Gp100 (25-33), human TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H82N16O14.C2HF3O2/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53;3-2(4,5)1(6)7/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59);(H,6,7)/t30-,32-,33-,34-,35-,36-,37-,38-,42-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPYXIVBTPUCTP-CUHBSSGDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H83F3N16O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gp100 (25-33) Human TFA: A Technical Guide to its Mechanism of Action in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycoprotein 100 (gp100) is a tumor-associated antigen frequently overexpressed in melanoma cells. The peptide fragment spanning amino acids 25-33 of human gp100, formulated with trifluoroacetic acid (TFA), is a key immunogenic epitope investigated for its potential in cancer vaccines and adoptive T-cell therapies. This technical guide provides an in-depth overview of the core mechanism of action of Gp100 (25-33) human TFA, focusing on its interaction with the major histocompatibility complex (MHC), subsequent T-cell receptor (TCR) engagement, and the downstream signaling events that culminate in an anti-tumor immune response. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical biological pathways and laboratory workflows.
Core Mechanism of Action: From Antigen Presentation to T-Cell Effector Function
The fundamental mechanism of action of Gp100 (25-33) revolves around its ability to be presented by Class I MHC molecules on the surface of antigen-presenting cells (APCs) and melanoma cells. This peptide-MHC (pMHC) complex is then recognized by the T-cell receptor on cytotoxic T lymphocytes (CTLs), initiating a cascade of events leading to T-cell activation and tumor cell lysis.
Quantitative Data Summary
The efficacy of Gp100 (25-33) as an immunogen is underpinned by its binding affinity to MHC molecules and its ability to elicit a potent T-cell response. The following tables summarize key quantitative data from preclinical studies.
| Peptide | MHC Allele | Binding Affinity (nM) | Reference |
| Human Gp100 (25-33) | H-2Db | 186 | [1] |
| Mouse Gp100 (25-33) | H-2Db | 22,975 | [1] |
| EGP (heteroclitic) | H-2Db | 454 | [1] |
| Table 1: Comparative Binding Affinities of Gp100 Peptides to H-2Db. The human version of the Gp100 (25-33) peptide exhibits a significantly higher binding affinity to the mouse MHC class I molecule H-2Db compared to its murine counterpart, which correlates with its enhanced immunogenicity.[1][2] A heteroclitic peptide, EGP, shows intermediate affinity. |
| Stimulus | Effector Cells | IFN-γ Production (pg/mL) | Reference |
| Gp100 (25-33) pulsed splenocytes (0.1 µg/mL) | Pmel-1 CD8+ T cells | ~1500 | [3] |
| Gp100 (25-33) pulsed splenocytes (0.01 µg/mL) | Pmel-1 CD8+ T cells | ~1000 | [3] |
| Gp100 (25-33) pulsed splenocytes (0.001 µg/mL) | Pmel-1 CD8+ T cells | ~500 | [3] |
| Table 2: Gp100 (25-33) Induced IFN-γ Production. Pmel-1 transgenic CD8+ T cells, which express a TCR specific for Gp100 (25-33), produce significant amounts of IFN-γ in a dose-dependent manner upon stimulation with the peptide. |
Signaling Pathways
The interaction between the Gp100 (25-33)-MHC complex and the TCR on a CD8+ T cell triggers a complex intracellular signaling cascade. This process is initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by lymphocyte-specific protein tyrosine kinase (Lck). This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76, ultimately leading to the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes essential for T-cell proliferation, differentiation, and effector functions, including the production of cytotoxic granules and cytokines like IFN-γ and TNF-α.
Experimental Protocols
The assessment of Gp100 (25-33)-mediated T-cell responses relies on a set of standardized immunological assays. Below are the detailed methodologies for two key experiments.
Chromium-51 Release Assay for Cytotoxicity
This assay measures the ability of CTLs to lyse target cells.
-
Target Cell Labeling:
-
Harvest target cells (e.g., melanoma cells expressing the appropriate MHC allele).
-
Resuspend 1 x 106 target cells in 100 µL of culture medium.
-
Add 100 µCi of 51Cr (sodium chromate) and incubate for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with culture medium to remove unincorporated 51Cr.
-
Resuspend the cells at a concentration of 1 x 105 cells/mL.
-
-
Co-culture:
-
Plate 1 x 104 labeled target cells in 100 µL of medium per well in a 96-well round-bottom plate.
-
Add effector T cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in 100 µL of medium.
-
Prepare control wells:
-
Spontaneous release: Target cells with 100 µL of medium only.
-
Maximum release: Target cells with 100 µL of 1% Triton X-100.
-
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Detection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a gamma counter tube.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Calculation:
-
Percent specific lysis = [ (Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM) ] x 100.
-
IFN-γ ELISpot Assay for Cytokine Release
This assay quantifies the number of IFN-γ-secreting T cells at a single-cell level.
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate four times with sterile PBS.
-
Block the plate with RPMI medium containing 10% FBS for at least 1 hour at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a suspension of effector T cells and antigen-presenting cells.
-
Add the cell suspension to the wells (e.g., 2 x 105 cells/well).
-
Add Gp100 (25-33) peptide to the desired final concentration (e.g., 10 µg/mL).
-
Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST.
-
Add the substrate (e.g., BCIP/NBT) and incubate in the dark until spots develop.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader.
-
References
Gp100 (25-33) peptide structure and function
An In-Depth Technical Guide to the Gp100 (25-33) Peptide: Structure, Function, and Experimental Applications
Introduction
The Glycoprotein 100 (Gp100), also known as Melanocyte protein PMEL, is a transmembrane glycoprotein extensively expressed in normal melanocytes and melanoma cells.[1][2] Within this protein, the peptide fragment spanning amino acids 25-33 has been identified as a critical epitope for T-cell recognition, playing a pivotal role in the immune response against melanoma. This nonameric peptide is presented by Major Histocompatibility Complex (MHC) class I molecules and serves as a target for cytotoxic T lymphocytes (CTLs).[3][4] This guide provides a comprehensive technical overview of the Gp100 (25-33) peptide, detailing its structure, function, associated quantitative data, and key experimental protocols relevant to researchers in immunology and oncology drug development.
Peptide Structure
The Gp100 (25-33) peptide exists in both human and murine forms, which differ in their amino acid sequences. These differences significantly impact their binding affinity to MHC molecules and subsequent immunogenicity.[5] The human version is often referred to as a "heteroclitic" epitope in mouse models because, despite being a foreign antigen, it elicits a stronger immune response against the murine self-antigen counterpart.[6]
| Attribute | Human Gp100 (25-33) | Mouse Gp100 (25-33) |
| One-Letter Code | KVPRNQDWL | EGSRNQDWL |
| Three-Letter Code | H-Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu-OH | H-Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu-OH |
| Molecular Formula | C52H82N16O14 | C46H69N15O17 |
| Molecular Weight | 1155.31 Da | 1104.12 Da |
| MHC Restriction | H-2Db (in mice) | H-2Db |
Core Function: T-Cell Activation
The primary function of the Gp100 (25-33) peptide is to act as an antigenic epitope that triggers a specific immune response. When expressed on the surface of melanoma cells or antigen-presenting cells (APCs) bound to an MHC class I molecule (specifically H-2Db in C57BL/6 mice), it can be recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes.[3][5] This recognition, coupled with co-stimulatory signals, initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cells. These effector T-cells are capable of recognizing and killing melanoma cells that present the same Gp100 peptide, thereby mediating an anti-tumor response.[2][7]
Signaling Pathway for T-Cell Activation
The binding of the Gp100(25-33)/H-2Db complex to a specific TCR on a CD8+ T-cell initiates a complex intracellular signaling cascade. This process leads to the activation of transcription factors that drive the expression of genes essential for T-cell effector functions, such as cytokine production (e.g., IFN-γ) and cytotoxicity.
Quantitative Data
The immunogenicity of Gp100 peptides is strongly correlated with their binding affinity and stability when complexed with MHC class I molecules. The human variant (hgp100) consistently demonstrates a higher affinity for H-2Db compared to the mouse variant (mgp100).
Table 1: Peptide-MHC Binding Affinities
| Peptide | Target MHC | Affinity (KD) | Measurement Method |
| hgp100 (25-33) (KVPRNQDWL) | H-2Db | 186 nM | Competitive Binding Assay |
| mgp100 (25-33) (EGSRNQDWL) | H-2Db | 22,975 nM | Competitive Binding Assay |
| EGP (EGPRNQDWL) | H-2Db | 454 nM | Competitive Binding Assay |
Data sourced from a study on peptide-MHC affinity and tumor eradication.[8] The EGP peptide is a variant used to study the impact of specific amino acid substitutions.
Table 2: T-Cell Response and MHC Stabilization
| Parameter | hgp100 (25-33) vs. mgp100 (25-33) |
| MHC Stabilization on RMA-S cells | ~100-fold greater for hgp100[9] |
| T-Cell IFN-γ Release (Stimulation) | ~1,000-fold more potent stimulation by hgp100[9] |
| In Vivo T-Cell Expansion | Up to 1,000-fold expansion of adoptively transferred T-cells after vaccination with a long peptide containing the hgp100 epitope[10] |
Experimental Protocols & Workflows
The Gp100 (25-33) peptide is a standard reagent in various immunological assays designed to quantify T-cell responses and evaluate cancer vaccine efficacy.
MHC-Peptide Binding Assay
This assay quantitatively measures the binding capacity of a peptide to purified MHC molecules. A common method is a competitive inhibition assay, where the test peptide (e.g., Gp100) competes with a high-affinity radiolabeled or fluorescent probe peptide.[11][12] The concentration of the test peptide that inhibits 50% of the probe binding (IC50) is determined, providing a measure of its relative binding affinity.
Detailed Methodology:
-
Reagent Preparation : Purified, soluble MHC class I molecules (H-2Db) are prepared. A high-affinity, allele-specific probe peptide is labeled (e.g., with ¹²⁵I or a fluorochrome). Serial dilutions of the unlabeled Gp100 (25-33) competitor peptide are made.[11][12]
-
Binding Reaction : A fixed concentration of MHC molecules and labeled probe peptide are incubated with the varying concentrations of the Gp100 competitor peptide in a suitable binding buffer (e.g., citrate-phosphate buffer pH 5.5) containing protease inhibitors.[12]
-
Incubation : The reaction is incubated to reach equilibrium, typically for 48-72 hours at 37°C.[12]
-
Separation : MHC-peptide complexes are separated from free, unbound labeled peptide. This can be achieved by gel filtration chromatography or by capturing the complexes on a plate coated with an anti-MHC antibody.[11][13]
-
Detection : The amount of bound labeled peptide is quantified. For radiolabeled peptides, a gamma counter is used. For fluorescently labeled peptides, a fluorescence polarization reader is used.[12]
-
Data Analysis : The percentage of probe binding inhibition is calculated for each concentration of the Gp100 peptide relative to a control with no competitor. The IC50 value is determined by fitting the data to a dose-response curve.[11][12]
ELISpot Assay for IFN-γ Secretion
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the number of Gp100-specific T-cells that produce IFN-γ upon stimulation.[14][15]
Detailed Methodology:
-
Plate Coating : A 96-well PVDF membrane plate is coated with a monoclonal anti-IFN-γ capture antibody and incubated overnight.[16]
-
Blocking : The plate is washed and blocked (e.g., with media containing 10% fetal calf serum) to minimize non-specific binding.[16]
-
Cell Plating : Effector cells (e.g., splenocytes from an immunized mouse or patient PBMCs) are added to the wells. The Gp100 (25-33) peptide is added as the stimulating antigen at a predetermined concentration (e.g., 1-10 µg/ml).[14][17] Control wells include cells with no peptide (negative control) and cells with a mitogen (positive control).
-
Incubation : The plate is incubated for 18-24 hours at 37°C. During this time, activated T-cells secrete IFN-γ, which is captured by the antibody on the membrane surface.[17]
-
Detection : Cells are washed away, and a second, biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).[16]
-
Spot Development : A chromogenic substrate is added, which is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis : The reaction is stopped by washing with water. Once dry, the spots are counted using an automated ELISpot reader. The frequency of antigen-specific T-cells is calculated by subtracting the spot count in negative control wells from the count in stimulated wells.
In Vivo Tumor Model
To assess the anti-tumor efficacy of Gp100-based immunotherapies, mouse models are widely used. A common model involves the adoptive transfer of Gp100-specific T-cells (from pmel-1 transgenic mice, whose T-cells express a TCR specific for Gp100 25-33) into mice bearing B16 melanoma tumors.[10][18]
Detailed Methodology:
-
Tumor Inoculation : C57BL/6 mice are subcutaneously injected with a suspension of B16 melanoma cells.[7]
-
Tumor Establishment : Tumors are allowed to grow for a set period (e.g., 7-10 days) until they are palpable.
-
Adoptive Cell Transfer (ACT) : CD8+ T-cells are isolated from the spleens of pmel-1 TCR transgenic mice. These cells are activated and expanded in vitro with the Gp100 (25-33) peptide and then adoptively transferred into the tumor-bearing mice.[10]
-
Vaccination : Following T-cell transfer, mice are vaccinated with the Gp100 peptide, often a longer version or the high-affinity human peptide, formulated with an adjuvant (e.g., TLR7 ligand imiquimod) to stimulate a massive expansion of the transferred T-cells in vivo.[10]
-
Monitoring : Tumor size is measured regularly (e.g., every 2-3 days) using calipers. The overall health and survival of the mice are monitored.
-
Endpoint Analysis : At the end of the study, tumors may be excised and weighed. Tumor-infiltrating lymphocytes can be isolated and analyzed by flow cytometry to assess the phenotype and function of the Gp100-specific T-cells. Survival curves are generated to compare treatment groups.[7]
Conclusion
The Gp100 (25-33) peptide is a fundamentally important tool in melanoma and cancer immunology research. Its well-characterized structure and function as a CD8+ T-cell epitope make it invaluable for studying antigen presentation, T-cell activation, and the mechanisms of anti-tumor immunity. The significant difference in MHC-binding affinity between the human and mouse homologues provides a unique system for investigating how peptide-MHC affinity dictates the magnitude and efficacy of an immune response. The standardized protocols outlined herein form the basis for the preclinical evaluation of novel immunotherapies, including cancer vaccines and adoptive T-cell therapies, aimed at targeting this key melanoma antigen.
References
- 1. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gp100 (25-33), mouse - 1 mg [anaspec.com]
- 4. genscript.com [genscript.com]
- 5. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 6. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 7. Vaccination with dendritic cells pulsed ex vivo with gp100 peptide-decorated liposomes enhances the efficacy of anti PD-1 therapy in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relapse or eradication of cancer is predicted by peptide-MHC affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. zellnet.com [zellnet.com]
- 17. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
The Role of Gp100 (25-33) and Other Gp100 Epitopes in Melanoma Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein 100 (Gp100) is a melanosomal differentiation antigen expressed in normal melanocytes and overexpressed in melanoma cells.[1][2] This lineage-specific expression profile makes it a compelling target for immunotherapy against melanoma.[1][3] This technical guide provides an in-depth analysis of the role of Gp100-derived peptides, with a focus on the Gp100 (25-33) epitope, in eliciting an anti-melanoma immune response. We will delve into the immunological mechanisms, summarize key clinical trial data, detail relevant experimental protocols, and visualize the critical pathways and workflows.
Mechanism of Action: Gp100 Peptides as Immunogenic Epitopes
The core principle behind the use of Gp100 peptides in melanoma immunotherapy is to stimulate a robust and specific cytotoxic T lymphocyte (CTL) response against tumor cells.[4][5] This process is initiated by the presentation of Gp100-derived peptides by Major Histocompatibility Complex (MHC) class I molecules on the surface of melanoma cells and antigen-presenting cells (APCs).[6][7]
The Gp100 (25-33) peptide (sequence: KVPRNQDWL) is a well-characterized, H-2Db restricted epitope that can activate specific CD8+ T cells capable of recognizing and killing melanoma cells.[8][9] In humans, other Gp100-derived peptides, such as Gp100 (209-217) and Gp100 (280-288), are recognized in the context of the HLA-A2 allele, which is prevalent in a significant portion of the Caucasian population.[2][10]
The recognition of the peptide-MHC complex by a specific T-cell receptor (TCR) on CD8+ T cells triggers a signaling cascade, leading to T-cell activation, proliferation, and differentiation into effector CTLs.[11] These CTLs can then identify and eliminate melanoma cells expressing the Gp100 antigen.[3]
Signaling Pathways and Workflows
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the Gp100 peptide presented by an MHC class I molecule on a melanoma cell, the T-cell receptor (TCR) complex initiates a signaling cascade that leads to T-cell activation.
Experimental Workflow: In Vitro T-Cell Stimulation and ELISpot Assay
A common experimental approach to assess the immunogenicity of Gp100 peptides involves stimulating peripheral blood mononuclear cells (PBMCs) in vitro and subsequently measuring the antigen-specific T-cell response using an ELISpot assay.
Quantitative Data from Clinical and Preclinical Studies
Several studies have evaluated the efficacy of Gp100 peptide vaccines, often in combination with other immunomodulatory agents like Interleukin-2 (IL-2). The following tables summarize key quantitative findings from this research.
| Clinical Trial: Gp100 Peptide Vaccine + IL-2 vs. IL-2 Alone | Gp100/IL-2 Group | IL-2 Only Group | P-value | Reference |
| Overall Clinical Response | 16% | 6% | 0.03 | [12][13] |
| Progression-Free Survival (months) | 2.2 | 1.6 | 0.008 | [12][13] |
| Median Overall Survival (months) | 17.8 | 11.1 | 0.06 | [12][13] |
| Immunological Response to Gp100 Peptide Vaccination | Result | Reference |
| CTL responses to Gp100(280) peptide in peripheral blood | Detected in 14% of patients | [14] |
| Helper T-cell responses to tetanus helper peptide (in Gp100 vaccine) | Detected in 79% of patients | [14] |
| Generation of specific antipeptide lymphocytes (G9-209 immunization, in vitro restimulation with G9-209/2M) | 7 of 7 postimmune PBMCs vs. 3 of 7 preimmune PBMCs | [15] |
| Generation of specific antipeptide lymphocytes (G9-280 immunization, in vitro restimulation with G9-280/9V) | 5 of 6 postimmune PBMCs vs. 4 of 6 preimmune PBMCs | [15] |
| Gp100-specific tetramer-reactive CD8+ T-cell response (xenogeneic gp100 DNA vaccine) | 4 of 27 patients (15%) | [16] |
| Increased post-vaccination CD8+ IFN-γ+ cell production (xenogeneic gp100 DNA vaccine) | 5 of 27 patients | [16] |
Detailed Experimental Protocols
In Vitro T-Cell Stimulation with Gp100 Peptide
This protocol outlines a general method for stimulating T cells from peripheral blood with a Gp100 peptide.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ melanoma patients
-
RPMI 1640 medium supplemented with 10% heat-inactivated fetal calf serum (FCS)
-
Recombinant human Interleukin-2 (IL-2)
-
Gp100 peptide (e.g., Gp100 25-33, Gp100 209-217, or Gp100 280-288)
-
96-well round-bottom plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI medium.
-
Plate the PBMCs at a concentration of 2 x 10^5 cells/well in a 96-well plate.[17]
-
Add the Gp100 peptide to the wells at a final concentration of 1-10 µg/mL.
-
On day 2, add recombinant human IL-2 to a final concentration of 30 IU/mL.[3][18]
-
Restimulate the cultures every 7-10 days by adding fresh irradiated, peptide-pulsed autologous PBMCs as antigen-presenting cells and IL-2.[3][17]
-
After a desired number of stimulations, the T cells can be harvested and used in downstream assays such as ELISpot or cytotoxicity assays.
ELISpot Assay for IFN-γ Secretion
This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay to quantify Gp100-specific, IFN-γ-secreting T cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Stimulated T cells (from the protocol above)
-
Peptide-pulsed target cells (e.g., T2 cells) or autologous PBMCs
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash five times with sterile water.[19]
-
Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.[20]
-
Wash the plate and block with blocking buffer for 2 hours at room temperature.[20]
-
Wash the plate and add 2 x 10^4 stimulated T cells and 2 x 10^4 peptide-pulsed target cells per well.[21]
-
Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator.[22]
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[23]
-
Wash the plate and add Streptavidin-ALP, then incubate for 1 hour at room temperature.[22]
-
Wash the plate and add the BCIP/NBT substrate solution. Develop until distinct spots emerge.[19]
-
Stop the reaction by washing with tap water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
Conclusion
Gp100-derived peptides, particularly Gp100 (25-33) and other HLA-A2 restricted epitopes, are significant targets in the field of melanoma immunotherapy. The ability of these peptides to elicit a specific CTL response has been demonstrated in numerous preclinical and clinical studies. While peptide vaccines alone have shown modest clinical efficacy, their combination with other immunotherapies, such as checkpoint inhibitors or cytokines like IL-2, holds promise for improving patient outcomes. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of Gp100-targeted therapies for melanoma.
References
- 1. What are gp100 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Molecular Switch Abrogates Glycoprotein 100 (gp100) T-cell Receptor (TCR) Targeting of a Human Melanoma Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of multiple epitopes in the human melanoma antigen gp100 by peripheral blood lymphocytes stimulated in vitro with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 9. genscript.com [genscript.com]
- 10. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. onclive.com [onclive.com]
- 13. gp100 peptide vaccine and interleukin-2 in patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I trial of a melanoma vaccine with gp100(280-288) peptide and tetanus helper peptide in adjuvant: immunologic and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Immunologic Response to Xenogeneic gp100 DNA in Melanoma Patients: Comparison of Particle Mediated Epidermal Delivery with Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of CD4+ Th1 Lymphocytes That Recognize Known and Novel Class II MHC Restricted Epitopes from the Melanoma Antigen gp100 by Stimulation with Recombinant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. youtube.com [youtube.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. ignytebio.com [ignytebio.com]
- 22. sinobiological.com [sinobiological.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Gp100 (25-33) MHC Class I Binding Affinity
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Major Histocompatibility Complex (MHC) class I binding affinity of the Gp100 (25-33) peptide, a key epitope in melanoma immunotherapy research. This document details the peptide's sequence, summarizes its binding characteristics, and outlines the experimental protocols used for affinity determination.
Introduction to Gp100 (25-33) Epitope
Gp100 (glycoprotein 100), also known as pmel 17, is a tumor-associated antigen expressed in normal melanocytes and malignant melanoma cells. The peptide fragment spanning amino acids 25-33 of Gp100 is a well-characterized, 9-amino acid epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of MHC class I molecules.[1][2][3] This recognition is a critical step in the anti-tumor immune response.
Two primary variants of this peptide are studied: the native murine (mouse) sequence and the human homologue. Both are restricted by the H-2Db MHC class I molecule.[1][2][3][4][5]
The subtle difference in the N-terminal amino acids significantly impacts the peptide's affinity for the MHC class I binding groove, which in turn affects its immunogenicity.
Quantitative Data: MHC Class I Binding Affinity
The binding affinity of a peptide for an MHC molecule is a primary determinant of its ability to elicit a T-cell response. High-affinity binders are more effective at stabilizing the MHC complex on the cell surface, leading to more robust T-cell activation.
Studies comparing the human and murine Gp100 (25-33) peptides have demonstrated a substantial difference in their affinity for the H-2Db molecule. The human version acts as a high-affinity, altered peptide ligand.[9][10] An MHC class I stabilization assay using TAP-deficient RMA/S cells revealed that the human Gp100 (25-33) peptide could achieve 50% stabilization of H-2Db at a concentration approximately 100-fold lower than its murine counterpart.[9] This suggests a significantly greater ability to bind and stabilize the restricting MHC class I molecule, which correlates with its superior immunogenicity.[9]
| Peptide Variant | Sequence | MHC Allele | Relative Binding Affinity | Half-Maximal T-Cell Recognition | Source |
| Human Gp100 (25-33) | KVPRNQDWL | H-2Db | ~100x higher than murine variant | ~10-11 M | [9] |
| Murine Gp100 (25-33) | EGSRNQDWL | H-2Db | Baseline | ~10-8 M | [9] |
Experimental Protocols
The determination of peptide-MHC binding affinity is crucial for epitope discovery and vaccine design. The following are detailed methodologies for common assays used to quantify this interaction.
This cell-based assay is a widely used method to measure the ability of exogenous peptides to bind and stabilize empty MHC class I molecules on the surface of cells that lack the Transporter associated with Antigen Processing (TAP).[11] In the absence of a binding peptide, these MHC molecules are unstable and are not efficiently expressed on the cell surface.[11][12]
Principle: The binding of an exogenous peptide stabilizes the MHC class I complex, leading to an increase in its surface expression. This increase is proportional to the peptide's binding affinity and can be quantified using flow cytometry with a fluorescently labeled antibody specific for the MHC molecule.[11][12]
Detailed Methodology:
-
Cell Culture: Culture T2 cells (for HLA-A*0201) or RMA/S cells (for H-2Db) in appropriate culture medium. Optimal cell passaging intervals and culture conditions are critical for assay reproducibility.[12]
-
Peptide Preparation: Dissolve synthetic peptides of interest in a suitable solvent (e.g., DMSO) and then dilute to a range of concentrations in serum-free culture medium. Include a known high-affinity peptide as a positive control and a no-peptide or irrelevant peptide group as a negative control.
-
Peptide Incubation:
-
Harvest and wash the T2 or RMA/S cells, resuspending them at a concentration of approximately 1 x 10^6 cells/mL in serum-free medium.[13]
-
Add the various concentrations of test peptides to the cells. For enhanced stability, human β2-microglobulin (5 µg/ml) can be added to the medium.[13]
-
Incubate the cell-peptide mixtures for an extended period (e.g., 18 hours) at 37°C in a 5% CO2 incubator.[13] Some protocols may use a lower temperature (e.g., 27°C) overnight to promote the loading of empty MHC molecules.[11]
-
-
Antibody Staining:
-
After incubation, wash the cells twice with a cold wash buffer (e.g., PBS with 2% FBS) to remove unbound peptide.[13]
-
Resuspend the cells in the wash buffer and add a fluorescently conjugated monoclonal antibody specific for the MHC allele being studied (e.g., FITC-conjugated anti-HLA-A2).[13]
-
Incubate on ice for 30-60 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells again to remove unbound antibody.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) of the stained cells.
-
-
Data Interpretation: The MFI of the cells incubated with the peptide is compared to the MFI of the negative control. A higher MFI indicates greater stabilization of the MHC molecule and thus higher binding affinity. The concentration of peptide required to achieve half-maximal stabilization can be calculated to compare different peptides.
This cell-free assay quantifies the binding affinity of a test peptide by measuring its ability to compete with a labeled, high-affinity probe peptide for binding to purified, solubilized MHC class I molecules.[14]
Principle: A fixed amount of purified MHC molecules and a radiolabeled or fluorescently labeled probe peptide are incubated with varying concentrations of an unlabeled competitor peptide. The ability of the competitor peptide to inhibit the binding of the labeled probe is measured, and the concentration required for 50% inhibition (IC50) is determined.[14]
Detailed Methodology:
-
MHC Purification: Purify MHC class I molecules from cell lysates via affinity chromatography using a conformation-specific monoclonal antibody (e.g., W6/32).[14]
-
Probe Peptide Labeling: Label a high-affinity probe peptide with a detectable marker, such as a radioisotope (e.g., 125I) using the chloramine T method, or a fluorescent tag.[14]
-
Competition Reaction:
-
In a multi-well plate, set up reactions containing purified MHC molecules, a fixed concentration of the labeled probe peptide, and a serial dilution of the unlabeled competitor peptide.
-
Include a cocktail of protease inhibitors to prevent degradation.[14]
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 48 hours).[14]
-
-
Separation of Bound and Free Probe: Separate the MHC-bound probe peptide from the free probe peptide. A common method is gel filtration chromatography, where the larger MHC-peptide complexes elute before the smaller free peptide.[14]
-
Quantification:
-
Quantify the amount of labeled probe in the MHC-bound fractions (e.g., using a gamma counter for radiolabels).
-
Calculate the percentage of probe binding at each competitor peptide concentration relative to a control with no competitor.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the competitor peptide concentration. Use a sigmoidal dose-response curve fit to determine the IC50 value. Under specific conditions, the IC50 value can be used to approximate the dissociation constant (Kd).[14]
Visualized Workflow
The following diagram illustrates the general workflow for determining peptide-MHC binding affinity using the MHC Stabilization Assay.
Caption: Workflow for the T2/RMA-S cell MHC stabilization assay.
References
- 1. gp100 (25-33), mouse - 1 mg [anaspec.com]
- 2. gp100 (25-33) - sb-Peptide [mayflowerbio.com]
- 3. genscript.com [genscript.com]
- 4. gp100 (25-33), mouse - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. rupress.org [rupress.org]
- 10. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 11. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
T-Cell Recognition of the Gp100 (25-33) Epitope: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical immunological interaction between T-cells and the Gp100 (25-33) epitope, a key target in melanoma immunotherapy. This document provides a comprehensive overview of the molecular recognition process, detailed experimental protocols for its investigation, and quantitative data to facilitate comparative analysis.
Core Concepts of Gp100 (25-33) Recognition
The glycoprotein 100 (Gp100), also known as Pmel17, is a melanocyte differentiation antigen overexpressed in melanoma cells.[1] A specific nonapeptide derived from Gp100, spanning amino acids 25-33, serves as a crucial epitope for recognition by cytotoxic T-lymphocytes (CTLs).
Epitope and MHC Restriction:
The Gp100 (25-33) epitope, with the amino acid sequence KVPRNQDWL, is presented to T-cells by the Major Histocompatibility Complex (MHC) class I molecule H-2Db in mice.[2][3] In humans, analogous Gp100 epitopes are presented by HLA-A*02:01, a common human leukocyte antigen allele.[1][4][5] This MHC-peptide complex forms the ligand for the T-cell receptor (TCR) on CD8+ T-cells.
T-Cell Receptor (TCR) Interaction:
The specific recognition of the Gp100 (25-33)-MHC complex by the TCR on CD8+ T-cells is the central event initiating an anti-tumor immune response. The affinity of this interaction is a critical determinant of the magnitude and quality of the subsequent T-cell activation.[6] To enhance this interaction and overcome immune tolerance to this "self" antigen, altered peptide ligands (APLs) have been developed. For instance, modifications to the peptide sequence have been shown to increase its binding affinity for the MHC molecule and enhance T-cell recognition.[3][7]
T-Cell Signaling Pathway upon Gp100 (25-33) Recognition
The binding of the TCR to the Gp100 (25-33)-MHC complex initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.
Caption: T-cell receptor signaling cascade upon Gp100(25-33) recognition.
Experimental Protocols
Investigating the T-cell response to Gp100 (25-33) involves a variety of immunological assays. Below are detailed methodologies for key experiments.
T-Cell Stimulation and Proliferation Assay
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Materials:
-
Gp100 (25-33) peptide (KVPRNQDWL)
-
Antigen-presenting cells (APCs), e.g., splenocytes or dendritic cells (DCs)
-
CD8+ T-cells isolated from immunized mice or human peripheral blood mononuclear cells (PBMCs)
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Label T-cells with CFSE: Resuspend isolated CD8+ T-cells at 1-2 x 10^6 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash the cells three times.
-
Peptide Pulsing of APCs: Incubate APCs (e.g., splenocytes at 1 x 10^6 cells/mL) with varying concentrations of the Gp100 (25-33) peptide (e.g., 0.1, 1, 10 µg/mL) for 2 hours at 37°C.
-
Co-culture: Plate 1 x 10^5 CFSE-labeled T-cells and 2 x 10^5 peptide-pulsed APCs per well in a 96-well plate.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD8. Analyze the cells by flow cytometry, gating on the CD8+ population. Proliferation is measured by the dilution of the CFSE signal.[8]
ELISpot Assay for Cytokine Secretion
The ELISpot (Enzyme-Linked Immunospot) assay quantifies the number of cytokine-secreting T-cells at a single-cell level.
Materials:
-
ELISpot plate pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ)
-
CD8+ T-cells
-
Peptide-pulsed APCs
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT)
-
ELISpot reader
Protocol:
-
Plate Preparation: Pre-wet the ELISpot plate with sterile PBS.
-
Cell Plating: Add 2 x 10^5 CD8+ T-cells and 1 x 10^5 peptide-pulsed APCs to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated detection antibody. After incubation and washing, add streptavidin-ALP/HRP. Finally, add the substrate to develop the spots.
-
Analysis: Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Tetramer Staining for Antigen-Specific T-Cell Visualization
MHC-tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells.
Materials:
-
PE- or APC-conjugated H-2Db/Gp100 (25-33) tetramer
-
Single-cell suspension from spleen, lymph nodes, or blood
-
Fluorescently labeled antibodies against CD8 and other cell surface markers
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension and count the cells.
-
Staining: Resuspend 1-2 x 10^6 cells in FACS buffer. Add the MHC-tetramer and incubate for 30-60 minutes at room temperature in the dark.
-
Surface Marker Staining: Add antibodies against CD8 and other markers and incubate for 20-30 minutes on ice.
-
Washing: Wash the cells twice with FACS buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CD8+ lymphocyte population to identify the percentage of tetramer-positive cells.[9]
Caption: Workflow for key Gp100(25-33) T-cell recognition experiments.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on T-cell recognition of the Gp100 (25-33) epitope.
Table 1: T-Cell Recognition of Gp100 Peptides
| Peptide | Sequence | Half-Maximal T-Cell Recognition (M) | Reference |
| Mouse Gp100 (25-33) | EGSRNQDWL | ~10⁻⁸ | [3] |
| Human Gp100 (25-33) | KVPRNQDWL | ~10⁻¹¹ | [3] |
Table 2: In Vivo T-Cell Response to Gp100 (25-33) Peptide Vaccination
| Treatment Group | % gp100 (25-33)/Db Tetramer+ Cells in Spleen | Reference |
| Pmel-1 Adoptive Transfer Alone | < 1% | [9] |
| Pmel-1 Adoptive Transfer + LAQ824 | Significantly higher than control | [9] |
Table 3: Cytokine Production by Gp100-Specific T-Cells
| Stimulation | Cytokine | Method | Result | Reference |
| hgp100 (25-33) peptide-pulsed targets | IFN-γ | Intracellular Staining | Increased MFI | [10] |
| hgp100 (25-33) peptide-pulsed targets | IFN-γ | ELISA | Increased secretion | [10] |
| hgp100 (25-33) peptide-pulsed targets | Granzyme B | ELISA | Increased secretion | [10] |
| hgp100 (25-33) peptide-pulsed EL-4 cells | IL-2 | qRT-PCR | Increased mRNA expression | [11] |
Conclusion
The Gp100 (25-33) epitope is a well-characterized target for T-cell mediated anti-melanoma immunity. Understanding the intricacies of its recognition by T-cells, the subsequent signaling cascades, and the methods to quantify this response is paramount for the development of effective immunotherapies. This guide provides a foundational resource for researchers and drug developers working to harness the power of the immune system to combat melanoma. The provided protocols and data serve as a starting point for designing and interpreting experiments in this critical area of cancer immunology.
References
- 1. ignytebio.com [ignytebio.com]
- 2. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 3. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. T Cell-Engaging Bispecific Antibodies Targeting gp100 and PRAME: Expanding Application from Uveal Melanoma to Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Identification of a novel population of highly cytotoxic c‐Met‐expressing CD8+ T lymphocytes | EMBO Reports [link.springer.com]
- 11. pnas.org [pnas.org]
A Technical Deep Dive into the Sequence Homology and Immunological Cross-Reactivity of Human versus Mouse Gp100 (25-33)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the sequence homology, immunological characteristics, and experimental investigation of the Gp100 (25-33) peptide epitope, a key target in melanoma immunotherapy. We will explore the differences between the human and murine sequences of this peptide and the resulting implications for T-cell recognition and anti-tumor immunity.
Core Concept: Xenogeneic Immunization and Enhanced T-Cell Response
The glycoprotein 100 (Gp100) is a melanosomal protein expressed in normal melanocytes and is frequently overexpressed in melanoma cells, making it a valuable target for cancer vaccines and T-cell-based immunotherapies. The specific 9-amino acid fragment, Gp100 (25-33), is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Db.[1][2][3][4][5] Interestingly, the human Gp100 (25-33) peptide has been shown to be more immunogenic in mice than the homologous murine peptide.[6][7][8][9] This phenomenon, known as xenogeneic immunization, has been harnessed to break immune tolerance to the self-antigen (mouse Gp100) and induce a potent anti-tumor response.[6][7][8][9]
Data Presentation: Sequence Alignment and Comparative Analysis
The amino acid sequences for the human and mouse Gp100 (25-33) peptides reveal key differences at the N-terminus, which have significant functional consequences.
| Species | One-Letter Code | Three-Letter Code |
| Human | KVPRNQDWL | Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu |
| Mouse | EGSRNQDWL | Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu |
Table 1: Amino Acid Sequence Comparison of Human and Mouse Gp100 (25-33).[1][9][10]
The two peptides differ in the first three amino acid residues. These alterations result in a significantly higher binding affinity of the human peptide for the H-2Db MHC class I molecule compared to the mouse counterpart.[6][11] This enhanced binding stability leads to more efficient presentation of the peptide on the surface of antigen-presenting cells (APCs) and, consequently, a more robust activation of Gp100-specific CD8+ T cells.[6][8][11]
Mandatory Visualization
Figure 1: A generalized experimental workflow for assessing the immunogenicity of Gp100 peptides.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, primarily based on the work of Overwijk et al. (1998).
MHC-Peptide Binding Assay (MHC Stabilization Assay)
This assay quantifies the ability of a peptide to bind to and stabilize "empty" MHC class I molecules on the surface of cells that are deficient in peptide processing, such as RMA-S cells.
Protocol:
-
Cell Culture: Culture RMA-S cells (a TAP-deficient cell line) in a standard culture medium.
-
Peptide Incubation: Incubate RMA-S cells overnight at 26°C to allow for the accumulation of empty H-2Db molecules on the cell surface.
-
Peptide Pulsing: Add varying concentrations of the human Gp100 (25-33), mouse Gp100 (25-33), or a control peptide to the cells and incubate for a short period (e.g., 1-2 hours) at 37°C.
-
Staining: Stain the cells with a fluorescently labeled monoclonal antibody specific for correctly folded H-2Db molecules.
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which is proportional to the number of stabilized MHC molecules on the cell surface.
-
Data Analysis: Plot the MFI against the peptide concentration to determine the concentration of peptide required for half-maximal stabilization.
In Vitro T-Cell Stimulation and IFN-γ ELISPOT Assay
This protocol is used to enumerate the frequency of antigen-specific, IFN-γ-producing T cells.
Protocol:
-
Immunization: Immunize C57BL/6 mice with a vaccine modality expressing either human or mouse Gp100 (e.g., recombinant vaccinia virus).
-
Splenocyte Isolation: After a set period (e.g., 1-2 weeks), harvest spleens from the immunized mice and prepare a single-cell suspension of splenocytes.
-
ELISPOT Plate Preparation: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Plating and Stimulation: Block the plate and then add the isolated splenocytes to the wells. Stimulate the cells with the human Gp100 (25-33) peptide, mouse Gp100 (25-33) peptide, or a control peptide.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Development: Add a substrate that produces a colored precipitate upon enzymatic reaction.
-
Spot Counting: Count the number of spots, where each spot represents a single IFN-γ-secreting cell, using an ELISPOT reader.
Mandatory Visualization
Figure 2: Simplified T-cell receptor signaling pathway upon recognition of the Gp100(25-33)-MHC complex.
Conclusion
The study of the human and mouse Gp100 (25-33) epitopes provides a compelling example of how subtle changes in amino acid sequence can have a profound impact on immunogenicity. The superior ability of the human peptide to bind to the murine H-2Db molecule and activate T cells has been a cornerstone in the development of preclinical melanoma vaccine models. This principle of using xenogeneic antigens to overcome self-tolerance remains a promising strategy in the design of novel immunotherapies for cancer. The experimental protocols detailed herein provide a framework for researchers to further investigate the mechanisms of T-cell activation and to evaluate the efficacy of new vaccine candidates.
References
- 1. eurogentec.com [eurogentec.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gp100 (25-33), mouse - 1 mg [anaspec.com]
- 5. gp100 (25-33), human - 1 mg [anaspec.com]
- 6. rupress.org [rupress.org]
- 7. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 8. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 11. pnas.org [pnas.org]
An In-depth Technical Guide to the Immunogenicity of Human Gp100 (25-33) Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunogenicity of the human Gp100 (25-33) peptide, a key epitope in cancer immunotherapy research. This document details the quantitative aspects of its interaction with the immune system, outlines experimental protocols for its assessment, and visualizes the core biological pathways and experimental workflows.
Core Concepts
The human glycoprotein 100 (Gp100) is a melanosomal differentiation antigen expressed in normal melanocytes and is frequently overexpressed in melanoma cells. The Gp100 (25-33) peptide, with the amino acid sequence KVPRNQDWL, is an H-2Db restricted epitope that is recognized by CD8+ T cells.[1][2][3][4][5][6][7] Its immunogenicity has been a focal point of research due to its potential as a target for cancer vaccines and T-cell based therapies.
A critical aspect of the human Gp100 (25-33) peptide's immunogenicity is its enhanced ability to elicit an immune response compared to its murine homolog (EGSRNQDWL).[8] This difference is primarily attributed to a higher binding affinity of the human peptide for the MHC class I molecule H-2Db, which leads to more stable peptide-MHC complexes on the cell surface and consequently, more potent T-cell activation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the immunogenicity of the human Gp100 (25-33) peptide in comparison to its murine counterpart.
Table 1: Peptide Sequences and Molecular Weights
| Peptide | Sequence (Single Letter Code) | Molecular Weight (Da) |
| Human Gp100 (25-33) | KVPRNQDWL | 1155.3 |
| Murine Gp100 (25-33) | EGSRNQDWL | Not specified in search results |
Table 2: Comparative Immunogenicity Data
| Parameter | Human Gp100 (25-33) | Murine Gp100 (25-33) | Reference |
| T-Cell Recognition Threshold | As low as 10⁻¹¹ M | As low as 10⁻⁹ M | [9] |
| Half-Maximal T-Cell Recognition | Not specified in search results | ~10⁻⁸ M | [9] |
| MHC Class I (H-2Db) Stabilization | ~100-fold more efficient | Less efficient | [9] |
Signaling Pathway
The primary signaling pathway for the induction of a CD8+ T-cell response by the Gp100 (25-33) peptide is the MHC class I antigen presentation pathway. This process involves the processing of the Gp100 protein, loading of the peptide onto MHC class I molecules in the endoplasmic reticulum, and presentation on the cell surface for recognition by CD8+ T cells.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
MHC Class I Stabilization Assay
This assay measures the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells, such as RMA-S cells.
Workflow:
References
- 1. gp100 (25-33), mouse - 1 mg [anaspec.com]
- 2. gp100 (25-33), mouse - 1 mg, 1 mg | Labscoop [labscoop.com]
- 3. eurogentec.com [eurogentec.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gp100 (25-33) - sb-Peptide [mayflowerbio.com]
- 7. H2-Db | Human gp100 25-33 | KVPRNQDWL | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. gp100 (25-33), mouse - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
Gp100(25-33): A Core Tumor-Associated Antigen in Melanoma Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gp100, also known as Pmel17 or Silver protein, is a melanosomal differentiation antigen expressed in normal melanocytes and a significant majority of melanomas.[1][2] The peptide fragment spanning amino acids 25-33 of human gp100 (hgp100(25-33)) is a well-characterized tumor-associated antigen and a focal point in the development of immunotherapies against melanoma.[3][4] This nonapeptide, with the sequence KVPRNQDWL, is a potent activator of melanoma-specific CD8+ T cells.[3][5] This guide provides a comprehensive overview of Gp100(25-33), its role in anti-tumor immunity, and the experimental methodologies used to investigate its therapeutic potential.
Molecular and Immunological Properties
The Gp100(25-33) peptide is an H-2Db restricted epitope, meaning it is presented by the MHC class I molecule H-2Db in mice, which has facilitated extensive preclinical research.[4][5] The human counterpart of Gp100(25-33) has been shown to be more immunogenic than the murine version (mgp100(25-33)) due to differences in the N-terminal amino acids, which result in a significantly higher binding affinity for the MHC class I molecule.[6][7][8] This enhanced affinity leads to more stable peptide-MHC complexes, which are more effective at triggering T-cell responses.[6][9]
Gp100 Peptide Variants and Characteristics
| Peptide | Sequence | MHC Restriction | Key Characteristics |
| Human Gp100(25-33) | KVPRNQDWL | H-2Db | Highly immunogenic, used in xenogeneic immunization strategies to break tolerance.[6][7] |
| Mouse Gp100(25-33) | EGSRNQDWL | H-2Db | Poorly immunogenic self-antigen.[6][10] |
| Modified Gp100(25-33) | KGPRNQDWL | H-2Db | Engineered variant with increased MHC binding affinity.[11] |
Antigen Processing and Presentation
Gp100 is endogenously expressed in melanoma cells and can be processed for presentation by both MHC class I and class II molecules.[1][2] The presentation of Gp100 epitopes on MHC class II molecules, such as gp100(44-59), requires the protein to be trafficked through conventional endosomes.[1] The presence of melanosomes can influence this process, potentially reducing the efficiency of antigen presentation.[1][2] For MHC class I presentation of the Gp100(25-33) epitope, the protein is processed through the proteasome, and the resulting peptides are transported into the endoplasmic reticulum for loading onto MHC class I molecules.
Caption: MHC Class I presentation pathway of Gp100(25-33).
T-Cell Recognition and Activation
The Gp100(25-33)-MHC class I complex on the surface of melanoma cells is recognized by the T-cell receptor (TCR) on specific CD8+ T cells.[12] This recognition, along with co-stimulatory signals, leads to T-cell activation, proliferation, and the development of effector functions, including the release of cytotoxic granules and cytokines like interferon-gamma (IFN-γ).[6][13]
Caption: T-cell recognition of Gp100(25-33) on a melanoma cell.
Therapeutic Strategies and Preclinical Data
Gp100(25-33) has been a key target in various cancer immunotherapy approaches, including cancer vaccines and adoptive cell therapy (ACT).
Cancer Vaccines
Vaccination with the human Gp100(25-33) peptide, or with DNA constructs encoding it, has been shown to induce protective tumor immunity in murine models.[5] Xenogeneic immunization, using the human peptide in mice, is a strategy to overcome tolerance to the self-antigen.[5][6] Different vaccine formulations, including peptide-pulsed dendritic cells (DCs), DNA vaccines, and nanoparticle-based vaccines, have been investigated to enhance the anti-tumor immune response.[7][14][15]
Quantitative Data from Vaccine Studies
| Vaccine Strategy | Model | Key Findings | Reference |
| hgp100 DNA Vaccine | C57BL/6 mice | Protection against B16 melanoma challenge. | [5] |
| MIP3α-gp100 DNA Vaccine | C57BL/6 mice | 51% reduction in tumor size compared to gp100-only vaccine. | [16] |
| Vault Nanoparticle Vaccine | In vitro | 1.58 ng/mL IFN-γ from T cells cultured with vaccine-treated DCs vs. 0.07 ng/mL for control. | [15] |
Adoptive Cell Therapy (ACT)
ACT involves the ex vivo expansion of tumor-specific T cells, such as those from Pmel-1 transgenic mice which have a TCR specific for Gp100(25-33), and their infusion into a tumor-bearing host.[13][14] This approach has shown significant anti-tumor activity, especially when combined with lymphodepletion and cytokine support like IL-2.[14]
Caption: Experimental workflow for Gp100(25-33)-specific adoptive cell therapy.
Experimental Protocols
In Vitro T-Cell Activation Assay
This protocol is used to assess the ability of Gp100(25-33) to activate specific T cells.
-
Cell Preparation: Isolate splenocytes from Pmel-1 transgenic mice, which contain a high frequency of CD8+ T cells specific for Gp100(25-33).[17]
-
Antigen Presenting Cell (APC) Pulsing: Culture dendritic cells or other APCs and pulse them with varying concentrations of the Gp100(25-33) peptide (e.g., 1 µM) for several hours.[17][18]
-
Co-culture: Co-culture the Pmel-1 splenocytes with the peptide-pulsed APCs for a designated period (e.g., 24-72 hours).
-
Readout: Measure T-cell activation through:
-
Cytokine Release Assay (ELISA or ELISPOT): Quantify the amount of IFN-γ secreted into the culture supernatant.[13][15]
-
Intracellular Cytokine Staining (ICS): Use flow cytometry to detect intracellular IFN-γ in CD8+ T cells.
-
Proliferation Assay: Measure T-cell proliferation using methods like CFSE dilution.[18]
-
In Vivo Tumor Model
This protocol evaluates the anti-tumor efficacy of Gp100(25-33)-based therapies.
-
Tumor Inoculation: Subcutaneously inject a known number of B16 melanoma cells (e.g., 2 x 10^5 to 5 x 10^5) into C57BL/6 mice.[18]
-
Therapeutic Intervention: Once tumors are established (e.g., 7-14 days post-inoculation), initiate the therapeutic regimen. This could be:
-
Vaccination: Administer the Gp100(25-33) vaccine (e.g., peptide-pulsed DCs, DNA vaccine) at specified intervals.[14][19]
-
Adoptive Cell Therapy: If applicable, perform lymphodepleting total body irradiation (e.g., 500 cGy) followed by intravenous transfer of activated Pmel-1 T cells (e.g., 1 x 10^6).[14][20] Administer systemic IL-2 post-transfer.[14]
-
-
Monitoring: Measure tumor growth over time using calipers. Monitor animal survival.
-
Immunological Analysis: At the end of the experiment, harvest spleens, lymph nodes, and tumors to analyze the frequency and function of Gp100(25-33)-specific T cells using techniques like tetramer staining and ICS.[19][20]
Clinical Significance
The preclinical success of Gp100(25-33)-targeted immunotherapies has led to its investigation in clinical trials for melanoma patients.[21][22][23] These trials have explored peptide vaccines, often in combination with adjuvants or other immunomodulators, and adoptive T-cell therapies using T cells engineered to express Gp100-specific TCRs.[21] While clinical responses have been observed, ongoing research focuses on enhancing the efficacy of these treatments and overcoming mechanisms of tumor immune escape.
Conclusion
Gp100(25-33) remains a cornerstone tumor-associated antigen in the field of melanoma immunotherapy. Its well-defined immunological properties and the availability of robust preclinical models have made it an invaluable tool for developing and testing novel cancer treatments. Future directions will likely involve combination therapies that target Gp100(25-33) while also addressing the tumor microenvironment to achieve more durable clinical responses.
References
- 1. MHC class II presentation of gp100 epitopes in melanoma cells requires the function of conventional endosomes, and is influenced by melanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 6. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cancer vaccines: progress reveals new complexities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Reviving virus based cancer vaccines by using cytomegalovirus vectors expressing modified tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Anti-tumor activity and trafficking of self, tumor-specific T cells against tumors located in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cns.org [cns.org]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. pnas.org [pnas.org]
- 18. JCI - Acquisition of full effector function in vitro paradoxically impairs the in vivo antitumor efficacy of adoptively transferred CD8+ T cells [jci.org]
- 19. JCI Insight - Enhancing DC cancer vaccine by allogeneic MHC class II expression and Treg depletion [insight.jci.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Phase I clinical trial of the vaccination for the patients with metastatic melanoma using gp100-derived epitope peptide restricted to HLA-A*2402 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
The Gp100 (25-33) Peptide: A Technical Guide to its Discovery, History, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gp100 (25-33) peptide, a nonameric fragment of the glycoprotein 100, stands as a cornerstone in the field of cancer immunotherapy, particularly in the context of melanoma. Its discovery as a tumor-associated antigen and a target for cytotoxic T lymphocytes (CTLs) has paved the way for the development of novel therapeutic strategies, including cancer vaccines and adoptive T-cell therapies. This technical guide provides an in-depth exploration of the discovery, history, and immunological characteristics of the Gp100 (25-33) peptide, with a focus on the experimental data and methodologies that have defined our understanding of this critical epitope.
Discovery and History
The journey to identifying Gp100 (also known as Pmel17) as a tumor rejection antigen was a pivotal moment in tumor immunology. Early research in the 1990s focused on identifying antigens recognized by T cells that could mediate the regression of melanoma. It was observed that immunization of mice with human Gp100 could elicit a potent anti-tumor immune response against murine melanoma cells, which express the homologous mouse Gp100 protein.[1][2] This phenomenon, termed xenogeneic immunization, was found to be more effective than immunization with the self-antigen (mouse Gp100), which was poorly immunogenic, likely due to self-tolerance.[1]
A seminal 1998 study by Overwijk et al. pinpointed the exact epitope responsible for this cross-reactive anti-tumor response.[1] They identified the 9-amino acid peptide spanning residues 25-33 of Gp100 as the H-2Db-restricted epitope recognized by the CTLs. Crucially, they demonstrated that the human Gp100 (25-33) peptide (sequence: KVPRNQDWL) had a significantly higher binding affinity for the murine MHC class I molecule H-2Db compared to its murine counterpart (sequence: EGSRNQDWL).[1][3] This enhanced MHC binding was attributed to the amino acid differences at the N-terminus of the peptide.[1] This discovery provided a mechanistic explanation for the superior immunogenicity of the human Gp100 protein in mice and established the Gp100 (25-33) peptide as a key target for melanoma immunotherapy.
Quantitative Data
The immunogenicity of the Gp100 (25-33) peptide is intrinsically linked to its interaction with MHC molecules and the subsequent recognition by T-cell receptors (TCRs). The following tables summarize key quantitative data from various studies.
Table 1: MHC Class I Binding Affinity of Gp100 (25-33) Peptide Variants
| Peptide Sequence | Species | MHC Allele | Binding Affinity (IC50, nM) | Reference |
| KVPRNQDWL | Human | H-2Db | 186 | [4] |
| EGSRNQDWL | Mouse | H-2Db | 22,975 | [4] |
| EGP (modified) | - | H-2Db | 454 | [4] |
IC50 values represent the concentration of peptide required to inhibit the binding of a radiolabeled standard peptide by 50%. Lower values indicate higher affinity.
Table 2: T-Cell Recognition of Gp100 (25-33) Peptide Variants
| Peptide | T-Cell Recognition (Half-maximal, M) | Cytokine Release (GM-CSF, pg/ml) | Reference |
| hGp100 (25-33) | ~10⁻¹¹ | >500 | [1] |
| mGp100 (25-33) | ~10⁻⁹ | ~200 | [1] |
Half-maximal recognition indicates the peptide concentration required to achieve 50% of the maximal T-cell response.
Experimental Protocols
The characterization of the Gp100 (25-33) peptide has been underpinned by a variety of sophisticated immunological assays. Below are detailed methodologies for key experiments.
In Vivo Cytotoxicity Assay
This assay measures the ability of antigen-specific CD8+ T cells to lyse target cells in a living animal.
Protocol:
-
Target Cell Preparation:
-
Isolate splenocytes from naive congenic (e.g., CD45.1) mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with the Gp100 (25-33) peptide (e.g., 1 µg/ml) for 1 hour at 37°C. The second population serves as an unpulsed control.
-
Label the peptide-pulsed population with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).
-
Label the unpulsed population with a low concentration of the same dye or a different fluorescent dye (e.g., Brilliant Violet).[5][6]
-
Wash the cells extensively to remove excess peptide and dye.
-
Mix the two labeled populations at a 1:1 ratio.
-
-
Adoptive Transfer:
-
Inject the mixed target cell population intravenously into recipient mice that have been previously immunized or have received an adoptive transfer of Gp100-specific T cells.
-
-
Analysis:
-
After a defined period (e.g., 18-24 hours), harvest the spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to distinguish the two target cell populations based on their fluorescent labels.
-
The percentage of specific lysis is calculated using the following formula: [1 - (% peptide-pulsed cells in immunized mice / % unpulsed cells in immunized mice) / (% peptide-pulsed cells in control mice / % unpulsed cells in control mice)] x 100.
-
T-Cell Activation Assays
This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon stimulation.
Protocol:
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Plating:
-
Wash the plate and block with a suitable blocking buffer.
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals or patients.
-
Add the cells to the wells at a desired density.
-
-
Stimulation:
-
Add the Gp100 (25-33) peptide to the wells at various concentrations. Include a negative control (no peptide) and a positive control (e.g., a mitogen).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash and add streptavidin-alkaline phosphatase.
-
Add a substrate solution to develop the spots. Each spot represents a single IFN-γ-secreting cell.
-
-
Analysis: Count the spots using an ELISpot reader.
This assay utilizes a T-cell hybridoma that expresses the β-galactosidase gene (lacZ) under the control of an NFAT-inducible promoter. T-cell activation leads to the production of β-galactosidase, which can be quantified.[7]
Protocol:
-
Antigen Presentation:
-
Co-culture:
-
Detection:
-
Lyse the cells to release the β-galactosidase.
-
Add a substrate for β-galactosidase (e.g., CPRG or ONPG).
-
Measure the colorimetric change using a plate reader. The intensity of the color is proportional to the level of T-cell activation.
-
MHC Stabilization Assay (RMA-S Assay)
This assay measures the ability of a peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient RMA-S cells.
Protocol:
-
Cell Culture: Culture RMA-S cells at 37°C. These cells have a defect in the TAP transporter, leading to a low number of surface MHC class I molecules.
-
Peptide Incubation:
-
Incubate the RMA-S cells at a lower temperature (e.g., 26°C) overnight to allow for the accumulation of empty, unstable MHC class I molecules on the cell surface.
-
Add the Gp100 (25-33) peptide at various concentrations to the cells and incubate for a few hours.
-
-
Staining and Analysis:
-
Stain the cells with a fluorescently labeled antibody specific for the H-2Db molecule.
-
Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) of the H-2Db staining is proportional to the number of stabilized MHC molecules on the cell surface, and thus reflects the binding affinity of the peptide.[3]
-
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the Gp100 (25-33)-MHC complex by a specific TCR on a CD8+ T cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector functions.
TCR signaling cascade upon Gp100(25-33)-MHC recognition.
Experimental Workflow: In Vivo Cytotoxicity Assay
The following diagram illustrates the key steps in performing an in vivo cytotoxicity assay to evaluate the efficacy of a Gp100 (25-33)-based immunotherapy.
Workflow for the in vivo cytotoxicity assay.
Conclusion
The discovery and characterization of the Gp100 (25-33) peptide represent a significant advancement in our understanding of tumor immunology and have provided a valuable tool for the development of cancer immunotherapies. The higher immunogenicity of the human Gp100 (25-33) peptide in murine models, driven by its enhanced MHC binding affinity, has been instrumental in pre-clinical studies. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the power of the immune system to combat melanoma and other cancers. The continued investigation of Gp100 and other tumor-associated antigens will undoubtedly lead to the refinement of existing therapies and the development of new and more effective treatments.
References
- 1. rupress.org [rupress.org]
- 2. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Relapse or eradication of cancer is predicted by peptide-MHC affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
A Technical Guide to the Biological Function of the Gp100 Protein Fragment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycoprotein 100 (gp100), also known as Premelanosome Protein (PMEL) or Pmel17, is a type I transmembrane glycoprotein primarily expressed in melanocytes and melanoma cells.[1][2] It is a key protein in the biogenesis of melanosomes, the organelles responsible for melanin synthesis and storage.[3][4] The gp100 protein undergoes a series of proteolytic processing steps, generating various fragments that are crucial for forming the fibrillar matrix within melanosomes, which serves as a scaffold for melanin deposition.[4]
Beyond its physiological role, gp100 has gained significant attention in oncology and immunology. Specific peptide fragments derived from gp100 are recognized as tumor-associated antigens by the immune system.[5][6][7] When these peptides are presented on the surface of melanoma cells by Major Histocompatibility Complex (MHC) class I molecules, they can be targeted by cytotoxic T lymphocytes (CTLs), triggering an anti-tumor immune response.[5][8] This has positioned gp100 as a prime target for the development of cancer vaccines and immunotherapies, such as adoptive T-cell therapy and immune-mobilizing monoclonal T-cell receptors against cancer (ImmTACs).[7][9]
Core Biological Functions
The gp100 protein has a dual role, functioning both in normal melanocyte physiology and as a target for the immune system in the context of melanoma.
Role in Melanosome Biogenesis
Gp100 is integral to the structural maturation of melanosomes.[3] After synthesis in the endoplasmic reticulum and processing through the Golgi apparatus, gp100 is trafficked to early-stage melanosomes (Stage I and II).[4] Here, it undergoes proteolytic cleavage, and the resulting fragments assemble into a fibrillar amyloid matrix.[4] This matrix is essential for the elongated, elliptical shape of mature melanosomes and provides the necessary scaffold for melanin polymerization and storage. Disruption in gp100 function can lead to defects in melanosome structure and pigmentation.
Role as a Tumor-Associated Antigen
In melanoma cells, which are derived from melanocytes, gp100 is often highly expressed.[2][9] As an endogenous protein, gp100 is naturally processed within the cell's antigen presentation machinery. Fragments of the protein are degraded by the proteasome into short peptides. These peptides can then be transported into the endoplasmic reticulum, where they bind to MHC class I molecules. The stable peptide-MHC complexes are subsequently transported to the cell surface for presentation to CD8+ cytotoxic T cells.[8][10]
Several gp100-derived peptides have been identified as epitopes recognized by CTLs in melanoma patients, particularly in the context of the HLA-A*02:01 allele.[11][12] The recognition of these gp100 peptide-MHC complexes by the T-cell receptor (TCR) on a CD8+ T cell can initiate a signaling cascade that leads to the activation of the T cell and subsequent lysis of the melanoma cell.[5][13]
Signaling and Antigen Presentation Pathway
The processing of gp100 for immune recognition follows the classical MHC class I antigen presentation pathway. This process is critical for the immune surveillance of melanoma.
Quantitative Data
The immunogenicity of gp100 fragments is highly dependent on their binding affinity to specific HLA alleles. Modified peptides have been developed to enhance this binding and improve T-cell responses. Below is a summary of representative gp100 peptides and their characteristics.
| Peptide Name | Sequence | HLA Restriction | Modification | Function/Note |
| gp100209-217 | ITDQVPFSV | HLA-A02:01 | Wild-Type | Naturally processed epitope recognized by tumor-infiltrating lymphocytes.[12] |
| gp100209-217(210M) | IMDQVPFSV | HLA-A02:01 | T210M | Analog peptide with increased binding affinity to HLA-A02:01, leading to enhanced immunogenicity.[11][14] |
| gp100280-288 | YLEPGPVTA | HLA-A02:01 | Wild-Type | A dominant, naturally processed epitope recognized by CTLs.[12] |
| gp100154-162 | KTWGQYWQV | HLA-A*02:01 | Wild-Type | Identified as an abundant, naturally processed peptide on melanoma cells.[12] |
| m-gp10025-33 | EGSRNQDWL | H-2Db | Murine | Murine homologue used in preclinical mouse models to study self-tolerance and vaccine efficacy.[8][15] |
| h-gp10025-33 | KVPRNQDWL | H-2Db | Human | Human peptide used in xenoimmunization studies in mice, showing higher affinity and immunogenicity than the mouse version.[8][16] |
Experimental Protocols & Workflows
Studying the function of gp100 fragments involves a variety of immunological assays designed to measure T-cell responses, cytotoxicity, and peptide-MHC interactions.
Key Experimental Methodologies
-
51Cr-Release Cytotoxicity Assay: This is a classic method to measure the ability of CTLs to lyse target cells.[17][18] Target cells (e.g., melanoma cells or peptide-pulsed cells) are labeled with radioactive Chromium-51.[19] When CTLs lyse the target cells, 51Cr is released into the supernatant, which can be quantified to determine the percentage of specific lysis.[17][18]
-
ELISpot (Enzyme-Linked Immunospot) Assay: This sensitive assay is used to quantify the number of cytokine-producing cells at a single-cell level. To measure gp100-specific T-cell responses, peripheral blood mononuclear cells (PBMCs) are stimulated with gp100 peptides.[19] T cells that recognize the peptide will become activated and secrete cytokines, such as Interferon-gamma (IFN-γ). These cytokines are captured by antibodies on a membrane, resulting in a "spot" for each active cell.
-
MHC-Peptide Stability Assay: This assay measures the binding affinity and stability of a peptide-MHC complex.[14] It often uses cell lines deficient in antigen processing, like T2 cells, which have "empty" MHC class I molecules on their surface.[14] When a high-affinity peptide is added, it binds to and stabilizes the MHC molecules, leading to an increase in their surface expression that can be detected by flow cytometry using conformation-specific antibodies.[20]
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry: This technique allows for the multiparametric analysis of T-cell function. After stimulation with gp100 peptides, cells are treated with inhibitors to trap cytokines intracellularly. The cells are then stained with fluorescent antibodies against surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α) and analyzed by flow cytometry to determine the phenotype and functional profile of the responding T cells.[1]
Generalized Workflow for In Vitro T-Cell Killing Assay
The following diagram illustrates a generalized workflow for assessing the cytotoxic potential of gp100-specific T cells against target cells.
Conclusion
Gp100 protein fragments serve a fundamental biological role in melanosome formation and have become a cornerstone of melanoma immunotherapy. Their expression in melanoma cells allows for specific targeting by the immune system. Research has focused on identifying the most immunogenic gp100 peptides and developing strategies to enhance T-cell responses against them.[11] Understanding the intricate details of gp100 processing, presentation, and T-cell recognition is critical for researchers and drug development professionals aiming to design more effective vaccines and immunotherapies for melanoma and other gp100-expressing cancers.[7][9]
References
- 1. PMEL (gene) - Wikipedia [en.wikipedia.org]
- 2. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MHC class II presentation of gp100 epitopes in melanoma cells requires the function of conventional endosomes, and is influenced by melanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epitope mapping of the melanosomal matrix protein gp100 (PMEL17): rapid processing in the endoplasmic reticulum and glycosylation in the early Golgi compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanocyte lineage-specific antigen gp100 is recognized by melanoma- derived tumor-infiltrating lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. What are gp100 modulators and how do they work? [synapse.patsnap.com]
- 8. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ignytebio.com [ignytebio.com]
- 12. Mass-spectrometric evaluation of HLA-A*0201-associated peptides identifies dominant naturally processed forms of CTL epitopes from MART-1 and gp100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular properties of gp100-reactive T-cell receptors drive the cytokine profile and antitumor efficacy of transgenic host T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The T210M Substitution in the HLA-a*02:01 gp100 Epitope Strongly Affects Overall Proteasomal Cleavage Site Usage and Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 16. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | An Altered gp100 Peptide Ligand with Decreased Binding by TCR and CD8α Dissects T Cell Cytotoxicity from Production of Cytokines and Activation of NFAT [frontiersin.org]
- 18. An Altered gp100 Peptide Ligand with Decreased Binding by TCR and CD8α Dissects T Cell Cytotoxicity from Production of Cytokines and Activation of NFAT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I clinical trial of the vaccination for the patients with metastatic melanoma using gp100-derived epitope peptide restricted to HLA-A*2402 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Reconstitution of Gp100 (25-33) Human Peptide with TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gp100 (25-33) peptide, a 9-amino acid fragment of the human melanoma antigen gp100, is a critical tool in cancer immunotherapy research, particularly in the study of T-cell recognition of melanoma cells.[1][2][3][4] Synthetic peptides are typically delivered in a lyophilized state and often contain trifluoroacetic acid (TFA) as a counterion from the purification process.[5][6] While suitable for some applications, residual TFA can be toxic to cells and interfere with sensitive biological assays, such as those involving T-cell activation.[6][7] Therefore, proper reconstitution, and in many cases, the removal or exchange of TFA, is a critical first step to ensure reliable and reproducible experimental outcomes.
These application notes provide two distinct protocols: a standard reconstitution method for general use and a more rigorous protocol for TFA removal for sensitive cell-based assays.
Data Presentation
Table 1: Recommended Solvents and Stock Concentrations
| Parameter | Recommendation | Notes |
| Primary Solvent | Sterile, nuclease-free water | Gp100 (25-33) is reported to be freely soluble in water.[1] |
| Sterile 1X Phosphate-Buffered Saline (PBS) | A common alternative for biological applications.[8] | |
| Dimethyl sulfoxide (DMSO) | For difficult-to-dissolve peptides; use minimal volume to dissolve, then dilute.[8][9] | |
| Stock Concentration | 1 mg/mL | A standard starting concentration for creating working solutions.[8][10] |
| Storage (Lyophilized) | -20°C or lower | Stable for extended periods in lyophilized form.[1][8][10] |
| Storage (Reconstituted) | -20°C or lower (in aliquots) | Aliquot to avoid repeated freeze-thaw cycles.[1][10] |
Table 2: Quantitative Parameters for TFA Removal by HCl Exchange
| Parameter | Value | Rationale |
| Initial Peptide Conc. | 1 mg/mL in distilled water | Standard starting concentration for dissolution.[5][6] |
| Stock HCl Conc. | 100 mM | Used to acidify the peptide solution.[5][7] |
| Final HCl Conc. | 2 mM - 10 mM | Sufficient to displace TFA without modifying the peptide.[5][6] |
| Incubation Time | At least 1 minute at room temperature | Allows for the exchange of TFA counterions with chloride.[5][11][12] |
| Repetitions | At least 2-3 cycles | Ensures complete removal of volatile TFA during lyophilization.[5][6] |
| Final Reconstitution Conc. | ~2 mg/mL in desired buffer | A higher concentration may be desired post-lyophilization.[5][6] |
Experimental Protocols
Protocol 1: Standard Reconstitution for General Applications
This protocol is suitable for applications where the presence of residual TFA is not expected to interfere with the experimental outcome.
Materials:
-
Lyophilized Gp100 (25-33) human peptide with TFA
-
Sterile, nuclease-free water or 1X PBS
-
Sterile pipette tips
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure the entire lyophilized powder is collected at the bottom.[10]
-
Solvent Addition: Carefully add the calculated volume of sterile water or PBS to achieve the desired stock concentration (e.g., for a 1 mg vial, add 1 mL of solvent to get a 1 mg/mL stock). Add the solvent slowly down the side of the vial.[9]
-
Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the peptide.[9] Avoid vigorous shaking or vortexing, as this can cause aggregation.[13] Let the solution sit for 15-30 minutes to ensure complete dissolution.[13]
-
Visual Inspection: Inspect the solution to ensure it is clear and free of any particulate matter.[13]
-
Storage: Aliquot the reconstituted peptide into smaller, single-use volumes and store at -20°C or lower.[1]
Caption: Workflow for standard reconstitution of Gp100 peptide.
Protocol 2: Reconstitution with TFA Removal via HCl Exchange
This protocol is recommended for sensitive applications, such as in vitro and in vivo T-cell assays, where TFA can cause cellular toxicity or interfere with results.[7] The principle is to replace the TFA counterion with a chloride ion from the stronger hydrochloric acid (HCl), followed by removal of the volatile TFA through lyophilization.[5]
Materials:
-
Lyophilized Gp100 (25-33) human peptide with TFA
-
Sterile, distilled water
-
100 mM HCl solution
-
Desired final buffer (e.g., sterile 1X PBS)
-
Sterile, nuclease-free labware
-
Freezer (-20°C, -80°C, or liquid nitrogen)
-
Lyophilizer
Procedure:
-
Initial Dissolution: Dissolve the peptide in sterile, distilled water at a concentration of 1 mg/mL.[5]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][6] For example, to 1 mL of 1 mg/mL peptide solution, add 20 µL of 100 mM HCl for a final concentration of ~2 mM.
-
Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate ion exchange.[5][12]
-
Freezing: Rapidly freeze the solution. Freezing in liquid nitrogen is preferred, but -80°C or -20°C can also be used.[5][6]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed and a dry powder remains.[5]
-
Repeat Cycle: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[5][6] For the repeat cycles, re-dissolve the lyophilized powder from the previous step in the HCl solution (2-10 mM HCl in distilled water).
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide hydrochloride salt in your desired sterile buffer (e.g., 1X PBS) for the experiment.[6] You may choose to reconstitute at a higher concentration, such as 2 mg/mL.[5]
-
Storage: Aliquot the final solution and store at -20°C or lower.
Caption: Workflow for Gp100 reconstitution with TFA removal.
References
- 1. eurogentec.com [eurogentec.com]
- 2. Gp100 (25-33), human TFA (212370-40-6 free base) - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. gp100 (25-33), human - 1 mg [anaspec.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. pacificimmunology.com [pacificimmunology.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. peptide.com [peptide.com]
- 12. scribd.com [scribd.com]
- 13. jpt.com [jpt.com]
Application Notes and Protocols: In Vitro Stimulation of T-Cells with Gp100 (25-33)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein 100 (Gp100) is a key melanoma-associated antigen, and the Gp100 (25-33) peptide epitope (sequence: KVPRNQDWL in humans, EGSRNQDWL in mice) is a critical target for T-cell-mediated immunotherapy against melanoma.[1][2] In vitro stimulation of T-cells with this peptide is a fundamental technique for studying anti-tumor immune responses, evaluating the efficacy of novel immunotherapies, and manufacturing T-cell products for adoptive cell therapy. These application notes provide detailed protocols and expected outcomes for the in vitro stimulation of T-cells with Gp100 (25-33).
Data Presentation: Quantitative Outcomes of T-Cell Stimulation
Successful in vitro stimulation of Gp100 (25-33) specific T-cells results in robust activation, proliferation, and effector functions. The following tables summarize typical quantitative data obtained from various assays.
Table 1: T-Cell Activation Markers Following Gp100 (25-33) Stimulation
| Marker | Phenotype | Expression Level | Method of Detection | Reference |
| CD69 | Early Activation | Upregulated | Flow Cytometry | [3] |
| CD25 | Activation / IL-2 Receptor | Upregulated | Flow Cytometry | [3][4] |
| CD44 | Memory/Effector | Upregulated | Flow Cytometry | [3][4] |
| CD62L | Naive/Central Memory | Downregulated | Flow Cytometry | [3][4] |
| Granzyme B | Cytotoxicity | Increased | Intracellular Staining | [3] |
Table 2: Cytokine Release Profile of Gp100 (25-33) Stimulated T-Cells
| Cytokine | Expected Concentration Range | Method of Detection | Reference |
| IFN-γ | Varies significantly with protocol | ELISpot, Intracellular Staining, ELISA | [4][5][6] |
| TNF-α | Varies with protocol | Intracellular Staining, ELISA | [7][8] |
| IL-2 | Varies with protocol | Intracellular Staining, ELISA | [7][8][9] |
Table 3: Proliferation of Gp100 (25-33) Specific T-Cells
| Assay | Metric | Typical Result | Reference |
| CFSE Dilution | % Divided Cells | >80% after 3-4 days | [3][10] |
| Cell Count | Fold Expansion | Varies with culture conditions | [3] |
Experimental Protocols
Protocol 1: Isolation and In Vitro Stimulation of Gp100 (25-33) Specific T-Cells
This protocol describes the stimulation of pmel-1 transgenic T-cells, which express a T-cell receptor (TCR) specific for the human Gp100 (25-33) peptide presented on the H-2Db MHC class I molecule.
Materials:
-
Spleen from a pmel-1 TCR transgenic mouse
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
Human Gp100 (25-33) peptide (KVPRNQDWL)
-
Recombinant human IL-2
-
Ficoll-Paque
-
ACK lysis buffer
Procedure:
-
Isolate Splenocytes: Aseptically harvest the spleen from a pmel-1 mouse. Mechanically dissociate the spleen in RPMI-1640 to create a single-cell suspension.
-
Erythrocyte Lysis: Pellet the cells and resuspend in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells. Quench the lysis with excess RPMI-1640 and wash the cells.
-
Cell Counting and Plating: Count the viable splenocytes using a hemocytometer or automated cell counter. Resuspend the cells at a concentration of 5 x 106 cells/mL in complete RPMI-1640.[11]
-
Peptide Pulsing: Add the human Gp100 (25-33) peptide to the cell suspension at a final concentration of 1 µM.[4][9][10]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
IL-2 Addition: After 24-48 hours, add recombinant human IL-2 to the culture at a final concentration of 30 IU/mL.[3][10]
-
Expansion: Continue to culture the cells for 5-7 days, splitting as necessary to maintain a cell density of 1-2 x 106 cells/mL.[12]
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is for the detection of intracellular IFN-γ production by stimulated T-cells.
Materials:
-
Stimulated T-cells (from Protocol 1)
-
Brefeldin A or Monensin (Golgi transport inhibitors)
-
Anti-CD8 and Anti-CD3 antibodies (fluorochrome-conjugated)
-
Anti-IFN-γ antibody (fluorochrome-conjugated)
-
Fixation/Permeabilization Buffer
-
FACS Buffer (PBS with 2% FBS)
Procedure:
-
Restimulation: Restimulate the cultured T-cells with Gp100 (25-33) peptide-pulsed target cells (e.g., irradiated splenocytes) or with PMA and ionomycin for 4-6 hours.[6]
-
Golgi Block: Add a Golgi transport inhibitor (e.g., Brefeldin A) for the final 4 hours of stimulation to trap cytokines intracellularly.
-
Surface Staining: Wash the cells with FACS buffer and stain with fluorochrome-conjugated anti-CD8 and anti-CD3 antibodies for 30 minutes at 4°C.
-
Fix and Permeabilize: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C.
-
Flow Cytometry: Wash the cells and acquire the data on a flow cytometer. Analyze the percentage of IFN-γ positive cells within the CD8+ T-cell population.
Protocol 3: CFSE Proliferation Assay
This protocol measures T-cell proliferation based on the dilution of the carboxyfluorescein succinimidyl ester (CFSE) dye.
Materials:
-
Isolated T-cells
-
CFSE dye
-
Complete RPMI-1640
-
Gp100 (25-33) peptide
-
Irradiated splenocytes (as antigen-presenting cells)
-
IL-2
Procedure:
-
CFSE Labeling: Resuspend T-cells in PBS at 10 x 106 cells/mL. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C.[3][10] Quench the labeling with 5 volumes of ice-cold complete RPMI-1640.
-
Stimulation: Co-culture the CFSE-labeled T-cells with irradiated, Gp100 (25-33) peptide-pulsed splenocytes at a 1:1 ratio.[10]
-
Culture: Add IL-2 (30 IU/mL) and culture for 3-4 days.[3][10]
-
Flow Cytometry: Harvest the cells and stain with anti-CD8 and anti-CD3 antibodies. Acquire data on a flow cytometer and analyze the CFSE fluorescence intensity of the CD8+ T-cells. Each peak of decreasing fluorescence represents a cell division.
Visualizations
Gp100 (25-33) T-Cell Activation Signaling Pathway
Caption: TCR recognition of Gp100 peptide on MHC-I initiates T-cell activation.
Experimental Workflow for In Vitro T-Cell Stimulation
Caption: Workflow for in vitro stimulation and functional analysis of T-cells.
References
- 1. genscript.com [genscript.com]
- 2. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 3. JCI - Acquisition of full effector function in vitro paradoxically impairs the in vivo antitumor efficacy of adoptively transferred CD8+ T cells [jci.org]
- 4. rupress.org [rupress.org]
- 5. Programming tumor-reactive effector memory CD8+ T cells in vitro obviates the requirement for in vivo vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Acquisition of full effector function in vitro paradoxically impairs the in vivo antitumor efficacy of adoptively transferred CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Gp100 (25-33) ELISpot Assay for IFN-gamma Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection of Interferon-gamma (IFN-γ) secreting T cells in response to the Gp100 (25-33) melanoma-associated epitope using the Enzyme-Linked Immunospot (ELISpot) assay. This powerful technique is essential for monitoring immune responses in cancer research and the development of immunotherapies.
The Gp100 (25-33) peptide, with the amino acid sequence KVPRNQDWL, is a well-characterized H-2Db restricted epitope derived from the human melanoma antigen glycoprotein 100. It serves as a potent activator of specific CD8+ T cells, making it a valuable tool in T cell assays like ELISpot for assessing anti-tumor immunity.[1]
Data Presentation
The following tables summarize representative quantitative data from Gp100 (25-33) ELISpot assays. Table 1 provides an example of IFN-γ ELISpot results from a study evaluating vaccine-induced T cell responses in melanoma patients. Table 2 illustrates a typical dose-response to the Gp100 (25-33) peptide in a preclinical model.
Table 1: Frequency of IFN-γ Producing T Cells in Response to Gp100 Stimulation
| Condition | Responder Cells | Stimulator | Frequency of IFN-γ Producing T Cells |
| Spontaneous Release | CTL Line 1 | Media Only | 1/351 (0.3%) |
| Peptide Stimulation | CTL Line 1 | T2 cells + Gp100 (1 µg/ml) | 1/2 (50%) |
| Tumor Cell Stimulation | CTL Line 1 | Irradiated Mel 526 Tumor Cells | 1/33 (3%) |
| Negative Control | CTL Line 1 | T2 cells + MART-1 peptide | 1/350 (0.4%) |
CTL: Cytotoxic T Lymphocyte. Data adapted from a study on melanoma-specific T cell lines.[2]
Table 2: Gp100 (25-33) Peptide Dose-Response in IFN-γ ELISpot Assay
| Gp100 (25-33) Peptide Concentration (µM) | Mean Spot Forming Units (SFU) per 10^6 Splenocytes (± SD) |
| 0 (No Peptide) | 8 ± 3 |
| 0.1 | 45 ± 8 |
| 1 | 125 ± 15 |
| 5 | 210 ± 22 |
| 10 | 225 ± 18 |
Data are representative of typical results from splenocytes of mice immunized with a Gp100-based vaccine and stimulated ex vivo with varying concentrations of the Gp100 (25-33) peptide.[3]
Experimental Protocols
This section outlines a detailed methodology for performing an IFN-γ ELISpot assay to detect Gp100 (25-33)-specific T cells.
Materials and Reagents
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human or anti-mouse IFN-γ capture antibody
-
Biotinylated anti-human or anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate, respectively
-
Gp100 (25-33) peptide (KVPRNQDWL)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
Culture medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer: PBS with 0.05% Tween-20
-
Blocking Buffer: Culture medium
-
Ficoll-Paque for Peripheral Blood Mononuclear Cell (PBMC) isolation
-
ACK lysis buffer for red blood cell lysis (for splenocytes)
Experimental Workflow Diagram
Caption: A step-by-step workflow of the IFN-γ ELISpot assay.
Detailed Protocol
Day 1: Plate Coating
-
Pre-wet the PVDF membrane of each well of the 96-well ELISpot plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Seeding and Stimulation
-
Aseptically decant the capture antibody solution from the plate.
-
Wash the plate three times with 200 µL of sterile PBS per well.
-
Block the membrane by adding 200 µL of complete culture medium to each well. Incubate for at least 2 hours at 37°C.
-
While the plate is blocking, prepare the cells (PBMCs or splenocytes).
-
After blocking, decant the medium.
-
Prepare a dilution series of the Gp100 (25-33) peptide in complete culture medium. A common starting concentration is 10 µg/mL.
-
Prepare positive (e.g., PHA at 5 µg/mL or anti-CD3 at 1 µg/mL) and negative (culture medium only) controls.
-
Add 100 µL of the cell suspension to each well. A typical cell density is 2-5 x 10^5 cells per well.
-
Add 100 µL of the appropriate peptide dilution or control to the wells.
-
Incubate the plate for 18-48 hours at 37°C in a humidified incubator with 5% CO2.
Day 3: Spot Development and Analysis
-
Decant the cell suspension from the plate.
-
Wash the plate three to five times with Wash Buffer (PBS with 0.05% Tween-20).
-
Dilute the biotinylated anti-IFN-γ detection antibody in Wash Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three to five times with Wash Buffer.
-
Dilute the Streptavidin-AP or Streptavidin-HRP conjugate in Wash Buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three to five times with Wash Buffer, followed by two washes with PBS only.
-
Add 100 µL of the appropriate substrate (BCIP/NBT for AP or AEC for HRP) to each well.
-
Monitor the development of spots. This can take from 5 to 30 minutes.
-
Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to air-dry completely in the dark.
-
Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million cells.
T Cell Activation and IFN-γ Secretion Pathway
The recognition of the Gp100 (25-33) peptide presented by MHC class I molecules on antigen-presenting cells (APCs) by the T cell receptor (TCR) on CD8+ T cells initiates a signaling cascade that leads to the production and secretion of IFN-γ.
Caption: TCR signaling cascade leading to IFN-γ production.
This simplified diagram illustrates the key steps:
-
The TCR-CD8 complex on the T cell recognizes the Gp100 (25-33) peptide bound to an MHC class I molecule on an APC.
-
This recognition activates intracellular signaling molecules, including Lck and ZAP-70.
-
A cascade of phosphorylation events leads to the activation of transcription factors such as NFAT, NF-κB, and AP-1.
-
These transcription factors move into the nucleus and bind to the promoter region of the IFN-γ gene, initiating its transcription into mRNA.
-
The IFN-γ mRNA is then translated into IFN-γ protein, which is subsequently secreted from the T cell.
In the ELISpot assay, this secreted IFN-γ is captured by antibodies on the plate membrane, leading to the formation of a visible spot, with each spot representing a single IFN-γ-secreting cell.
References
Application Notes: Flow Cytometry Analysis of Gp100 (25-33) Specific T-cells
Introduction
The glycoprotein 100 (Gp100) is a melanosomal protein that is frequently overexpressed in melanoma cells, making it a key tumor-associated antigen. The specific peptide epitope Gp100 (25-33) is a primary target for cytotoxic T lymphocytes (CTLs) in patients with melanoma. Consequently, the accurate detection and characterization of Gp100 (25-33)-specific T-cells are crucial for monitoring anti-tumor immune responses, evaluating the efficacy of cancer vaccines and immunotherapies, and advancing drug development. Flow cytometry is a powerful technology that enables the precise quantification, phenotyping, and functional assessment of these rare, antigen-specific T-cell populations at the single-cell level.[1][2][3][4]
This document provides detailed protocols for the preparation, staining, and analysis of Gp100 (25-33) specific T-cells using multi-parameter flow cytometry. The methodologies cover identification with peptide-MHC (pMHC) tetramers, immunophenotyping to define memory and effector subsets, and functional evaluation through intracellular cytokine staining.
Core Applications
-
Immune Monitoring: Quantify the frequency of Gp100-specific CD8+ T-cells in peripheral blood or tumor tissue of melanoma patients.[1][3]
-
Vaccine and Therapy Evaluation: Assess the immunogenicity of Gp100-targeting vaccines and adoptive T-cell therapies by tracking the expansion and functional capacity of specific T-cell populations.[2][3]
-
Drug Development: Characterize the phenotype and functional status of T-cells to understand mechanisms of action and resistance to immunomodulatory drugs.
-
Biomarker Discovery: Identify T-cell subsets or functional signatures that correlate with clinical outcomes in cancer patients.
Data Presentation: Immunophenotyping and Functional Markers
The analysis of Gp100-specific T-cells often involves a comprehensive panel of antibodies to delineate various subsets. The tables below summarize common markers and representative data.
Table 1: Common Antibody Panel for T-Cell Phenotyping
| Marker | Cell Type/Function | Associated T-Cell Subset(s) |
| CD3 | Pan T-Cell Marker | All T-cells |
| CD8 | Co-receptor for MHC Class I | Cytotoxic T-cells |
| Gp100 (25-33) Tetramer | Antigen Specificity | Gp100-specific T-cells |
| CD45RA | Naïve/Effector Marker | Naïve (TN), Terminal Effector (TEMRA) |
| CCR7 | Homing Receptor | Naïve (TN), Central Memory (TCM) |
| CD27 | Co-stimulatory Molecule | Naïve, Memory (lost on some effector cells) |
| CD28 | Co-stimulatory Molecule | Naïve, Central Memory (lost on late effector cells) |
| PD-1 | Exhaustion/Activation Marker | Exhausted, Activated T-cells |
| CD57 | Senescence Marker | Terminally Differentiated/Senescent T-cells |
| IFN-γ | Pro-inflammatory Cytokine | Effector T-cells (Th1) |
| TNF-α | Pro-inflammatory Cytokine | Effector T-cells |
| CD107a/b | Degranulation Marker | Cytotoxic T-cells |
Table 2: Representative Frequencies of Gp100-specific CD8+ T-cells
Note: Frequencies are highly variable and depend on the patient's disease status, treatment history, and the specific assay used.
| Sample Type | Patient Cohort | Mean Frequency (% of CD8+ T-cells) | Reference |
| PBMCs | Post-vaccine (Melanoma) | 0.1% - 2.0% | [1] |
| PBMCs | Long-Term Memory (Melanoma) | Comparable to CMV/Flu responses | [1][3] |
| Spleen/Tumor | Mouse Model (Adoptive Transfer) | Significantly increased with full treatment | [2] |
Experimental Workflow and Gating Strategy Visualizations
The following diagrams illustrate the overall experimental process and a typical gating strategy for identifying Gp100-specific T-cells.
References
- 1. Phenotype and Functional Characterization of Long-Term gp100-Specific Memory CD8+ T Cells in Disease-Free Melanoma Patients Before and After Boosting Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenotype and functional characterization of long-term gp100-specific memory CD8+ T cells in disease-free melanoma patients before and after boosting immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
Application Notes and Protocols: Gp100 (25-33) In Vivo Mouse Model for Melanoma Research
Introduction
The glycoprotein 100 (gp100) is a melanosomal differentiation antigen expressed in normal melanocytes and overexpressed in the majority of melanoma cases. The gp100 (25-33) peptide epitope is a key target for immunotherapy in melanoma research. The in vivo mouse model utilizing this peptide provides a robust platform for evaluating novel cancer vaccines, immunotherapies, and combination treatment strategies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with the gp100 (25-33) mouse model of melanoma.
The human gp100 (25-33) peptide (sequence: KVPRNQDWL) is often used in C57BL/6 mice, which are H-2Db restricted, as it has been shown to be more immunogenic than its murine counterpart.[1][2] This increased immunogenicity is attributed to a higher binding affinity for the MHC class I molecule H-2Db, leading to a more potent activation of specific CD8+ T cells capable of recognizing and killing melanoma cells.[1][3]
Applications
The gp100 (25-33) in vivo mouse model is a versatile tool for melanoma research with a wide range of applications, including:
-
Evaluation of Vaccine Efficacy: Testing the ability of different vaccine platforms (e.g., peptide, DNA, dendritic cell-based) to induce anti-tumor immunity.[2][3][4]
-
Immunotherapy Assessment: Investigating the therapeutic potential of novel immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1), cytokines (e.g., IL-2), and adjuvants.[5][6]
-
Combination Therapy Studies: Evaluating the synergistic effects of combining different treatment modalities to enhance anti-tumor responses and overcome resistance.[4][5]
-
Mechanistic Studies: Elucidating the cellular and molecular mechanisms underlying anti-tumor immunity, including T cell activation, trafficking, and effector functions.
-
Preclinical Drug Development: Serving as a preclinical model to assess the safety and efficacy of new drug candidates for melanoma treatment.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing the gp100 (25-33) mouse model, providing a comparative overview of different therapeutic strategies.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mouse Strain | Tumor Cell Line | Tumor Growth Inhibition (%) | Reference |
| hgp100 (25-33) peptide + β-SQDG18 adjuvant | C57BL/6J | B16F10 | Significant reduction vs. control | [7] |
| hgp100 (25-33) peptide + CpG adjuvant | C57BL/6J | B16F10 | Significant reduction vs. control | [7] |
| hgp100 (25-33) peptide + Freund's adjuvant | C57BL/6J | B16F10 | Significant reduction vs. control | [7] |
| DC pulsed with hgp100 (25-33) peptide | C57BL/6J | B16F10 | >50% tumor mass reduction | [4] |
| Liposomal gp100 (25-33) + anti-PD-1 therapy | C57BL/6 | B16F10 | Significant tumor regression | [5] |
| Adoptive transfer of pmel CD8+ T cells + gp100 vaccination + Aldara + IL-2 | C57BL/6 | B16F10 | Complete protection | [6] |
| Oral DNA vaccine (ubiquitinated hgp100 25-33) | C57BL/6J | B16G3.26 | Marked suppression | [3] |
Table 2: Survival Rate Improvement
| Treatment Group | Mouse Strain | Tumor Cell Line | Survival Improvement | Reference |
| hgp100 (25-33) peptide + β-SQDG18 adjuvant | C57BL/6J | B16F10 | Prolonged survival vs. control | [7] |
| mRNA-based DC immunization (hgp100 25-33 + TRP-2 180-188) | ret transgenic | Spontaneous melanoma | Significantly improved survival | [8] |
| Liposomal gp100 (25-33) + anti-PD-1 therapy | C57BL/6 | B16F10 | Prolonged survival rate | [5] |
| Adoptive T-cell transfer + peptide vaccination | C57BL/6 | B16F10 | Significantly different from control | [9] |
| Prophylactic vaccination with long TRP-2 and gp100 peptides | C57BL/6 | B16F10 | Protective immunity | [10] |
Table 3: Immune Response Enhancement
| Treatment Group | Mouse Strain | Immune Readout | Result | Reference |
| hgp100 (25-33) peptide + β-SQDG18 adjuvant | C57BL/6J | % CD8+CD44high T cells | Increased | [7] |
| DC pulsed with hgp100 (25-33) peptide | C57BL/6J | IFNγ-secreting splenocytes | Higher frequency vs. control | [4] |
| Liposomal gp100 (25-33) + anti-PD-1 therapy | C57BL/6 | Intratumoral CD4+ and CD8+ T cells | Enhanced infiltration | [5] |
| Xenogeneic DNA immunization (hgp100) | C57BL/6 | T cell reactivity against gp100 25-33 | Correlates with protection | [1] |
| Oral DNA vaccine (ubiquitinated hgp100 25-33) | C57BL/6J | IFN-γ secretion by CD8+ T cells | Increased | [3] |
Experimental Protocols
B16F10 Melanoma Tumor Model Establishment
This protocol describes the subcutaneous inoculation of B16F10 melanoma cells to establish tumors in C57BL/6 mice.
Materials:
-
B16F10 murine melanoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6- to 8-week-old female C57BL/6 mice
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
Procedure:
-
Culture B16F10 cells in complete medium until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS and determine the cell concentration.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in sterile PBS.
-
Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the right flank of each mouse.[11]
-
Monitor the mice for tumor growth. Tumors typically become palpable within 5-10 days.[11]
-
Measure tumor volume regularly (e.g., every 2-3 days) using a caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Peptide Vaccination Protocol
This protocol outlines a general procedure for peptide vaccination to induce an anti-tumor immune response.
Materials:
-
Human gp100 (25-33) peptide (KVPRNQDWL)
-
Adjuvant (e.g., CpG oligodeoxynucleotide, Incomplete Freund's Adjuvant)
-
Sterile PBS or other suitable vehicle
-
Syringes and needles for subcutaneous injection
Procedure:
-
Reconstitute the gp100 (25-33) peptide in a suitable sterile vehicle (e.g., PBS) to the desired concentration.
-
If using an adjuvant, mix the peptide solution with the adjuvant according to the manufacturer's instructions. For example, emulsify the peptide solution with an equal volume of Incomplete Freund's Adjuvant.
-
Administer the vaccine formulation (e.g., 100 µg of peptide in 100-200 µL total volume) via subcutaneous injection at a site distant from the tumor, such as the contralateral flank or the base of the tail.
-
Booster vaccinations can be administered at specified intervals (e.g., weekly or bi-weekly) to enhance the immune response.[7]
Dendritic Cell (DC) Vaccine Protocol
This protocol describes the generation of bone marrow-derived DCs and their use as a cellular vaccine.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Recombinant murine GM-CSF and IL-4
-
Complete RPMI-1640 medium
-
Human gp100 (25-33) peptide
-
Lipopolysaccharide (LPS) for DC maturation
-
Sterile PBS
Procedure:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 for 6-7 days to generate immature DCs.
-
On day 6, pulse the immature DCs with the gp100 (25-33) peptide (e.g., 10 µg/mL) for 18-24 hours.
-
Induce DC maturation by adding a stimulating agent like LPS for the final 18-24 hours of culture.
-
Harvest the mature, peptide-pulsed DCs, wash them with sterile PBS, and resuspend them at the desired concentration.
-
Inject the DC vaccine (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously or intravenously into recipient mice.
Signaling and Immune Response Pathway
The induction of an anti-tumor immune response by gp100 (25-33) vaccination involves a series of well-defined steps, primarily mediated by the cellular arm of the adaptive immune system.
-
Antigen Presentation: Following vaccination, antigen-presenting cells (APCs), such as dendritic cells, take up the gp100 (25-33) peptide. The peptide is then loaded onto MHC class I molecules and presented on the surface of the APC.
-
T Cell Priming: In the draining lymph nodes, naïve CD8+ T cells with T cell receptors (TCRs) specific for the gp100 (25-33)-MHC complex recognize and bind to the APCs.
-
T Cell Activation and Expansion: This recognition, along with co-stimulatory signals from the APC, leads to the activation, proliferation, and differentiation of gp100-specific CD8+ T cells into cytotoxic T lymphocytes (CTLs).
-
Trafficking to Tumor: The newly generated CTLs exit the lymph nodes and traffic to the tumor site.
-
Tumor Cell Recognition and Killing: Within the tumor microenvironment, the CTLs recognize the gp100 (25-33) peptide presented on the surface of melanoma cells via their MHC class I molecules. This recognition triggers the CTLs to release cytotoxic granules (containing perforin and granzymes) and express death ligands (like FasL), leading to the apoptosis of the melanoma cells.
References
- 1. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 2. Multi-Epitope DC Vaccines with Melanoma Antigens for Immunotherapy of Melanoma [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Comparative analysis of cancer vaccine settings for the selection of an effective protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccination with dendritic cells pulsed ex vivo with gp100 peptide-decorated liposomes enhances the efficacy of anti PD-1 therapy in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mRNA-based dendritic cell immunization improves survival in ret transgenic mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adoptive T-Cell Transfer Using Gp100 (25-33)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adoptive T-cell transfer (ACT) has emerged as a potent immunotherapy for cancer. This approach involves the isolation, ex vivo expansion, and subsequent re-infusion of tumor-specific T cells into patients. One of the target antigens for melanoma is glycoprotein 100 (gp100), a transmembrane protein involved in melanin synthesis. The peptide fragment gp100 (25-33), with the amino acid sequence KVPRNQDWL, is a well-characterized H-2Db restricted epitope recognized by CD8+ T cells.[1][2] This document provides detailed protocols and supporting data for the generation and application of gp100 (25-33)-specific T cells in preclinical murine models of melanoma, which serve as a foundation for clinical translation.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving adoptive T-cell transfer of gp100 (25-33)-specific T cells. These studies often utilize the pmel-1 transgenic mouse model, where CD8+ T cells express a T-cell receptor (TCR) specific for the human gp100 (25-33) peptide presented by the murine MHC class I molecule H-2Db.[3]
Table 1: In Vitro T-Cell Expansion and Activation
| Parameter | Value | Experimental Context | Reference |
| Initial Cell Seeding Density | 1.5–2 × 10^6 cells/mL | Splenocytes from pmel-1 mice cultured for in vitro expansion. | [4] |
| Peptide Concentration for Pulsing | 1 µg/mL | Gp100 (25-33) peptide used to pulse splenocytes for T-cell activation. | [4] |
| IL-2 Concentration | 30 IU/mL | Recombinant human IL-2 used for T-cell culture. | [5] |
| IL-2 Concentration | 50 IU/mL | Recombinant human IL-2 used for T-cell culture. | [4] |
| T-Cell Restimulation Ratio | 2:1 (T cells:pulsed splenocytes) | Restimulation of T cells after the first week of culture. | [4] |
| IFN-γ Release (Activated T-cells) | >2500 pg/mL | Pmel-1 T cells co-cultured with B16 melanoma cells pulsed with gp100 (25-33) peptide. | [3] |
Table 2: In Vivo Adoptive T-Cell Transfer and Anti-Tumor Efficacy
| Parameter | Value | Experimental Context | Reference |
| Adoptively Transferred T-Cell Number | 5 × 10^6 cells/mouse | Activated pmel-1 T cells injected intravenously into mice with established B16F10 tumors. | [6] |
| IL-2 Administration (In Vivo) | 3 × 10^5 IU, twice daily for 5 days | Systemic recombinant human IL-2 given intraperitoneally after T-cell transfer. | [7] |
| Tumor Eradication | Proportion of mice | Enhanced survival and tumor eradication observed with co-administration of TLR agonists (Poly(I:C) and CpG). | [4] |
| Increase in Tetramer+ Cells (Spleen) | Significantly higher percentage and absolute number | Mice treated with ACT and LAQ824 (HDAC inhibitor) compared to ACT alone. | [8] |
| Infiltration of T-cells in CNS tumors | Significant increase | Full treatment regimen (ACT, DC vaccination, IL-2) led to increased gp100-specific CD8+ T cells in intracranial tumors. | [9] |
Experimental Protocols
Protocol 1: In Vitro Expansion and Activation of Gp100 (25-33)-Specific T Cells
This protocol describes the isolation and expansion of gp100 (25-33)-specific T cells from the spleens of pmel-1 transgenic mice.
Materials:
-
Spleens from pmel-1/Thy1.1 mice
-
ACK lysis buffer (0.15 M NaCl, 1 mM KHCO3, 0.1 mM EDTA, pH 7.2–7.4)
-
RPMI 1640 medium (supplemented with 10% (v/v) FCS, 2 mM L-glutamine, 0.1 mM nonessential amino acids, 1 mM sodium pyruvate, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant human Interleukin-2 (IL-2)
-
Gp100 (25-33) peptide (KVPRNQDWL)
-
C57BL/6 splenocytes (for restimulation)
-
70-µm cell strainer
-
Gamma irradiator
Procedure:
-
Aseptically dissect spleens from pmel-1/Thy1.1 mice.
-
Prepare a single-cell suspension by crushing the spleens in 5 mL of ACK lysis buffer to lyse red blood cells.
-
Filter the cell suspension through a 70-µm filter and wash twice with RPMI medium by centrifuging at 338 x g for 5 minutes at 4°C.[4]
-
Pulse the splenocytes with 1 µg/mL of gp100 (25-33) peptide in 10 mL of RPMI for 2 hours at room temperature.[4]
-
Wash the peptide-pulsed splenocytes twice with 10 mL of RPMI to remove unbound peptide.[4]
-
Culture the splenocytes at a density of 1.5–2 × 10^6 cells/mL in 2 mL of complete RPMI medium supplemented with 50 IU/mL of recombinant human IL-2.[4]
-
Incubate the cells for 2 weeks at 37°C in a 5% CO2 incubator.[4]
-
Add fresh IL-2 every other day.[4]
-
After the first week of culture, restimulate the T cells at a 2:1 ratio with gp100 (25-33)-pulsed, irradiated (5 Gy) C57BL/6 splenocytes.[4]
Protocol 2: In Vivo Adoptive T-Cell Transfer into Tumor-Bearing Mice
This protocol outlines the procedure for the adoptive transfer of ex vivo expanded gp100 (25-33)-specific T cells into mice bearing established B16F10 melanoma tumors.
Materials:
-
C57BL/6 mice
-
B16F10 melanoma cell line
-
Activated gp100 (25-33)-specific T cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Recombinant human IL-2
Procedure:
-
Inoculate C57BL/6 mice subcutaneously with 5 × 10^5 B16F10 melanoma cells.[6]
-
On the day of treatment, harvest the activated gp100 (25-33)-specific T cells from the in vitro culture.
-
Wash the T cells with PBS and resuspend at the desired concentration.
-
Adoptively transfer 5 × 10^6 activated T cells intravenously into each tumor-bearing mouse.[6]
-
For enhanced efficacy, administer 3 × 10^5 IU of recombinant human IL-2 intraperitoneally twice daily for 5 days, starting immediately after the T-cell transfer.[7]
-
Monitor tumor growth and survival of the mice. Tumor size can be measured using digital calipers.[3]
Visualizations
Signaling Pathway
Caption: Simplified T-cell receptor signaling pathway upon recognition of the Gp100 (25-33) peptide.
Experimental Workflow
Caption: Experimental workflow for adoptive T-cell transfer using Gp100 (25-33)-specific T cells.
References
- 1. genscript.com [genscript.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Vaccine-Stimulated, Adoptively Transferred CD8+ T Cells Traffic Indiscriminately and Ubiquitously while Mediating Specific Tumor Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adoptive immunotherapy combined with intratumoral TLR agonist delivery eradicates established melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effector CD8+ T cell IFN-γ production and cytotoxicity are enhanced by mild hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rupress.org [rupress.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Gp100 (25-33) Peptide-Based Cancer Vaccine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycoprotein 100 (gp100) is a tumor-associated antigen overexpressed in melanoma cells, making it a prime target for cancer immunotherapy. The gp100 (25-33) peptide, a specific epitope from this protein, has been extensively studied as a component of therapeutic cancer vaccines. This document provides detailed application notes and protocols for the development and preclinical evaluation of a gp100 (25-33) peptide-based cancer vaccine. The aim is to induce a robust and specific cytotoxic T lymphocyte (CTL) response against melanoma cells.
These guidelines cover the essential steps from vaccine formulation to the comprehensive evaluation of the induced immune response, providing researchers with the necessary tools to advance their vaccine development programs.
Key Components and Reagents
| Component | Supplier (Example) | Catalog Number (Example) |
| Gp100 (25-33) Peptide (KVPRNQDWL) | GenScript | RP10586 |
| CpG ODN 1826 | InvivoGen | tlrl-1826 |
| Montanide ISA-51 VG | Seppic | - |
| Incomplete Freund's Adjuvant (IFA) | Sigma-Aldrich | F5506 |
| Anti-mouse IFN-γ ELISpot Kit | BD Biosciences | 551083 |
| Anti-mouse CD8a, IFN-γ, TNF-α antibodies | BioLegend | Various |
| B16F10 melanoma cell line | ATCC | CRL-6475 |
| C57BL/6 Mice | The Jackson Laboratory | 000664 |
Experimental Protocols
Protocol 1: Gp100 (25-33) Peptide Vaccine Formulation
This protocol describes the preparation of the gp100 (25-33) peptide vaccine with two different adjuvants: CpG ODN 1826 and Montanide ISA-51.
1.1. Peptide Reconstitution:
-
Reconstitute the lyophilized gp100 (25-33) peptide in sterile, endotoxin-free phosphate-buffered saline (PBS) to a stock concentration of 1 mg/mL.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
1.2. Formulation with CpG ODN 1826:
-
On the day of vaccination, dilute the gp100 (25-33) peptide stock solution with sterile PBS to the desired final concentration (e.g., 100 µg per 100 µL).
-
Add CpG ODN 1826 to the peptide solution to a final concentration of 30 µg per 100 µL.
-
Mix gently by pipetting. The vaccine is ready for subcutaneous injection.
1.3. Formulation with Montanide ISA-51:
-
Prepare the aqueous phase containing the gp100 (25-33) peptide at twice the final concentration in sterile PBS (e.g., 200 µg per 100 µL).
-
In a sterile microcentrifuge tube, mix the aqueous phase with Montanide ISA-51 in a 1:1 volume ratio.
-
Emulsify by vortexing at high speed for at least 10 minutes or until a stable, milky-white emulsion is formed. A stable emulsion will not separate upon standing for 30 minutes.
-
The vaccine is ready for subcutaneous injection.
Protocol 2: In Vivo Murine Melanoma Model and Vaccination
This protocol details the establishment of a B16F10 melanoma model in C57BL/6 mice and the subsequent therapeutic vaccination regimen.[1]
2.1. Cell Culture:
-
Culture B16F10 melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
2.2. Tumor Inoculation:
-
Harvest B16F10 cells and resuspend them in sterile PBS at a concentration of 3 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10^5 cells) into the right flank of 6-8 week old C57BL/6 mice.[1]
2.3. Therapeutic Vaccination Schedule:
-
Begin vaccination when tumors reach a palpable size (approximately 3-5 mm in diameter, typically 7-10 days post-inoculation).
-
Administer 100 µL of the prepared gp100 (25-33) vaccine formulation subcutaneously on the contralateral flank.
-
Boost with the same vaccine formulation on days 7 and 14 after the initial vaccination.[1]
-
Monitor tumor growth every 2-3 days by measuring the tumor dimensions with a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor animal health and body weight throughout the experiment.
Protocol 3: Evaluation of T-Cell Response by ELISpot Assay
This protocol outlines the measurement of IFN-γ secreting gp100-specific T-cells from splenocytes of vaccinated mice.
3.1. Splenocyte Isolation:
-
Euthanize mice 7-10 days after the final vaccination booster.
-
Aseptically harvest the spleens and place them in complete RPMI-1640 medium.
-
Prepare a single-cell suspension by mechanical disruption of the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium and count viable cells using a hemocytometer or an automated cell counter.
3.2. ELISpot Assay Procedure:
-
Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with complete RPMI-1640 medium for 2 hours at room temperature.
-
Seed 2 x 10^5 splenocytes per well.
-
Stimulate the cells with the gp100 (25-33) peptide at a final concentration of 10 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate.
-
Stop the reaction by washing with distilled water once spots have developed.
-
Air dry the plate and count the spots using an ELISpot reader.
Protocol 4: Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol describes the detection of intracellular IFN-γ and TNF-α in gp100-specific CD8+ T-cells.
4.1. Cell Stimulation:
-
In a 96-well round-bottom plate, add 1 x 10^6 splenocytes per well.
-
Stimulate the cells with the gp100 (25-33) peptide (10 µg/mL) for 6 hours at 37°C.
-
For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
4.2. Staining Procedure:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers by incubating the cells with fluorescently labeled anti-CD8a antibody for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines by incubating the cells with fluorescently labeled anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
4.3. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD8+ T-cell population and analyze the percentage of cells expressing IFN-γ and/or TNF-α.
Data Presentation
Table 1: Preclinical Efficacy of Gp100 (25-33) Peptide Vaccine Formulations in B16F10 Melanoma Mouse Model
| Vaccine Formulation | Adjuvant | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | % Survival at Day 30 | Reference |
| PBS (Control) | None | 1500 ± 250 | - | 0% | [2] |
| Gp100 (25-33) Peptide | None | 1200 ± 180 | 20% | 20% | [2] |
| Gp100 (25-33) Peptide | CpG ODN | 600 ± 120 | 60% | 60% | [1][3] |
| Gp100 (25-33) Peptide | Montanide ISA-51 | 750 ± 150 | 50% | 50% | [4] |
| Gp100 (25-33) Peptide (Liposomal) | CpG ODN | 400 ± 90 | 73% | 80% | [1] |
Data are representative examples compiled from multiple preclinical studies and should be generated for each specific experiment.
Table 2: Immunogenicity of Gp100 (25-33) Peptide Vaccine Formulations in C57BL/6 Mice
| Vaccine Formulation | Adjuvant | IFN-γ ELISpot (Spots per 10^6 splenocytes) | % of CD8+ T-cells producing IFN-γ (ICS) | Reference |
| PBS (Control) | None | <10 | <0.1% | [2] |
| Gp100 (25-33) Peptide | None | 50 ± 15 | 0.5 ± 0.2% | [2] |
| Gp100 (25-33) Peptide | CpG ODN | 250 ± 50 | 2.5 ± 0.8% | [1][3] |
| Gp100 (25-33) Peptide | Montanide ISA-51 | 200 ± 40 | 2.0 ± 0.6% | [4] |
| Gp100 (25-33) Peptide (Liposomal) | CpG ODN | 350 ± 60 | 3.5 ± 1.0% | [1] |
Data are representative examples compiled from multiple preclinical studies and should be generated for each specific experiment.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: MHC Class I Antigen Presentation Pathway for Gp100.
Caption: CD8+ T-Cell Activation Signaling Pathway.
Experimental Workflows
Caption: Preclinical Gp100 Vaccine Development Workflow.
Conclusion
The development of a gp100 (25-33) peptide-based cancer vaccine represents a promising strategy for the treatment of melanoma. The protocols and application notes provided herein offer a comprehensive framework for the formulation, in vivo testing, and immunological evaluation of such a vaccine. Careful selection of adjuvants and rigorous assessment of the induced T-cell response are critical for optimizing vaccine efficacy. The presented workflows and data tables serve as a guide for researchers to systematically advance their vaccine candidates from preclinical models toward clinical translation.
References
Application Notes and Protocols for Gp100 (25-33) TFA in Dendritic Cell Pulsing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and regulating immune responses.[1][2] DC-based cancer immunotherapy is a promising approach for cancer treatment, with a central goal of generating robust antigen-specific cytotoxic T lymphocyte (CTL) responses.[1][2] One strategy to achieve this is by pulsing DCs ex vivo with tumor-associated antigens (TAAs), such as synthetic peptides, and then administering these loaded DCs as a therapeutic vaccine.[1][3][4]
Gp100 is a glycoprotein found in melanosomes and is a well-characterized melanoma-associated antigen.[5][6] Specific peptide epitopes from the Gp100 protein have been identified as targets for CTLs. The Gp100 (25-33) peptide, in particular, is a known epitope presented by MHC class I molecules.[5][7][8] The murine version of this peptide has the sequence EGSRNQDWL and is presented by H-2Db MHC class I molecules.[5] Its human counterpart, with a different amino acid sequence (KVPRNQDWL), is also a target for immunotherapy.[9]
These application notes provide an overview and detailed protocols for the use of Gp100 (25-33) TFA in pulsing dendritic cells for research and preclinical development of cancer vaccines.
Regarding the Trifluoroacetic Acid (TFA) Salt
Synthetic peptides are commonly purified using high-performance liquid chromatography (HPLC), and trifluoroacetic acid (TFA) is a frequent counterion in the final lyophilized product.[5] It is important to note that TFA can have unintended effects in biological assays.[10][11][12][13][14]
Key Considerations for TFA:
-
Cellular Toxicity: TFA has been shown to inhibit cell proliferation in a dose-dependent manner, with effects observed at concentrations as low as 10 nM.[10]
-
Assay Interference: The presence of TFA can lead to variability in experimental results and may mask or alter the true biological activity of the peptide.[10]
-
Recommendation: For cellular applications, it is highly recommended to use peptides where the TFA salt has been exchanged for a more biologically compatible counterion, such as acetate or hydrochloride.[11][12][13] If using the TFA salt is unavoidable, appropriate controls are essential to assess the impact of TFA on the experimental system.
Data Summary
The following table summarizes key quantitative data from various studies on dendritic cell pulsing with Gp100 peptides.
| Parameter | Value | Species | Context | Reference |
| Peptide Concentration for Pulsing | 1 µg/ml | Mouse | Pulsing of bone marrow-derived DCs. | [4] |
| 50 µg/ml (initial), 25 µg/ml (second addition) | Human | Loading of monocyte-derived DCs for clinical vaccination. | [3] | |
| Incubation Time for Pulsing | 2 hours | Mouse | Pulsing of bone marrow-derived DCs. | [4] |
| 90 minutes, followed by 60 minutes with a second addition | Human | Loading of monocyte-derived DCs for clinical vaccination. | [3] | |
| Number of DCs for Vaccination | 2 x 10^6 cells/mouse | Mouse | Intravenous administration of peptide-pulsed DCs. | [4] |
| Average 25 x 10^6 (intravenous), 11 x 10^6 (intradermal) | Human | Vaccination of advanced melanoma patients. | [3] | |
| T-cell Recognition of Peptide-pulsed Cells | Half-maximal recognition at ~10^-8 M (murine Gp100 25-33) | Mouse | Recognition of peptide-pulsed EL-4 cells by Gp100-specific T-cells. | [7] |
| Half-maximal recognition at ~10^-11 M (human Gp100 25-33) | Mouse | Recognition of peptide-pulsed EL-4 cells by Gp100-specific T-cells. | [7] |
Experimental Protocols
Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature dendritic cells from mouse bone marrow.
Materials:
-
Femurs and tibias from C57BL/6 mice
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
ACK lysis buffer
-
6-well tissue culture plates
Procedure:
-
Euthanize mice and sterilize the hind limbs with 70% ethanol.
-
Aseptically remove femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with RPMI 1640.
-
Create a single-cell suspension by gently passing the marrow through a syringe.
-
Lyse red blood cells using ACK lysis buffer and wash the cells with RPMI 1640.
-
Plate the cells in 6-well plates at a density of 2 x 10^6 cells/well in complete RPMI medium (supplemented with 10% FBS, Penicillin-Streptomycin, 20 ng/ml GM-CSF, and 20 ng/ml IL-4).
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, gently remove non-adherent cells and add fresh complete medium with cytokines.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
Protocol 2: Pulsing of Dendritic Cells with Gp100 (25-33) Peptide
This protocol details the loading of the Gp100 peptide onto mature dendritic cells.
Materials:
-
Immature dendritic cells (from Protocol 1)
-
Gp100 (25-33) peptide (TFA salt or salt-exchanged)
-
Maturation stimulus (e.g., Lipopolysaccharide (LPS) or CpG ODN 1826)
-
Complete RPMI medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Harvest immature DCs and resuspend them in complete RPMI medium.
-
Add a maturation stimulus (e.g., 10 µM CpG ODN 1826) and incubate for 16-20 hours.[4]
-
Harvest the now mature DCs and wash them with PBS.
-
Resuspend the mature DCs in serum-free medium.
-
Add the Gp100 (25-33) peptide to a final concentration of 1-10 µg/ml.
-
Incubate for 2 hours at 37°C with gentle agitation.[4]
-
Wash the peptide-pulsed DCs three times with PBS to remove excess peptide.
-
The pulsed DCs are now ready for use in T-cell co-culture or for in vivo vaccination.
Protocol 3: In Vitro T-Cell Co-culture and Functional Assay (IFN-γ ELISpot)
This protocol describes how to assess the ability of peptide-pulsed DCs to activate Gp100-specific T-cells.
Materials:
-
Gp100 (25-33) peptide-pulsed DCs (from Protocol 2)
-
Splenocytes from a mouse immunized with Gp100 or T-cells from a pmel-1 transgenic mouse (which have a TCR specific for Gp100 25-33)
-
IFN-γ ELISpot plates and reagents
-
Complete RPMI medium
Procedure:
-
Coat the ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Wash the plate and block with complete RPMI medium.
-
Add responder T-cells (e.g., 2 x 10^5 cells/well) to the ELISpot plate.
-
Add the Gp100-pulsed DCs as stimulator cells at a desired Effector:Target ratio (e.g., 10:1).
-
Include appropriate controls: T-cells alone, DCs alone, and T-cells with unpulsed DCs.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
Incubate, wash, and then add streptavidin-HRP.
-
After a final wash, add the substrate and allow spots to develop.
-
Stop the reaction by washing with water, allow the plate to dry, and count the spots. Each spot represents an IFN-γ secreting cell.
Visualizations
Caption: Workflow for generating and pulsing dendritic cells with Gp100 (25-33) peptide.
Caption: Simplified pathway of Gp100 peptide presentation by DCs to CD8+ T-cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of multiple peptide cocktail-pulsed dendritic cells as a cancer vaccine - IOZK [iozk.de]
- 3. Wild-type and modified gp100 peptide-pulsed dendritic cell vaccination of advanced melanoma patients can lead to long-term clinical responses independent of the peptide used - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 5. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 6. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. genscript.com.cn [genscript.com.cn]
- 11. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 13. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gp100 (25-33) for Monitoring Anti-Tumor Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein 100 (gp100) is a pigment cell-specific transmembrane glycoprotein that is overexpressed in the majority of melanoma cells.[1][2] The peptide fragment spanning amino acids 25-33 of human gp100, with the sequence EGSRNQDWL, is an immunodominant epitope restricted by the mouse MHC class I molecule H-2Db.[3][4] In humans, modified versions of gp100 peptides, such as gp100(209-217, T210M), have been used in clinical trials to enhance immunogenicity and binding to the HLA-A*02:01 molecule.[2] Due to its tumor-specific expression and immunogenicity, gp100, and specifically the gp100 (25-33) peptide in murine models, serves as a critical tool for the development and monitoring of anti-tumor immunotherapies, including cancer vaccines and adoptive T-cell therapies.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing the gp100 (25-33) peptide to monitor anti-tumor immune responses in preclinical models. The protocols are intended for researchers, scientists, and drug development professionals working in the field of immuno-oncology.
Data Presentation: Quantitative Analysis of Gp100-Specific Immune Responses
The following tables summarize quantitative data from representative studies utilizing gp100 (25-33) to monitor anti-tumor immune responses. These metrics are crucial for evaluating the efficacy of novel immunotherapies.
Table 1: Frequency of Gp100-Specific CD8+ T-cells in Different Tissues
| Treatment Group | Tissue | Percentage of Gp100-specific CD8+ T-cells | Reference |
| Pmel-1 Adoptive Transfer + hgp100/DC vaccination + IL-2 | Spleen | Significantly increased vs. control | [5][8] |
| Pmel-1 Adoptive Transfer + hgp100/DC vaccination + IL-2 | Lymph Nodes | Significantly increased vs. control | [5][8] |
| Pmel-1 Adoptive Transfer + hgp100/DC vaccination + IL-2 | Intracranial Tumors | Significantly increased vs. control | [5][8] |
| hgp100 DNA vaccine + anti-GITR mAb (DTA-1) | Spleen | ~2-3 fold increase vs. vaccine alone | [9] |
| hgp100 DNA vaccine + anti-GITR mAb (DTA-1) | Draining Lymph Nodes | ~3-4 fold increase vs. vaccine alone | [9] |
Table 2: Cytokine Production by Gp100-Specific T-cells
| Assay | Cell Type | Stimulation | Cytokine(s) Measured | Key Findings | Reference |
| Intracellular Cytokine Staining | T-cell hybridoma (BUSA14) | hgp100(25-33) loaded DC2.4 cells | TNFα, IL-2, IFNγ | 4% of cells produced low amounts of TNFα | [10] |
| Intracellular Cytokine Staining | Splenocytes from vaccinated mice | gp100(25-33) peptide | IFNγ, IL-2 | Increased frequency of cytokine-producing cells post-vaccination | [4] |
| ELISpot | Splenocytes from vaccinated mice | gp100(25-33) peptide | IFNγ | Higher number of IFNγ-secreting cells in vaccinated mice vs. controls | [11] |
| ELISpot | Human PBMCs from vaccinated patients | gp100 peptides | IFNγ | 89% of evaluable patients showed a response | [12] |
Experimental Protocols
Detailed methodologies for key experiments to monitor Gp100-specific anti-tumor immune responses are provided below.
Tetramer/Dextramer Staining for Enumeration of Gp100-Specific T-cells
This protocol allows for the direct visualization and quantification of antigen-specific T-cells using flow cytometry.[13][14]
Materials:
-
Single-cell suspension of splenocytes, lymph node cells, or tumor-infiltrating lymphocytes (TILs)
-
H-2Db Gp100 (25-33) Tetramer-PE (or other fluorochrome)
-
Anti-mouse CD8a-FITC (or other fluorochrome)
-
Anti-mouse CD3e-PerCP (or other fluorochrome)
-
Fixable Viability Dye
-
FACS Buffer (PBS with 0.5% BSA and 0.1% sodium azide)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the tissue of interest and wash with FACS buffer.
-
Resuspend cells in FACS buffer to a concentration of 1-2 x 10^7 cells/mL.
-
Add 50 µL of cell suspension (containing 0.5-1 x 10^6 cells) to each well of a 96-well plate.
-
Add the fixable viability dye according to the manufacturer's instructions and incubate in the dark at 4°C for 15-30 minutes.
-
Wash the cells twice with FACS buffer.
-
Add the H-2Db Gp100 (25-33) tetramer at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Add the fluorescently labeled anti-CD8a and anti-CD3e antibodies.
-
Incubate for an additional 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire events on a flow cytometer.
-
Gate on live, single, CD3+, and CD8+ cells to determine the percentage of tetramer-positive cells.
Intracellular Cytokine Staining (ICS) for Functional Analysis of Gp100-Specific T-cells
This protocol measures the production of cytokines by Gp100-specific T-cells following in vitro restimulation.[10][15][16]
Materials:
-
Single-cell suspension of splenocytes or other lymphocytes
-
Gp100 (25-33) peptide (1 µg/mL final concentration)
-
Control peptide (e.g., OVA(257-264))
-
Brefeldin A or Monensin (protein transport inhibitor)
-
Anti-mouse CD8a-FITC (or other fluorochrome)
-
Anti-mouse CD3e-PerCP (or other fluorochrome)
-
Anti-mouse IFNγ-PE (or other fluorochrome)
-
Anti-mouse TNFα-APC (or other fluorochrome)
-
Fixation/Permeabilization Buffer
-
FACS Buffer
-
96-well U-bottom plate
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Prepare a single-cell suspension and resuspend in cell culture medium at 1-2 x 10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add 100 µL of medium containing the Gp100 (25-33) peptide (to a final concentration of 1 µg/mL) to the stimulation wells. Add control peptide or medium alone to control wells.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Add Brefeldin A or Monensin to each well according to the manufacturer's instructions.
-
Incubate for an additional 4-6 hours at 37°C.
-
Harvest the cells and wash with FACS buffer.
-
Perform surface staining with anti-CD3 and anti-CD8 antibodies as described in the tetramer staining protocol.
-
Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add the fluorescently labeled anti-IFNγ and anti-TNFα antibodies to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Gate on CD3+ and CD8+ T-cells to analyze the percentage of cells producing each cytokine.
ELISpot Assay for Quantifying Gp100-Specific Cytokine-Secreting Cells
The ELISpot assay is a highly sensitive method to enumerate the frequency of cytokine-producing cells at a single-cell level.[17][18][19][20]
Materials:
-
PVDF-membrane 96-well ELISpot plate
-
Anti-mouse IFNγ capture antibody
-
Biotinylated anti-mouse IFNγ detection antibody
-
Streptavidin-HRP
-
AEC substrate solution
-
Single-cell suspension of splenocytes or PBMCs
-
Gp100 (25-33) peptide (1 µg/mL final concentration)
-
Cell culture medium
-
Wash buffers (PBS and PBS-Tween)
Procedure:
-
Coat the ELISpot plate with anti-mouse IFNγ capture antibody overnight at 4°C.
-
Wash the plate and block with sterile cell culture medium for 1-2 hours at room temperature.
-
Prepare a single-cell suspension and resuspend in cell culture medium.
-
Add cells to the wells at different densities (e.g., 2 x 10^5, 1 x 10^5, 5 x 10^4 cells/well).
-
Add the Gp100 (25-33) peptide to the stimulation wells. Use medium alone or a control peptide for negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate extensively with PBS and PBS-Tween to remove the cells.
-
Add the biotinylated anti-mouse IFNγ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate again and add the AEC substrate solution.
-
Monitor the development of spots (typically 15-30 minutes).
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader or a dissecting microscope. Each spot represents a single cytokine-secreting cell.
Visualizations
Signaling Pathway of T-cell Recognition
Caption: TCR on a CD8+ T-cell recognizes the gp100 peptide presented by MHC-I on an APC.
Experimental Workflow for Monitoring Gp100-Specific T-cells
Caption: Workflow for assessing gp100-specific T-cell responses using key immune assays.
References
- 1. Peptide Vaccines in Melanoma: Chemical Approaches towards Improved Immunotherapeutic Efficacy [mdpi.com]
- 2. ignytebio.com [ignytebio.com]
- 3. H-2Db Mouse gp100 (EGSRNQDWL) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anti-tumor activity and trafficking of self, tumor-specific T cells against tumors located in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agonist Anti-GITR Antibody Enhances Vaccine-Induced CD8+ T-Cell Responses and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. lubio.ch [lubio.ch]
- 15. med.virginia.edu [med.virginia.edu]
- 16. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ELISPOT protocol | Abcam [abcam.com]
Application Notes and Protocols: Long-Term Storage and Handling of Lyophilized Gp100 (25-33) TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction The Gp100 (25-33) peptide is a crucial reagent in immunological research, particularly in the study of melanoma. As a well-defined T-cell epitope, it is used in T-cell assays, vaccine development, and immunotherapy research.[1][2][3] Gp100 (25-33) is typically delivered as a lyophilized powder with trifluoroacetic acid (TFA) as a counter-ion from the purification process.[4] Proper storage and handling are paramount to ensure the peptide's stability, integrity, and performance in downstream applications. The presence of residual TFA can also interfere with biological assays, making specific handling considerations necessary.[5] This document provides detailed protocols and guidelines for the long-term storage, handling, and reconstitution of lyophilized Gp100 (25-33) TFA salt.
Product Information and Properties
The Gp100 (25-33) peptide corresponds to amino acid residues 25-33 of the glycoprotein 100 melanoma antigen.[1][6] There are both human and mouse orthologs, which differ in sequence and are used in species-specific research.
Table 1: Properties of Human and Mouse Gp100 (25-33) Peptides
| Property | Human Gp100 (25-33) | Mouse Gp100 (25-33) |
| Sequence (3-Letter) | H-Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu-OH | H-Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu-OH |
| Sequence (1-Letter) | KVPRNQDWL | EGSRNQDWL |
| Molecular Formula | C₅₁H₈₀N₁₆O₁₂ | C₄₆H₆₉N₁₅O₁₇ |
| Molecular Weight | 1145.3 g/mol | 1104.1 g/mol |
| Typical Purity | >90-95% (HPLC)[2][6] | >95% (HPLC)[6] |
| Appearance | White lyophilized powder[7] | White lyophilized powder[7] |
| Counter-ion | Trifluoroacetate (TFA) Salt | Trifluoroacetate (TFA) Salt |
The Role of Trifluoroacetic Acid (TFA) TFA is used during solid-phase peptide synthesis and purification via HPLC.[4][5] Consequently, synthetic peptides are typically delivered as TFA salts. While essential for production, residual TFA can bind to positively charged residues, potentially altering the peptide's mass, solubility, and structure.[5] Furthermore, TFA can be cytotoxic even at low concentrations, which may interfere with cell-based assays.[5] For sensitive applications like in vivo studies or cellular assays, reducing TFA content to less than 1% is often required.[5]
Long-Term Storage of Lyophilized Peptide
The stability of lyophilized peptides is highly dependent on storage conditions. Proper storage minimizes degradation from moisture, light, and temperature fluctuations.
Experimental Protocol: Receiving and Storing Lyophilized Gp100 (25-33)
-
Inspection: Upon receipt, inspect the vial to ensure the seal is intact. The lyophilized powder may be a small pellet, a film, or hardly visible.[8]
-
Short-Term Storage: For short-term storage (days to weeks), the peptide can be stored at 4°C.[8][9]
-
Long-Term Storage: For long-term storage, place the tightly sealed vial in a freezer at -20°C or, preferably, -80°C.[8][9][10]
-
Protection: Store the vial protected from bright light.[11][12] Peptides containing residues like Trp are particularly susceptible to oxidation.[9][11]
-
Environment: To prevent moisture absorption, which can significantly reduce long-term stability, store the vial in a desiccator, especially if it will be opened multiple times.[11][12]
Table 2: Recommended Storage Conditions for Lyophilized Gp100 (25-33)
| Condition | Temperature | Duration | Notes |
| Short-Term | 2-8°C | Several weeks | Keep in original packaging, protected from light.[8][10] |
| Long-Term | -20°C | Up to 48 months | Ideal for extended preservation.[10][12] |
| Optimal Long-Term | ≤ -80°C | Several years | Preferred for maximum stability.[9][11] |
Handling and Reconstitution
Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[9][13] Careful handling is required to preserve the peptide's integrity and ensure accurate concentration calculations.
Experimental Protocol: Reconstitution of Lyophilized Gp100 (25-33)
-
Equilibration: Before opening, remove the peptide vial from the freezer or refrigerator and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.[9][12][13] This crucial step prevents condensation from forming inside the vial.
-
Preparation: Work in a clean environment and use sterile equipment to prevent contamination.[14] Clean the vial's rubber stopper with an alcohol swab.[13]
-
Solvent Selection: The solubility of a peptide is determined by its amino acid sequence.
-
The mouse Gp100 (25-33) sequence (EGSRNQDWL) contains two acidic residues (E, D) and one basic residue (R), giving it a net acidic character. It should be soluble in aqueous buffers like sterile water or PBS (pH 7.2-7.4).
-
The human Gp100 (25-33) sequence (KVPRNQDWL) contains two basic residues (K, R) and one acidic residue (D), giving it a net basic character. It should also be soluble in aqueous buffers.
-
If solubility is an issue, a small amount of 0.1% aqueous ammonia (for acidic peptides) or 0.1% acetic acid (for basic peptides) can be used to aid dissolution before diluting with the final buffer.[9]
-
-
Dissolution:
-
Calculate the required volume of solvent to achieve the desired stock concentration.
-
Using a sterile syringe or pipette, slowly add the solvent to the inner wall of the vial, avoiding direct squirting onto the peptide pellet.[7][13]
-
Gently swirl or vortex the vial to dissolve the peptide.[10] Avoid vigorous shaking, which can cause aggregation.[13] Sonication in a water bath for a few minutes may help dissolve stubborn particles.[9]
-
Ensure the solution is clear and free of particulates before use.
-
Caption: Workflow for handling and reconstituting lyophilized peptides.
Storage of Reconstituted Peptide Solutions
Peptides are significantly less stable in solution than in their lyophilized form.[9][11] Storing peptide solutions as aliquots is highly recommended to preserve their activity.
Experimental Protocol: Aliquoting and Storing Peptide Stock Solutions
-
Aliquoting: Once the peptide is fully dissolved, divide the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.[11][13] This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[11][12][14]
-
Labeling: Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.[13]
-
Freezing: Flash-freeze the aliquots if possible and store them at -20°C or -80°C.[14]
Table 3: Recommended Storage Conditions for Reconstituted Gp100 (25-33) Solution
| Temperature | Duration | Notes |
| 4°C | 1-2 Weeks | For immediate use. Prone to bacterial degradation.[8] |
| -20°C | 3-4 Months | Recommended for intermediate-term storage. Avoid freeze-thaw cycles.[8][14] |
| -80°C | ~1 Year | Best for long-term storage of stock solutions.[8] |
Protocol for TFA Removal
For applications sensitive to pH changes or cellular toxicity, removing the TFA counter-ion is advisable. The most common method is to exchange TFA for a more biocompatible acid, such as hydrochloric acid (HCl), through repeated lyophilization.[5][15]
Experimental Protocol: TFA Removal by HCl Exchange
-
Initial Dissolution: Dissolve the lyophilized peptide in sterile, distilled water at a concentration of approximately 1 mg/mL.[5][15]
-
HCl Addition: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.[5][15] Let the solution stand for at least one minute at room temperature.
-
First Freeze-Dry Cycle: Flash-freeze the solution using liquid nitrogen or a -80°C freezer.[15] Lyophilize the sample overnight until all liquid is removed.
-
Repeat Cycles: Re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution. Repeat the freeze-drying process. This cycle should be repeated at least two more times (for a total of three cycles) to ensure complete TFA exchange.[15]
-
Final Reconstitution: After the final lyophilization, the peptide is now in the hydrochloride (HCl) salt form. Reconstitute it in your desired experimental buffer.[15]
Caption: Workflow for TFA removal via HCl exchange and lyophilization.
Application-Specific Workflow: T-Cell Stimulation
Gp100 (25-33) is an MHC class I-restricted epitope used to stimulate CD8+ T-cells in various assays.[6] The following diagram illustrates a simplified workflow for its use in an in vitro T-cell stimulation experiment.
Caption: Simplified workflow for in vitro T-cell stimulation with Gp100 peptide.
References
- 1. gp100 (25-33), human - 1 mg [eurogentec.com]
- 2. jpt.com [jpt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biobasic.com [biobasic.com]
- 5. lifetein.com [lifetein.com]
- 6. gp100 (25-33), mouse - 1 mg [anaspec.com]
- 7. An Ultimate Guide to Peptide Reconstitution [powerofpeptidesodyssey.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. bachem.com [bachem.com]
- 10. uk-peptides.com [uk-peptides.com]
- 11. genscript.com [genscript.com]
- 12. peptide.com [peptide.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. jpt.com [jpt.com]
- 15. lifetein.com [lifetein.com]
Troubleshooting & Optimization
Gp100 (25-33) peptide stability and degradation issues
Welcome to the technical support center for the Gp100 (25-33) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability, degradation, and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and reconstitution conditions for the Gp100 (25-33) peptide?
A1: Proper storage and handling are critical for maintaining the integrity of the Gp100 (25-33) peptide.
-
Lyophilized Peptide: Upon receipt, the lyophilized powder should be stored at -20°C or lower.[1][2] For long-term storage, -80°C is recommended, which can preserve the peptide for up to two years.[3]
-
Reconstituted Peptide: The peptide is freely soluble in water.[1] After reconstitution, it is best to create aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage (up to 6 months), at -80°C.[3][4]
| Storage Condition | Lyophilized Powder | Reconstituted Solution |
| Short-term | -20°C | -20°C (up to 1 month)[3][4] |
| Long-term | -80°C (up to 2 years)[3] | -80°C (up to 6 months)[3][4] |
Q2: Why is the human Gp100 (25-33) peptide (KVPRNQDWL) more immunogenic than the mouse version (EGSRNQDWL)?
A2: The superior immunogenicity of the human Gp100 (25-33) peptide in mouse models is primarily due to its higher binding affinity and stability when complexed with the mouse MHC class I molecule, H-2Db.[5][6] This enhanced stability leads to more efficient T-cell recognition and a more robust immune response.[5] In contrast, the native mouse peptide forms a less stable complex with H-2Db, resulting in poor immunogenicity.
Q3: What is the impact of Trifluoroacetic acid (TFA) salt on my peptide experiments?
A3: TFA is often present as a counterion from the HPLC purification process. While it generally enhances the solubility of the peptide, it can contribute to the total mass of the product.[7] Typically, the peptide content is greater than 80% of the total weight, with TFA accounting for the remainder.[7] For most immunological assays, the presence of residual TFA is not a concern. However, for certain sensitive cell-based assays, high concentrations of TFA could be cytotoxic. If you suspect TFA is interfering with your experiment, dialysis or using a TFA-removal service may be considered.
Troubleshooting Guide
Issue 1: Poor or No T-cell response observed in my experiment.
This is a common issue that can stem from several factors, from peptide stability to the specifics of the experimental setup.
-
Cause 1: Peptide Degradation. Peptides are susceptible to degradation by proteases present in serum. The free Gp100 peptide has a short half-life in vivo.[8]
-
Cause 2: Low Peptide-MHC Complex Stability. As mentioned in the FAQ, the stability of the peptide-MHC complex is crucial for T-cell activation. This is a known issue with the murine version of the peptide.[5][12]
-
Solution: Use the human Gp100 (25-33) peptide (KVPRNQDWL), which is known to form a more stable complex with the mouse H-2Db molecule.[5]
-
-
Cause 3: Suboptimal Adjuvant/Vaccine Formulation. The peptide alone may not be sufficient to elicit a strong immune response.
Caption: Workflow for troubleshooting poor Gp100 (25-33) immunogenicity.
Issue 2: Inconsistent results in in vivo studies.
In vivo experiments introduce a higher level of complexity. Inconsistent results often relate to peptide bioavailability and clearance.
-
Cause: Rapid clearance and degradation. Unformulated peptides are cleared rapidly from the injection site and degraded by serum proteases.[8]
-
Solution: Enhance peptide stability and retention in lymph nodes. Conjugating the peptide to Cell-Penetrating Peptides (CPPs) like pAntp or MPG has been shown to increase antigen accumulation in draining lymph nodes, improve stability in serum, and prolong antigen presentation.[8][11] This can lead to a significantly more robust and reproducible T-cell response.
-
Quantitative Impact of Formulation on Immunogenicity
| Formulation Strategy | Peptide | Adjuvant | Observed Effect | Fold Increase in T-cell Response | Reference |
| L-Tyrosine Depot | Gp100 (25-33) | covax (anti-CD40, imiquimod, IL-2) | Superior T-cell numbers in peripheral blood vs. saline | Not specified, but significantly more memory T-cells | [9] |
| Liposomal Vaccine | Gp100 (25-33) | CpG ODN | Increased tumor-infiltrated lymphocytes (TILs) | Not specified, but significant tumor regression | [10] |
| CPP Conjugation | Gp100 (long peptide) | cyclic di-GMP | Enhanced antigen-specific CD8+ T-cell response | ~25-fold (with MPG and pAntp) | [11] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay using T-Cell Activation
This assay functionally determines the stability of your peptide after incubation in serum.
Objective: To assess if serum proteases degrade the peptide to a point where it can no longer activate specific T-cells.
Materials:
-
Gp100 (25-33) peptide (free or formulated)
-
Mouse serum (10%)
-
Splenocytes from a C57BL/6 mouse (as antigen-presenting cells)
-
Pmel-1 transgenic T-cells (TCR recognizes Gp100 (25-33))
-
Complete RPMI-1640 medium
-
Anti-CD69 antibody for flow cytometry
-
96-well plates
Methodology:
-
Serum Incubation: Incubate a titrated dose range of your Gp100 peptide (e.g., from 1µM down to 1pM) in a solution containing 10% fresh mouse serum for 24 hours at 37°C. Prepare a control set of peptide dilutions without serum.[8][11]
-
Antigen Pulsing: Harvest splenocytes from a C57BL/6 mouse. Plate 1 x 10^5 cells per well in a 96-well plate.[8]
-
Add the serum-incubated peptide dilutions (and non-serum controls) to the splenocytes. Incubate for 1 hour at 37°C to allow for antigen uptake and presentation.[8][11]
-
T-cell Co-culture: Wash the splenocytes to remove excess peptide and add fresh media. Add 5 x 10^4 Pmel-1 T-cells to each well.[8]
-
Activation Analysis: Incubate the co-culture for 24 hours. Stain the cells with an anti-CD69 antibody and analyze by flow cytometry to determine the percentage of activated (CD69+) Pmel-1 T-cells.[8][11]
-
Data Interpretation: Compare the T-cell activation curves for the serum-treated vs. non-treated peptides. A significant rightward shift in the EC50 (the concentration required for 50% maximal activation) for the serum-treated group indicates peptide degradation.[8]
Caption: Workflow for assessing Gp100 peptide stability via T-cell activation.
Protocol 2: MHC Class I Stabilization Assay
Objective: To measure the ability of the Gp100 (25-33) peptide to bind to and stabilize MHC class I molecules (H-2Db) on the cell surface.
Materials:
-
TAP-deficient cell line (e.g., RMA/S)
-
Gp100 (25-33) peptide (and variants)
-
Control peptide (irrelevant)
-
FITC-conjugated anti-H-2Db antibody
-
Cell culture medium
-
Flow cytometer
Methodology:
-
Cell Culture: Culture RMA/S cells under standard conditions. These cells have low surface expression of MHC-I unless stabilized by an external peptide.[5]
-
Peptide Incubation: Plate the RMA/S cells and incubate them overnight with various concentrations of the Gp100 (25-33) peptide.
-
Staining: After incubation, wash the cells and stain them with a fluorescently labeled antibody specific for the H-2Db molecule.[13]
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the Mean Fluorescence Intensity (MFI), which corresponds to the level of H-2Db expression on the cell surface.[13]
-
Data Analysis: The binding affinity is expressed as the peptide concentration required for 50% stabilization of H-2Db.[5] A lower concentration indicates higher affinity. To measure complex stability over time, cells can be washed and incubated for several hours at 37°C, with H-2Db expression measured at different time points.[13]
Antigen Presentation Pathway
The Gp100 (25-33) peptide is a class I epitope, meaning it is presented by MHC class I molecules to CD8+ cytotoxic T-lymphocytes. When delivered exogenously (e.g., in a vaccine), the peptide must be taken up by Antigen Presenting Cells (APCs), such as dendritic cells, and loaded onto MHC class I molecules, often through a process called cross-presentation.
Caption: Cross-presentation of exogenous Gp100 peptide by an APC.
References
- 1. eurogentec.com [eurogentec.com]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rupress.org [rupress.org]
- 6. The Effect of Iontophoretic-Delivered Polyplex Vaccine on Melanoma Regression [jstage.jst.go.jp]
- 7. Gp100 (25-33), mouse peptide [novoprolabs.com]
- 8. pnas.org [pnas.org]
- 9. Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomal gp100 vaccine combined with CpG ODN sensitizes established B16F10 melanoma tumors to anti PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-penetrating peptides enhance peptide vaccine accumulation and persistence in lymph nodes to drive immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Poor immunogenicity of a self/tumor antigen derives from peptide–MHC-I instability and is independent of tolerance [jci.org]
- 13. aacrjournals.org [aacrjournals.org]
troubleshooting low T-cell response with Gp100 (25-33)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low T-cell responses with the Gp100 (25-33) peptide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the correct sequence and key information for the human Gp100 (25-33) peptide?
The human Gp100 (25-33) peptide, a well-known melanoma-associated antigen, has the amino acid sequence KVPRNQDWL.[1][2][3] It is an H-2Db restricted epitope, meaning it is presented by the MHC class I molecule H-2Db in mice.[1] This peptide is commonly used to stimulate specific CD8+ T-cells in various T-cell assays.[1][2]
Q2: How should I properly store and handle my lyophilized and reconstituted Gp100 (25-33) peptide?
Proper storage is critical for maintaining peptide integrity. Lyophilized peptides should be stored at -20°C, or preferably -80°C for long-term storage, protected from light.[4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture absorption.
For peptides in solution, shelf-life is very limited.[4] It is recommended to reconstitute the peptide in a sterile buffer (pH 5-6), create single-use aliquots, and store them at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles as this can lead to degradation.[4]
Q3: Why are my T-cells not responding to the Gp100 (25-33) peptide?
A low or absent T-cell response can stem from several factors:
-
Peptide Quality: The peptide may have degraded due to improper storage or handling. Peptides with residues like Met, Cys, or Trp are particularly susceptible to oxidation.[4]
-
Low Precursor Frequency: The frequency of antigen-specific T-cells in your sample may be below the detection limit of the assay.[5]
-
Suboptimal Stimulation: The peptide concentration or incubation time may not be optimal for T-cell activation.
-
Cell Health: Poor viability of peripheral blood mononuclear cells (PBMCs) or splenocytes, often after cryopreservation, can impair their ability to respond.
-
Antigen Presentation Issues: The antigen-presenting cells (APCs) in your culture may not be efficiently presenting the peptide. This can be due to low MHC expression or improper pulsing.[6]
-
Assay-Specific Problems: Technical issues with the assay itself, such as incorrect antibody concentrations in ELISpot or flow cytometry, can lead to weak signals.[5][7]
Q4: Should I use the human or mouse version of the Gp100 (25-33) peptide in my C57BL/6 mouse experiments?
For studies in C57BL/6 mice (which have the H-2Db MHC molecule), the human Gp100 (25-33) peptide (KVPRNQDWL) is often more immunogenic than the corresponding mouse peptide (EGSRNQDWL).[8] The human version has been shown to have a higher affinity for H-2Db and can induce a more robust "self"-reactive CTL response, making it superior for immunization and T-cell stimulation in this model.[1][8]
Q5: What are essential positive and negative controls for my Gp100 T-cell assay?
-
Positive Controls: To confirm that the assay system and the cells are functional, use a polyclonal T-cell activator like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.[5] This should induce a strong cytokine response regardless of antigen specificity.
-
Negative Controls: These are crucial for determining the background or baseline response.
Troubleshooting Guide: Low T-Cell Response
This guide provides a systematic approach to diagnosing and resolving issues with low T-cell responses.
Problem Area 1: Peptide and Antigen Presentation
| Question | Possible Cause | Recommended Solution |
| Is my peptide active and correctly presented? | Peptide Degradation: Improper storage (temperature, light, moisture) or multiple freeze-thaw cycles have compromised the peptide.[4] | 1. Purchase a new, high-purity (>95%) vial of Gp100 (25-33).[2] 2. Upon receipt, aliquot the lyophilized peptide and store at -80°C. 3. For experiments, use a fresh aliquot, reconstitute in a sterile buffer, and avoid saving leftovers in solution for long periods.[4] |
| Inefficient APC Pulsing: The concentration of the peptide or the incubation time is insufficient for APCs to uptake and present the antigen. | 1. Perform a peptide titration experiment to find the optimal concentration. Common starting points are 1-10 µg/mL.[7][9][10] 2. Ensure target cells or APCs are incubated with the peptide for an adequate time, typically 1-2 hours at 37°C.[10][11] | |
| Low MHC-I Expression: The APCs (e.g., tumor cells) may have downregulated MHC class I molecules, preventing effective peptide presentation.[6] | 1. Check the MHC-I expression on your APCs via flow cytometry. 2. If using tumor cells with low MHC-I, consider treating them with IFN-γ to upregulate expression, or use professional APCs like dendritic cells (DCs).[6][9] |
Problem Area 2: Cell Viability and Culture Conditions
| Question | Possible Cause | Recommended Solution |
| Are my cells healthy and in an optimal environment? | Poor Cell Viability: Cryopreservation and thawing processes can lead to significant cell death, reducing the number of viable responder cells. | 1. Check cell viability using Trypan Blue or a viability dye for flow cytometry immediately after thawing and before plating. Aim for >90% viability. 2. Allow cells to rest for at least 1-2 hours in culture medium after thawing before starting the stimulation.[9] |
| Incorrect Cell Density: Too few or too many cells per well can inhibit optimal T-cell responses. | 1. Optimize the number of responder cells (PBMCs or splenocytes) per well. For ELISpot, a common range is 2x10^5 to 5x10^5 cells/well.[12][13] 2. Ensure an appropriate effector-to-target (E:T) ratio in cytotoxicity assays, which often requires titration (e.g., 30:1).[14] | |
| Low Frequency of Specific T-Cells: The number of Gp100-reactive T-cells in the sample is too low to be detected directly ex vivo.[5] | 1. Consider an in vitro sensitization (IVS) step. Culture the cells with the Gp100 peptide and low-dose IL-2 for 7-14 days to expand the antigen-specific population before the assay.[7] |
Problem Area 3: Assay-Specific Optimization
| Question | Possible Cause | Recommended Solution |
| Is my ELISpot / ICS / Cytotoxicity assay set up correctly? | Suboptimal Antibody Concentrations (ELISpot/ICS): Capture or detection antibody concentrations are too high (increasing background) or too low (reducing signal).[7][15] | 1. Perform a checkerboard titration to determine the optimal concentrations for both the capture and detection antibodies.[7][15] 2. For ICS, titrate all antibodies (surface and intracellular) to maximize the signal-to-noise ratio. |
| Ineffective Protein Transport Inhibition (ICS): The secretion blocker (e.g., Brefeldin A, Monensin) was added too late or at the wrong concentration, allowing cytokines to be secreted instead of accumulating intracellularly.[16] | 1. Add the protein transport inhibitor approximately 1-2 hours after the start of stimulation and keep it present for the remainder of the culture (typically 4-6 hours total stimulation).[16] | |
| Fixation/Permeabilization Issues (ICS): The fixation and permeabilization steps can damage certain cell surface epitopes or lead to increased background staining.[17] | 1. If staining for delicate surface markers (e.g., CCR7), perform surface staining before the fixation and permeabilization step. 2. Use validated fixation/permeabilization buffers and avoid over-fixation, which can increase autofluorescence.[17][18] |
Quantitative Data Summary
Table 1: Recommended Gp100 (25-33) Peptide Concentrations for T-Cell Assays
| Assay Type | Recommended Concentration | Notes |
| ELISpot | 1 - 10 µg/mL | Titration is recommended to find the optimal concentration for your specific cells.[7] |
| Intracellular Cytokine Staining (ICS) | 1 µg/mL | A common starting point for a 4-6 hour stimulation.[19] |
| In Vitro T-Cell Expansion | 1 µM (~1.15 µg/mL) | Used for repeated restimulation of T-cell lines.[9][20] |
| In Vivo Cytotoxicity Assay (Target Pulsing) | 1 - 10 µg/mL | For pulsing splenocytes before injection.[10][11] |
Table 2: Typical Cell Numbers and Incubation Times for T-Cell Assays
| Assay Type | Cell Type | Typical Cell Number / Ratio | Incubation / Stimulation Time |
| ELISpot | PBMCs / Splenocytes | 2 x 10^5 cells/well | 24 - 48 hours |
| Intracellular Cytokine Staining (ICS) | PBMCs / Splenocytes | 1-2 x 10^6 cells/well | 4 - 6 hours (with protein transport inhibitor)[16] |
| Cytotoxicity Assay (Chromium Release) | Effector : Target Cells | Titrate E:T ratio (e.g., 30:1) | 4 - 6 hours[14] |
| In Vivo Cytotoxicity Assay | Injected Target Cells | 5 x 10^6 cells / mouse | 18 - 24 hours (in vivo)[10] |
Key Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody (e.g., 5 µg/mL) overnight at 4°C.[7]
-
Blocking: Wash the plate and block with sterile PBS containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of your effector cells (e.g., splenocytes or PBMCs). Add 2 x 10^5 cells to each well.[13]
-
Stimulation: Add Gp100 (25-33) peptide to the appropriate wells at the desired final concentration (e.g., 1-10 µg/mL). Include positive (e.g., PHA) and negative (medium only) control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate extensively and add a biotinylated anti-IFN-γ detection antibody (e.g., 2.5 µg/mL) for 2 hours at room temperature.[7]
-
Enzyme Conjugation: Wash the plate and add Streptavidin-Alkaline Phosphatase (ALP) for 1 hour.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the appearance of dark purple spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Cell Stimulation: In a 96-well U-bottom plate, stimulate 1-2 x 10^6 cells with Gp100 (25-33) peptide (e.g., 1 µg/mL) at 37°C.[19]
-
Protein Transport Inhibition: After 1-2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4 hours.[16]
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD4) for 30 minutes on ice, protected from light.[21]
-
Fixation and Permeabilization: Wash the cells and resuspend in a fixation/permeabilization buffer for 20 minutes at 4°C.[21]
-
Intracellular Staining: Wash the cells with a permeabilization buffer. Add the fluorochrome-conjugated anti-cytokine antibody (e.g., anti-IFN-γ) and incubate for 30 minutes at 4°C, protected from light.[21]
-
Acquisition: Wash the cells twice with permeabilization buffer, then resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Gate on your population of interest (e.g., Live -> Lymphocytes -> CD8+) and quantify the percentage of cytokine-positive cells.
Protocol 3: In Vivo Cytotoxicity Assay
-
Target Cell Preparation: Prepare a single-cell suspension of splenocytes from a congenic mouse (e.g., CD45.1 if recipients are CD45.2).
-
Peptide Pulsing: Split the cells into two populations. Pulse one population with Gp100 (25-33) peptide (1 µg/mL) for 1 hour at 37°C (peptide-pulsed targets). Leave the other population unpulsed (control targets).[10][11]
-
Fluorescent Labeling: Wash the cells. Label the peptide-pulsed targets with a high concentration of a fluorescent dye (e.g., CFSEhigh). Label the unpulsed control targets with a low concentration of the same dye (CFSElow) or a different dye (e.g., Brilliant Violet).[10]
-
Injection: Mix the two labeled populations at a 1:1 ratio and inject intravenously into recipient mice.
-
Analysis: After 18-24 hours, harvest spleens from the recipient mice. Analyze the splenocytes by flow cytometry to identify the two target populations based on their fluorescent labels.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio in immune mice / Ratio in naive mice)] x 100, where Ratio = (% Unpulsed Cells / % Pulsed Cells).
Visualizations
References
- 1. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Optimize your ELISpot Assay [fishersci.it]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Programming tumor-reactive effector memory CD8+ T cells in vitro obviates the requirement for in vivo vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | An Altered gp100 Peptide Ligand with Decreased Binding by TCR and CD8α Dissects T Cell Cytotoxicity from Production of Cytokines and Activation of NFAT [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lerner.ccf.org [lerner.ccf.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. rupress.org [rupress.org]
- 21. Optimized Intracellular Staining Reveals Heterogeneous Cytokine Production Ability of Murine and Human Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gp100 (25-33) Peptide Concentration for In Vitro Assays
Welcome to the technical support center for the Gp100 (25-33) peptide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of Gp100 (25-33) peptide for various in vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Gp100 (25-33) peptide to use for T-cell activation assays?
A1: The optimal concentration of Gp100 (25-33) peptide for T-cell activation assays can vary depending on the specific assay and cell types used. A good starting point is to perform a dose-response titration. Based on published data, concentrations ranging from 0.001 µg/ml to 100 µg/ml have been used.[1] For instance, in a T-cell hybridoma activation assay, varying concentrations of the peptide were used to load dendritic cells (DC2.4) before co-culture with hybridoma cells.[1] It is recommended to test a range of concentrations (e.g., logarithmic dilutions from 0.1 ng/ml to 10 µg/ml) to determine the optimal concentration for your specific experimental setup.
Q2: I am not observing any T-cell response in my ELISpot assay. What could be the issue?
A2: Several factors could contribute to a lack of T-cell response in an ELISpot assay. Regarding the peptide concentration, ensure you are using an appropriate amount. For ELISpot assays, a common concentration for peptide stimulation is 1 µg/ml.[2][3] However, the optimal concentration can be cell-dependent. Other factors to consider include the viability and functionality of your effector cells (T-cells) and antigen-presenting cells (APCs), the quality of the ELISpot plates and antibodies, and the incubation time. It is also crucial to include positive controls, such as phytohemagglutinin (PHA) or a different control peptide known to elicit a response, to ensure the assay is working correctly.
Q3: How do I determine the best Gp100 (25-33) peptide concentration for a cytotoxicity assay?
A3: For cytotoxicity assays, the goal is to find a peptide concentration that effectively sensitizes target cells for lysis by cytotoxic T lymphocytes (CTLs). A titration experiment is essential. You can pulse target cells with a range of peptide concentrations, for example, from picomolar (pM) to micromolar (µM) concentrations.[4] One study reported using peptide concentrations from 5 x 10³ ng/ml down to 10⁻¹ ng/ml to pulse target cells.[5] The concentration that results in 50% of the maximum lysis (ED50) is a good indicator of the peptide's potency.[4]
Q4: Should I dissolve the Gp100 (25-33) peptide in DMSO or water?
A4: The solubility of the Gp100 (25-33) peptide should be checked with the supplier's instructions. Generally, peptides can be dissolved in sterile, nuclease-free water or a small amount of dimethyl sulfoxide (DMSO) followed by dilution in culture medium or phosphate-buffered saline (PBS).[5] For in vitro assays, it is critical to ensure that the final concentration of DMSO is non-toxic to the cells, typically below 0.1%.
Troubleshooting Guides
Issue 1: High background in ELISpot or cytokine assays.
-
Possible Cause: The peptide concentration may be too high, leading to non-specific T-cell activation.
-
Troubleshooting Steps:
-
Perform a dose-response curve with a wider range of lower peptide concentrations.
-
Reduce the incubation time with the peptide.
-
Ensure thorough washing of cells after peptide pulsing to remove excess peptide.
-
Check the purity of the peptide; contaminants could cause non-specific stimulation.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variability in peptide preparation and concentration.
-
Troubleshooting Steps:
-
Prepare a single, large stock solution of the peptide, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments.[6]
-
Avoid repeated freeze-thaw cycles of the peptide stock.
-
Always use the same solvent and dilution method for the peptide.
-
Verify the peptide concentration using a quantitative method if possible.
-
Issue 3: Low T-cell proliferation in a proliferation assay.
-
Possible Cause: Sub-optimal peptide concentration or insufficient antigen presentation.
-
Troubleshooting Steps:
-
Increase the peptide concentration used for pulsing antigen-presenting cells (APCs).
-
Optimize the ratio of APCs to T-cells.
-
Ensure the APCs are healthy and capable of presenting the peptide. You can check for the expression of MHC class I molecules on your APCs.[1]
-
Increase the duration of the assay to allow for sufficient cell division.
-
Data Presentation
Table 1: Gp100 (25-33) Peptide Concentrations Used in Various In Vitro Assays
| Assay Type | Cell Type | Peptide Concentration Range | Reference |
| T-cell Hybridoma Activation | DC2.4 and BUSA14 hybridoma cells | 0.001 - 100 µg/ml | [1] |
| Cytotoxicity Assay | T2 cells (target) | 50 pM - 100 pM (ED50) | [4] |
| Cytotoxicity Assay | EL-4 cells (target) | 10⁻¹ - 5 x 10³ ng/ml | [5] |
| ELISpot Assay | Human PBMC | 1 µg/ml | [2] |
| ELISpot Assay | Murine CD8+ T-cells | 1 µg/ml | [3] |
| In Vitro T-cell Restimulation | Murine Splenocytes | 1 µmol/L | [7] |
| In Vitro T-cell Activation | Murine Splenocytes | 0.5 µM | [8] |
Experimental Protocols
Protocol 1: Peptide Pulsing of Antigen-Presenting Cells (APCs) for T-Cell Co-culture
-
Cell Preparation: Harvest and count your APCs (e.g., dendritic cells, splenocytes). Resuspend the cells in complete culture medium at a concentration of 1-5 x 10⁶ cells/ml.[9][10]
-
Peptide Dilution: Prepare a working solution of the Gp100 (25-33) peptide at the desired concentration in culture medium.
-
Pulsing: Add the diluted peptide to the APC suspension. A common starting concentration is 1 µg/ml.[9][10]
-
Incubation: Incubate the cells with the peptide for 1-2 hours at 37°C in a humidified CO₂ incubator.[9][10]
-
Washing: After incubation, wash the cells at least twice with complete culture medium to remove any unbound peptide. This is done by centrifuging the cells and resuspending the pellet in fresh medium.[9][10]
-
Co-culture: The peptide-pulsed APCs are now ready to be co-cultured with T-cells for your specific downstream assay (e.g., cytokine production, proliferation, or cytotoxicity).
Protocol 2: Dose-Response Titration for Optimal Peptide Concentration
-
Prepare Serial Dilutions: Prepare a series of Gp100 (25-33) peptide dilutions in your culture medium. A 10-fold serial dilution is a good starting point (e.g., from 10 µg/ml to 0.1 ng/ml).
-
Set up Assay Plates: Plate your APCs and T-cells according to your specific assay protocol (e.g., ELISpot, proliferation assay).
-
Add Peptide Dilutions: Add the different peptide concentrations to the appropriate wells. Include a "no peptide" control and a positive control.
-
Incubate: Incubate the plates for the required duration of your assay.
-
Analyze Results: Measure the response (e.g., spot formation, cytokine secretion, or cell proliferation) for each peptide concentration.
-
Determine Optimal Concentration: Plot the response against the peptide concentration to generate a dose-response curve. The optimal concentration is typically the lowest concentration that gives the maximal response or a response within the linear range of the curve.
Signaling Pathway
The Gp100 (25-33) peptide is an MHC class I-restricted epitope that is recognized by the T-cell receptor (TCR) on CD8+ T-cells. This recognition, in the context of co-stimulation, triggers a downstream signaling cascade leading to T-cell activation, proliferation, and effector functions such as cytokine release (e.g., IFN-γ) and cytotoxicity.
References
- 1. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Improved tumor immunity using anti-tyrosinase related protein-1 mAb combined with DNA vaccines in murine melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repub.eur.nl [repub.eur.nl]
- 5. aacrjournals.org [aacrjournals.org]
- 6. genscript.com [genscript.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pnas.org [pnas.org]
- 9. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
Navigating the Nuances of Gp100 (25-33) Experiments: A Technical Support Guide on the Impact of the TFA Counterion
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the Gp100 (25-33) peptide, understanding the potential impact of the trifluoroacetic acid (TFA) counterion is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during Gp100 (25-33) experiments that may be attributable to the TFA counterion.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my Gp100 (25-33) peptide preparation?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides like Gp100 (25-33).[1][2][3][4][5] It is utilized to cleave the synthesized peptide from the solid support resin and as a counterion during reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[2][3][4] Consequently, commercially available synthetic peptides are often supplied as TFA salts, where the TFA counterion is associated with positively charged residues in the peptide sequence.[1][2][4]
Q2: How can the TFA counterion impact my Gp100 (25-33) experiments?
A2: The presence of residual TFA can have several undesirable effects on your experiments:
-
Cellular Toxicity: TFA can be toxic to cells in culture, even at low concentrations, potentially leading to artifacts in cell-based assays such as altered cell growth, viability, or signaling.[2][4][6]
-
Altered Immunogenicity: TFA has been reported to exert inflammatory responses, which could unpredictably modulate the immune response to the Gp100 (25-33) peptide in T-cell activation assays like ELISpot or cytotoxicity assays.[2][4]
-
Peptide Structure and Activity: The TFA counterion can alter the secondary structure and biological activity of the Gp100 (25-33) peptide, potentially affecting its binding to MHC molecules and recognition by T-cell receptors (TCRs).[1][7]
-
Assay Interference: TFA can interfere with certain analytical techniques and biological assays, leading to variability in experimental data.[2][4][6]
Q3: When should I consider removing TFA from my Gp100 (25-33) peptide?
A3: It is advisable to consider TFA removal or using a peptide with an alternative counterion (like acetate or hydrochloride) when:
-
You are conducting sensitive cell-based assays (e.g., T-cell proliferation, cytotoxicity assays).
-
You observe unexpected or inconsistent results in your immunological assays (e.g., ELISpot, intracellular cytokine staining).
-
You are performing in vivo studies where TFA could elicit non-specific inflammatory responses.[2][4]
-
Your experimental endpoint is sensitive to changes in pH or ionic strength.
Q4: What are the common methods for removing the TFA counterion?
A4: The two primary methods for TFA removal are:
-
Ion-Exchange Chromatography: This technique involves passing the peptide solution through a resin that exchanges the TFA counterion for a more biologically compatible one, such as acetate or chloride.[6][8][9]
-
Lyophilization with a Different Acid: This method involves repeatedly dissolving the peptide in a solution containing a different, volatile acid (like hydrochloric acid) and then freeze-drying (lyophilizing) the sample. The stronger acid displaces the TFA, which is then removed during lyophilization.[1][6][8][9][10]
Troubleshooting Guide
| Issue | Potential Cause Related to TFA | Recommended Solution |
| Low T-cell activation (e.g., weak ELISpot signal, low cytokine production) | TFA-induced cytotoxicity is affecting the viability of your T-cells or antigen-presenting cells (APCs).TFA is altering the conformation of the Gp100 (25-33) peptide, leading to reduced MHC binding or TCR recognition. | Exchange the TFA counterion for a more biocompatible one like acetate or hydrochloride using one of the methods described in the FAQs.Test a range of peptide concentrations to identify an optimal concentration where the TFA effect is minimized. |
| High background or non-specific T-cell activation | Residual TFA is causing non-specific inflammation or cell activation.[2][4] | Perform a buffer exchange to remove any unbound TFA.Consider TFA removal from the peptide stock. |
| Inconsistent results between peptide batches | Different batches of the Gp100 (25-33) peptide may have varying levels of residual TFA. | Quantify the TFA content in each batch if possible.Standardize your protocol by always performing TFA removal for every new batch of peptide. |
| Poor peptide solubility | While TFA salts can sometimes enhance solubility, in other cases, the counterion can influence the overall solubility characteristics of the peptide.[1][11] | Try dissolving the peptide in a different solvent system. If solubility issues persist, consider exchanging the TFA counterion. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)
This protocol is a common method for exchanging the TFA counterion for chloride.
Materials:
-
Gp100 (25-33)-TFA peptide
-
Distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide: Dissolve the Gp100 (25-33) peptide in distilled water at a concentration of 1 mg/mL.[1][10]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][10]
-
Incubation: Let the solution stand at room temperature for at least one minute.[1][8][9][10]
-
Freezing: Freeze the solution, preferably in liquid nitrogen.[1][8][9][10]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.[1][10]
-
Repeat: To ensure complete removal, repeat steps 1-5 at least two more times.[1][10]
-
Final Reconstitution: After the final lyophilization, reconstitute the Gp100 (25-33)-HCl peptide in your desired buffer for the experiment.[1][10]
Protocol 2: T-Cell Activation ELISpot Assay
This protocol outlines a general workflow for assessing Gp100 (25-33)-specific T-cell activation.
Materials:
-
Gp100 (25-33) peptide (TFA-free recommended)
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes
-
ELISpot plate pre-coated with anti-IFN-γ antibody
-
Complete cell culture medium
-
Detection antibody (e.g., biotinylated anti-IFN-γ)
-
Streptavidin-HRP
-
Substrate (e.g., AEC or TMB)
-
ELISpot reader
Procedure:
-
Cell Preparation: Isolate PBMCs or splenocytes and resuspend them in complete cell culture medium.
-
Plating: Add the cells to the wells of the pre-coated ELISpot plate.
-
Stimulation: Add the Gp100 (25-33) peptide to the wells at the desired concentration (e.g., 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3/CD28 beads).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Washing: Wash the plate to remove the cells.
-
Detection Antibody: Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate as recommended.
-
Substrate: Wash the plate and add the substrate to develop the spots.
-
Analysis: Stop the reaction and count the spots using an ELISpot reader.
Visualizations
Caption: Gp100 (25-33) peptide presentation and potential TFA interference points.
References
- 1. lifetein.com [lifetein.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com.cn [genscript.com.cn]
- 5. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. scribd.com [scribd.com]
- 10. lifetein.com [lifetein.com]
- 11. Gp100 (25-33), mouse peptide [novoprolabs.com]
Technical Support Center: Gp100 (25-33) Peptide TFA Removal
Welcome to the technical support center for the Gp100 (25-33) peptide. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the removal of trifluoroacetic acid (TFA) from your synthetic peptide samples.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my Gp100 (25-33) peptide?
Trifluoroacetic acid (TFA) is commonly used in the solid-phase synthesis and purification of peptides.[1][2][3] While it is effective for these processes, residual TFA can be problematic for downstream applications.[2][4] The primary reasons for TFA removal are:
-
Biological Activity: TFA can be toxic to cells and may interfere with biological assays, leading to inaccurate or unreliable results.[2][5] It can inhibit cell proliferation in some cases and has been shown to be cytotoxic at concentrations as low as 10 nM.[2][5]
-
Structural Integrity: TFA counter-ions can bind to the positively charged residues of the peptide, potentially altering its secondary structure, solubility, and overall conformation.[5][6]
-
Assay Interference: TFA has a strong infrared (IR) absorption band that can overlap with the amide I band of the peptide, complicating secondary structure analysis by IR spectroscopy.[2][7] It can also lower the pH of the peptide solution, which may affect assay conditions.[2]
Q2: What are the common methods for removing TFA from peptides?
Several methods are available to remove or exchange the TFA counter-ion. The most common techniques include:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is repeated multiple times to replace the TFA counter-ion with chloride.[4][6][8]
-
Ion-Exchange Chromatography (IEC): This method uses a chromatography resin to exchange TFA for a more biologically compatible counter-ion, such as acetate.[1][8][9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide can be re-purified using an HPLC mobile phase that contains a different, more biocompatible acid, like acetic acid.[1][4]
Q3: Which TFA removal method is best for my Gp100 (25-33) peptide?
The choice of method depends on the specific requirements of your experiment, including the desired final salt form and the sensitivity of your assay to residual TFA or the replacement ion. For many cell-based assays, exchanging TFA for acetate or hydrochloride is recommended.[1][3] The Gp100 (25-33) peptide is freely soluble in water, which makes it amenable to all the methods mentioned above.[10]
Q4: How can I determine the amount of residual TFA in my peptide sample?
Several analytical techniques can be used to quantify residual TFA, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR is a direct method for quantifying TFA.[11][12]
-
Mass Spectrometry (MS): While not ideal for quantification of the counter-ion, MS can confirm the mass of the peptide itself.[8]
-
Ion Chromatography: This is an accurate method for measuring the content of various ions, including trifluoroacetate, chloride, and acetate.[8]
Troubleshooting Guide
Issue 1: Low peptide recovery after TFA removal.
-
Possible Cause: Peptide loss can occur during transfer steps, incomplete dissolution, or precipitation.[13]
-
Troubleshooting Steps:
-
Ensure the peptide is fully dissolved before each lyophilization or chromatography step.
-
Minimize the number of transfer steps.
-
If precipitation occurs during HCl exchange, ensure the HCl concentration is not too high.[7]
-
Issue 2: Incomplete TFA removal.
-
Possible Cause: Insufficient exchange cycles or inadequate equilibration of the chromatography column.
-
Troubleshooting Steps:
-
For the lyophilization method, increase the number of dissolution and lyophilization cycles to three or more.[4][6]
-
For ion-exchange chromatography, ensure the column has a sufficient excess of anion sites relative to the amount of peptide and is properly equilibrated with the new counter-ion solution.[8][9]
-
For RP-HPLC, ensure the column is thoroughly washed with the new mobile phase before eluting the peptide.[4]
-
Issue 3: Peptide precipitation during the HCl exchange process.
-
Possible Cause: The concentration of HCl may be too high, or the peptide may be less soluble in the acidic solution.
-
Troubleshooting Steps:
Quantitative Data Summary
The efficiency of TFA removal can vary depending on the chosen method and the specific peptide sequence. The following table provides a general comparison of common TFA removal techniques.
| Method | Typical Final TFA Content | Advantages | Disadvantages |
| Lyophilization with HCl (3 cycles) | < 1% | Simple, effective for obtaining the hydrochloride salt. | Can be time-consuming, potential for peptide modification at high HCl concentrations.[7] |
| Ion-Exchange Chromatography | < 1% | Can exchange TFA for various counter-ions (e.g., acetate), gentle on the peptide. | Requires specialized columns and equipment, potential for peptide loss on the column. |
| Reverse-Phase HPLC | < 5% | Can be integrated with the final purification step. | May not be as effective for complete removal as other methods, peptide loss during re-purification. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol describes the exchange of trifluoroacetate for chloride counter-ions.
-
Dissolution: Dissolve the Gp100 (25-33) peptide in distilled water at a concentration of 1 mg/mL.[4][6]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[5][6][7]
-
Incubation: Let the solution stand at room temperature for at least one minute.[4][6]
-
Freezing: Flash-freeze the solution in liquid nitrogen.[4][8]
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[4][6]
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete exchange of the counter-ion.[4][6]
-
Final Product: The final product will be the peptide hydrochloride salt.
Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography
This protocol is suitable for exchanging TFA for acetate, which is often preferred for biological assays.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites compared to the amount of TFA in the peptide sample.[8][9]
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[8][9]
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[8][9]
-
Sample Loading: Dissolve the Gp100 (25-33) peptide in distilled water and apply it to the column.[8][9]
-
Elution: Elute the peptide from the column with distilled water. The TFA will remain bound to the resin, and the peptide will elute as the acetate salt.[8]
-
Lyophilization: Collect the fractions containing the peptide and lyophilize to obtain the final peptide acetate salt.[8][9]
Visualizations
Experimental Workflows
Caption: Workflow of common methods for TFA removal from Gp100 (25-33) peptide.
Caption: Detailed workflow for TFA removal via lyophilization with HCl.
References
- 1. omizzur.com [omizzur.com]
- 2. genscript.com [genscript.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. eurogentec.com [eurogentec.com]
- 11. researchgate.net [researchgate.net]
- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 13. benchchem.com [benchchem.com]
Gp100 (25-33) peptide solubility challenges and solutions
Welcome to the technical support center for the Gp100 (25-33) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and solutions associated with this peptide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist you in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when working with the Gp100 (25-33) peptide, providing direct answers and solutions to specific problems.
Question: My Gp100 (25-33) peptide won't dissolve in water. What should I do?
Answer:
While some datasheets state that the Gp100 (25-33) peptide is freely soluble in water, others specify solubility in ultrapure water at concentrations under 1 mg/mL.[1][2][3] If you are experiencing difficulty, consider the following troubleshooting steps:
-
Check the Peptide Concentration: Ensure you are not exceeding the recommended concentration. For aqueous solutions, it is advisable to start with a low concentration (e.g., <1 mg/mL) and gradually increase it.
-
Use Ultrapure Water: The quality of the water is crucial. Always use sterile, ultrapure water.
-
Sonication: Brief periods of sonication can significantly aid in dissolving the peptide.[4] It is recommended to sonicate in short bursts (e.g., 10-15 seconds) in an ice-water bath to prevent heating and potential degradation of the peptide.
-
Gentle Warming: Gently warming the solution to around 37°C can also help to increase solubility. Avoid excessive heat.
-
Assess the Net Charge: The Gp100 (25-33) peptide sequence is KVPRNQDWL. To estimate its charge at neutral pH, assign a value of +1 to each basic residue (K, R) and -1 to each acidic residue (D). In this case, the net charge is +1, making it a basic peptide. For basic peptides that are difficult to dissolve in water, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can improve solubility.[5]
Question: I observe precipitation or aggregation of the peptide in my stock solution. How can I prevent or resolve this?
Answer:
Peptide aggregation is a common issue, particularly with hydrophobic peptides or at high concentrations. Here are some solutions:
-
For Prevention:
-
Proper Storage: Store the lyophilized peptide at -20°C or -80°C.[1] Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Use of Organic Solvents: For long-term storage of stock solutions, consider using solvents like DMSO, as they can prevent aggregation of hydrophobic peptides.
-
Low Concentration: Prepare stock solutions at a concentration that is known to be stable. It is often better to prepare a more concentrated stock in an organic solvent and then dilute it into your aqueous experimental buffer.
-
-
For Resolution:
-
Sonication: As with initial dissolution, sonication can help to break up aggregates.
-
Change of Solvent: If the peptide has aggregated in an aqueous solution, you may need to lyophilize it and redissolve it in an organic solvent like DMSO or DMF first, before diluting it into your desired buffer.[4][6]
-
Denaturing Agents: In cases of severe aggregation, denaturing agents like 6M Guanidine-HCl or 8M urea can be used to solubilize the peptide. However, be aware that these agents will likely interfere with biological assays and may need to be removed through methods like dialysis or chromatography.[6]
-
Question: In which solvents can I dissolve the Gp100 (25-33) peptide?
Answer:
The choice of solvent depends on the experimental application. Here are some common solvents and their reported solubilities:
-
Water: Soluble in ultrapure water at concentrations below 1 mg/mL.[1][3] Some sources indicate it is freely soluble.[2]
-
Phosphate-Buffered Saline (PBS): A solubility of 66.67 mg/mL has been reported in PBS.[7]
-
Dimethyl Sulfoxide (DMSO): For very hydrophobic peptides, dissolving in a small amount of DMSO first is recommended, followed by dilution in an aqueous buffer.[6]
-
Other Organic Solvents: Acetonitrile, methanol, or isopropanol can also be used for peptides with low aqueous solubility.[5][6]
Question: How does the presence of TFA salts affect the solubility of the Gp100 (25-33) peptide?
Answer:
Trifluoroacetic acid (TFA) is often used during peptide purification and remains as a counterion in the final lyophilized product. TFA salts generally enhance the solubility of peptides in aqueous solutions.[8] However, for highly sensitive cell-based assays, it's important to be aware of the presence of TFA as it can affect cellular function. If your experiment is sensitive to TFA, you may need to perform a TFA removal step.
Data Presentation
The following table summarizes the available quantitative data on the solubility of the Gp100 (25-33) peptide.
| Solvent | Reported Solubility | Notes |
| Ultrapure Water | < 1 mg/mL | Recommended for initial attempts at solubilization. |
| PBS | 66.67 mg/mL | A higher solubility has been reported in this buffered solution.[7] |
| DMSO | Not quantitatively reported | Recommended as an initial solvent for hydrophobic peptides. |
| Acetonitrile | Not quantitatively reported | An alternative organic solvent for peptides with low aqueous solubility. |
| Methanol | Not quantitatively reported | An alternative organic solvent for peptides with low aqueous solubility. |
| Isopropanol | Not quantitatively reported | An alternative organic solvent for peptides with low aqueous solubility. |
Experimental Protocols
Protocol 1: Reconstitution of Gp100 (25-33) Peptide in Aqueous Buffer
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to avoid condensation.
-
Initial Solubilization: Add the required volume of sterile, ultrapure water or PBS (pH 7.2-7.4) to the vial to achieve the desired stock concentration (it is recommended to start with ≤ 1 mg/mL).
-
Mixing: Gently vortex the vial for 10-20 seconds.
-
Sonication (if necessary): If the peptide does not fully dissolve, place the vial in an ice-water bath and sonicate for 10-15 second intervals. Repeat 2-3 times, allowing the vial to cool in the ice bath between sonications.
-
Visual Inspection: The final solution should be clear and free of visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Reconstitution of Gp100 (25-33) Peptide in Organic Solvent
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature.
-
Initial Solubilization: Add a small volume of sterile DMSO to the vial to dissolve the peptide completely. Start with a volume that will result in a concentrated stock solution.
-
Mixing: Gently vortex the vial until the peptide is fully dissolved.
-
Dilution: Slowly add the DMSO stock solution dropwise into your desired aqueous buffer while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of solution.
-
Final Concentration: Adjust the final volume with the aqueous buffer to achieve the desired working concentration.
-
Storage: Store the stock solution in DMSO at -20°C.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The Gp100 (25-33) peptide is a well-known tumor-associated antigen that is presented by MHC class I molecules on melanoma cells and antigen-presenting cells (APCs). This presentation to CD8+ cytotoxic T lymphocytes (CTLs) is a critical step in initiating an anti-tumor immune response.
Caption: MHC Class I Antigen Presentation of Gp100 (25-33) Peptide.
The recognition of the Gp100 (25-33)-MHC Class I complex by the T-cell receptor (TCR) on a CD8+ T-cell triggers a downstream signaling cascade, leading to T-cell activation and effector functions.
References
- 1. genscript.com [genscript.com]
- 2. eurogentec.com [eurogentec.com]
- 3. genscript.com [genscript.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. alab.com.pl [alab.com.pl]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
Technical Support Center: Improving Gp100(25-33) Peptide Vaccine Immunogenicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the immunogenicity of Gp100(25-33) peptide vaccines.
Frequently Asked Questions (FAQs)
Q1: My Gp100(25-33) peptide vaccine is showing poor immunogenicity. What are the initial troubleshooting steps?
A1: Poor immunogenicity of peptide vaccines is a common challenge.[1][2] Peptides administered alone in aqueous solutions are often ignored by the immune system, rapidly degraded, or may even induce T-cell tolerance.[3] Initial troubleshooting should focus on several key areas:
-
Peptide Quality and Dose: Ensure the peptide was synthesized at high purity (typically >95%) and is free of contaminants. Verify the dose, as excessive peptide concentrations can sometimes lead to suboptimal T-cell activation.[3]
-
Adjuvant Selection: Peptides require a potent adjuvant to mimic the "danger signals" that activate the innate immune system.[3][4] If you are not using an adjuvant or are using a weak one, this is the most critical component to address.
-
Delivery System: Standard injection of a soluble peptide leads to rapid clearance.[5] An effective delivery system is needed to protect the peptide from degradation and deliver it efficiently to Antigen Presenting Cells (APCs), particularly Dendritic Cells (DCs).[6][7]
-
Route of Administration: The route of immunization can impact the type and magnitude of the immune response. Subcutaneous (s.c.) injection is common for peptide vaccines as it targets skin-resident APCs.
-
Peptide Length: The minimal Gp100(25-33) epitope is designed to bind directly to MHC class I molecules. However, using a longer peptide that includes this epitope can improve outcomes. Long peptides must be taken up and processed by professional APCs, which ensures co-stimulation and can also provide MHC class II epitopes to activate CD4+ T helper cells, leading to more robust and sustained CD8+ T-cell responses.[7][8]
Q2: Which adjuvants are most effective for Gp100(25-33) peptide vaccines?
A2: The choice of adjuvant is critical for dictating the type and strength of the T-cell response.[4] While historically, adjuvants like Incomplete Freund's Adjuvant (IFA) were common, modern approaches often favor Toll-like receptor (TLR) agonists due to their ability to potently activate DCs.
-
TLR Agonists: Ligands for TLRs are highly effective. CpG oligodeoxynucleotides (CpG ODN), a TLR9 agonist, and Poly(I:C), a TLR3 agonist, have shown significant success in preclinical models by increasing CD8+ and CD4+ T-cell responses to peptide vaccines.[8][9][10] Conjugating a TLR2 ligand like Pam3CSK4 directly to the peptide has also been shown to induce robust T-cell responses and tumor protection.[4]
-
Cytokines: Cytokines can be used as adjuvants to promote T-cell proliferation and function. Granulocyte-macrophage colony-stimulating factor (GM-CSF) is used to recruit and mature DCs.[4][11] Interleukin-2 (IL-2) can increase the therapeutic efficacy of cancer vaccines by promoting T-cell proliferation.[4]
-
Combination Adjuvants: Combining different adjuvants, such as a TLR agonist with a CD40 agonist antibody, can synergistically increase T-cell responses.[11]
Troubleshooting Guides
Problem 1: Low frequency of Gp100-specific CD8+ T-cells detected after vaccination.
This issue often stems from suboptimal antigen presentation or insufficient co-stimulation.
| Possible Cause | Troubleshooting Strategy |
| Inefficient delivery to APCs | Formulate the peptide in a dedicated delivery system such as liposomes or polymeric nanoparticles (e.g., PLGA).[6][9][12] These systems protect the peptide and facilitate uptake by APCs. |
| Peptide directly binding to non-professional APCs | Use a longer peptide sequence that encompasses the Gp100(25-33) epitope. This necessitates processing by professional APCs (like DCs), ensuring activation occurs with the necessary co-stimulatory signals (Signal 2) and cytokines (Signal 3).[7] |
| Weak innate immune activation | Incorporate a potent adjuvant. CpG ODN is frequently and successfully used in combination with Gp100 peptide vaccines to enhance CTL responses.[9][13] |
| Poor peptide stability/MHC binding | Consider using the human Gp100(25-33) peptide (KVPRNQDWL) instead of the murine version. The human peptide has been shown to have a higher binding affinity for the murine H-2Db MHC molecule, resulting in greater immunogenicity and anti-tumor effects in mouse models.[14][15][16] |
Quantitative Data: Impact of Enhancement Strategies on Immunogenicity
| Strategy | Method | Key Result | Reference |
| Delivery System | Conjugation of Gp100 peptide to cell-penetrating peptide (CPP) pAntp | ~25-fold increase in circulating CD8+ T-cells reactive to the vaccine antigen compared to peptide alone. | [5] |
| Delivery System | Liposomal formulation of Gp100 peptide | Significantly expanded antigen-specific CD8+ T-cells compared to free peptide. | [9] |
| Peptide Fusion | Fusion of Gp100 antigen to chemokine MIP3α in a DNA vaccine | 46% increase in the total number of vaccine-induced CD8+ T-cells compared to the antigen-only vaccine. | [17] |
| Vaccination Protocol | Vaccination with DCs pulsed ex vivo with human Gp100(25-33) peptide | The most effective protocol for reducing melanoma growth compared to peptide + adjuvant or gene vaccination. | [15] |
| Combination Therapy | Liposomal Gp100 vaccine + CpG + anti-PD-1 mAb | Demonstrated the highest level of IFN-γ production and cytotoxic activity, leading to remarkable tumor regression. | [9] |
Problem 2: A Gp100-specific T-cell response is detected, but it fails to control tumor growth.
This indicates that the induced T-cells may be dysfunctional or that the tumor microenvironment (TME) is effectively suppressing their activity.
| Possible Cause | Troubleshooting Strategy |
| T-cell Exhaustion | The TME often upregulates inhibitory checkpoint molecules like PD-L1. Combine the Gp100 vaccine with an immune checkpoint inhibitor, such as an anti-PD-1 monoclonal antibody. This has been shown to synergistically improve therapeutic efficacy.[9][12] |
| Immunosuppressive TME | The TME contains regulatory cells and cytokines (e.g., IL-10, TGF-β) that inhibit effector T-cells. Combine vaccination with therapies that target these suppressive mechanisms, such as an anti-IL-10 monoclonal antibody.[15] |
| Poor T-cell Infiltration | T-cells may not be efficiently trafficking to the tumor site. Strategies like fusing the antigen to chemokines (e.g., MIP3α) can enhance T-cell recruitment.[17] Using delivery systems that target lymph nodes can also improve T-cell priming and subsequent tumor infiltration.[18] |
Visualized Workflows and Pathways
Caption: General experimental workflow for testing Gp100 vaccine efficacy.
Caption: Simplified APC activation and T-cell priming pathway.
Caption: Strategies to overcome low Gp100 vaccine immunogenicity.
Key Experimental Protocols
Protocol 1: Preparation of Peptide-Pulsed Dendritic Cells (DCs)
This protocol is adapted from studies demonstrating high efficacy with DC-based vaccination.[15]
-
Generate Bone Marrow-Derived DCs (BMDCs):
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-7 days.
-
On day 3, add fresh media containing cytokines. On day 6, collect the non-adherent and loosely adherent cells, which are immature DCs.
-
-
Peptide Pulsing:
-
Resuspend immature DCs at 1x10^6 cells/mL in serum-free medium.
-
Add the human Gp100(25-33) peptide to a final concentration of 10-20 µg/mL.
-
Incubate for 4 hours at 37°C in a CO2 incubator.
-
(Optional) Add a maturation stimulus like LPS (1 µg/mL) for the final 18-24 hours of culture to enhance DC activation.
-
-
Vaccination:
-
Wash the peptide-pulsed DCs three times with sterile PBS to remove excess peptide.
-
Resuspend the cells in sterile PBS at a concentration of 10x10^6 cells/mL.
-
Inject 2x10^6 DCs (in 200 µL) subcutaneously into the flank of recipient mice.
-
Immunizations are typically repeated weekly for a total of three doses.[15]
-
Protocol 2: In Vivo B16F10 Melanoma Tumor Model
This is the standard model for evaluating Gp100-based immunotherapies.
-
Cell Culture:
-
Culture B16F10 melanoma cells (ATCC CRL-6475) in DMEM supplemented with 10% FBS. Ensure cells are healthy and in the logarithmic growth phase before injection.
-
-
Vaccination Schedule:
-
Begin the vaccination protocol as required (e.g., weekly injections of peptide/adjuvant or pulsed DCs).
-
For a therapeutic model, inject tumor cells first and begin vaccination once tumors are established (e.g., 40-70 mm³).[19]
-
For a prophylactic model, the tumor challenge is administered after the immunization schedule is complete, often at the time of the final booster dose.[10][15]
-
-
Tumor Challenge:
-
Harvest B16F10 cells and wash with sterile PBS.
-
Resuspend cells in PBS to a final concentration of 1x10^6 cells/mL.
-
Inject 1x10^5 cells (in 100 µL) subcutaneously into the flank of C57BL/6 mice.[15]
-
-
Monitoring:
-
Measure tumor size every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Euthanize mice when tumor volume exceeds a predetermined endpoint (e.g., 1000-1500 mm³) or when tumors become ulcerated, as per institutional animal care guidelines.
-
Protocol 3: IFN-γ ELISpot Assay
This assay quantifies the number of antigen-specific, IFN-γ-secreting T-cells.[14][15]
-
Plate Preparation:
-
Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI medium containing 10% FBS for 2 hours at room temperature.
-
-
Cell Plating:
-
Prepare a single-cell suspension of splenocytes from vaccinated and control mice.
-
Add 2x10^5 to 5x10^5 splenocytes per well.
-
-
Antigen Stimulation:
-
Add the Gp100(25-33) peptide to the wells at a final concentration of 5-10 µg/mL for specific stimulation.
-
Use a mitogen (e.g., Concanavalin A) as a positive control and medium alone as a negative control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Spot Development:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours.
-
Wash, then add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour.
-
Wash again and add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Stop the reaction by washing with water once spots are clearly visible.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
References
- 1. Challenges and opportunities on achieving an adequate delivery efficiency and immunogenicity with peptide-based anticancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Getting peptide vaccines to work: just a matter of quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Methods for improving the immunogenicity and efficacy of cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal gp100 vaccine combined with CpG ODN sensitizes established B16F10 melanoma tumors to anti PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Vaccination with dendritic cells pulsed ex vivo with gp100 peptide-decorated liposomes enhances the efficacy of anti PD-1 therapy in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparative analysis of cancer vaccine settings for the selection of an effective protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. biorxiv.org [biorxiv.org]
minimizing off-target effects of Gp100 (25-33) stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects during Gp100 (25-33) stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Gp100 (25-33) and why is it used in research?
A1: Gp100 (25-33) is a peptide fragment of the glycoprotein 100, a melanoma-associated antigen. It is a well-defined epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs) and is widely used in cancer immunotherapy research to stimulate and study T-cell responses against melanoma.
Q2: What are the primary off-target effects associated with Gp100 (25-33) stimulation?
A2: The primary off-target effects include:
-
Autoimmunity: Gp100 is a self-antigen expressed on healthy melanocytes. T-cell stimulation can lead to the destruction of these healthy cells, causing conditions like vitiligo.[1][2]
-
Non-specific T-cell activation: High concentrations or impurities in the peptide preparation can lead to the activation of T-cell clones that are not specific to Gp100.
-
Cytokine Release Syndrome (CRS): Potent T-cell activation can lead to a massive release of inflammatory cytokines, causing systemic inflammation. While more common in in-vivo settings, high levels of cytokine release in vitro can also indicate a potential for off-target effects.
-
Alloreactivity: In the context of adoptive cell therapy, T-cells stimulated with Gp100 (25-33) may recognize and attack allogeneic (non-self) cells if there is cross-reactivity with other MHC-peptide complexes.
Q3: How can I enhance the on-target specificity of Gp100 (25-33) stimulation?
A3: Several strategies can be employed:
-
Use of Altered Peptide Ligands (APLs): APLs are modified versions of the native peptide with enhanced binding affinity to the MHC molecule. This can lead to a more robust and specific T-cell response at lower peptide concentrations, thereby reducing the likelihood of off-target activation.[2]
-
Optimize Peptide Concentration: Titrate the peptide concentration to find the lowest effective dose that elicits a strong on-target response without causing significant off-target activation or T-cell apoptosis.
-
Ensure Peptide Purity and Stability: Use high-purity peptides and follow proper storage and handling procedures to prevent degradation, which can lead to non-specific stimulation.
Q4: What are the best practices for handling and storing Gp100 (25-33) peptide?
A4: To maintain the integrity of your Gp100 (25-33) peptide:
-
Storage: Store lyophilized peptide at -20°C or -80°C for long-term storage. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Reconstitution: Use sterile, nuclease-free solutions for reconstitution. The choice of solvent will depend on the peptide's properties, but sterile PBS or cell culture medium is often suitable.
-
Handling: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize condensation. Use sterile techniques to prevent contamination.
Troubleshooting Guides
Issue 1: High Background in ELISPOT/Intracellular Cytokine Staining (ICS) Assays
Symptoms:
-
High number of spots/positive cells in negative control wells (no peptide).
-
Difficulty distinguishing between antigen-specific and non-specific responses.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Cell Culture Contamination | Maintain aseptic technique during cell culture. Regularly test for mycoplasma contamination. |
| Poor Quality of Peptide | Use high-purity (>95%) Gp100 (25-33) peptide. Ensure proper storage and handling to prevent degradation. |
| Suboptimal Cell Viability | Ensure high cell viability (>90%) before starting the assay. Dead cells can non-specifically bind antibodies and increase background. |
| Inappropriate Peptide Concentration | Titrate the peptide concentration. High concentrations can lead to non-specific T-cell activation. |
| Cross-Contamination | Be meticulous with pipetting to avoid cross-contamination between wells. |
Issue 2: Poor Reproducibility Between Experiments
Symptoms:
-
Significant variation in the magnitude of the T-cell response to Gp100 (25-33) stimulation across different experimental runs.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Variability in Cell Donors | If using primary human or animal cells, expect donor-to-donor variability. Include internal controls and test multiple donors. |
| Inconsistent Peptide Preparation | Prepare fresh peptide dilutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Inconsistent Cell Culture Conditions | Standardize all cell culture parameters, including media composition, cell density, and incubation times. |
| Variability in Reagent Quality | Use reagents from the same lot whenever possible. Qualify new lots of critical reagents like FBS and cytokines. |
Issue 3: Evidence of T-cell Exhaustion or Apoptosis
Symptoms:
-
Decreased T-cell proliferation and cytokine production after prolonged stimulation.
-
Increased expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3).
-
Decreased cell viability.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Prolonged High-Dose Peptide Stimulation | Optimize the duration and concentration of peptide stimulation. Consider rest periods for the T-cells in culture. |
| Lack of Co-stimulatory Signals | Ensure the presence of appropriate co-stimulation (e.g., through antigen-presenting cells or anti-CD28 antibodies) to promote T-cell survival. |
| Suboptimal Culture Conditions | Maintain optimal cell density and supplement media with appropriate cytokines (e.g., IL-2, IL-7, IL-15) to support T-cell viability and function. |
Experimental Protocols
Protocol 1: Assessment of Off-Target Cytokine Release
Objective: To quantify the release of a panel of cytokines to identify potential off-target inflammatory responses.
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Stimulate the cells with a range of Gp100 (25-33) peptide concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3/CD28 beads).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Analyze the supernatant for a panel of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) using a multiplex bead array (e.g., Luminex) or ELISA.
-
Data Analysis: Compare the cytokine profiles of the peptide-stimulated wells to the negative control. A significant increase in a broad range of pro-inflammatory cytokines, especially at lower peptide concentrations, may indicate off-target effects.
Protocol 2: Mixed Lymphocyte Reaction (MLR) for Alloreactivity Assessment
Objective: To determine if Gp100 (25-33)-stimulated T-cells exhibit cross-reactivity against allogeneic cells.
Methodology:
-
Generate Effector Cells: Stimulate T-cells from a donor with Gp100 (25-33) peptide in vitro to generate effector T-cells.
-
Prepare Stimulator and Responder Cells:
-
Responder Cells: The Gp100 (25-33)-stimulated effector T-cells.
-
Stimulator Cells: Irradiate or treat with mitomycin-C the PBMCs from one or more allogeneic donors to prevent their proliferation.
-
-
Co-culture: Co-culture the responder cells with the stimulator cells at various ratios (e.g., 1:1, 1:2, 1:4) in a 96-well plate.
-
Controls:
-
Negative Control: Responder cells cultured alone.
-
Positive Control: Responder cells stimulated with a mitogen like PHA.
-
Autologous Control: Responder cells co-cultured with irradiated autologous PBMCs.
-
-
Proliferation Assay: After 3-5 days of co-culture, assess T-cell proliferation using a standard method such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.
-
Data Analysis: A significant increase in proliferation in the presence of allogeneic stimulator cells compared to the autologous control indicates alloreactivity.
Visualizations
Caption: On-target T-cell activation signaling cascade.
Caption: Causes and consequences of off-target activation.
References
Technical Support Center: Quality Control and Purity Assessment of Synthetic Gp100 (25-33)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic Gp100 (25-33) peptide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the Gp100 (25-33) peptide and what are its key properties?
The Gp100 (25-33) peptide is a fragment of the human melanoma antigen gp100, spanning amino acid residues 25 to 33.[1] It is a well-known H-2Db restricted epitope recognized by cytotoxic T lymphocytes (CTLs).[1][2] The sequence of the human Gp100 (25-33) peptide is Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu (KVPRNQDWL).[1] Its murine counterpart has the sequence EGSRNQDWL.[3][4] This peptide is frequently used in cancer immunotherapy research to stimulate specific T-cell responses against melanoma.[1][2]
| Property | Value |
| Sequence (Human) | H-Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu-OH (KVPRNQDWL)[1] |
| Molecular Weight | ~1155.3 Da[1] |
| Typical Purity | >95%[1][5] |
| Appearance | Lyophilized white powder[1] |
| Solubility | Generally soluble in water.[1] For solubility troubleshooting, see the guide below. |
Q2: What are the common impurities found in synthetic Gp100 (25-33) and how do they arise?
Synthetic peptides, including Gp100 (25-33), can contain various impurities that originate from the synthesis process, purification, or storage.[6][7] Controlling these impurities is critical as they can impact experimental results.[6]
| Impurity Type | Description and Common Causes |
| Deletion Sequences | Peptides missing one or more amino acid residues. This can result from incomplete deprotection or inefficient coupling during solid-phase peptide synthesis (SPPS).[6][8] |
| Truncation Sequences | Peptides that are shorter than the target sequence due to incomplete synthesis cycles.[9] |
| Incompletely Deprotected Sequences | Peptides with protecting groups still attached to amino acid side chains.[6][9] |
| Oxidation Products | The Gp100 (25-33) sequence contains Tryptophan (Trp), which is susceptible to oxidation.[4] This can occur during synthesis, purification, or storage, especially when exposed to air.[8] |
| Deamidation Products | The sequence contains Asparagine (Asn) and Glutamine (Gln), which can undergo deamidation to form aspartic acid/isoaspartic acid and glutamic acid, respectively. This is a common degradation pathway.[4][10] |
| Diastereomers | Racemization of amino acids can occur during the synthesis process, leading to the formation of D-isomers instead of the intended L-isomers.[6] |
| Residual Solvents and Reagents | Traces of solvents (e.g., acetonitrile, dichloromethane) and reagents (e.g., trifluoroacetic acid - TFA) used in synthesis and purification may be present in the final product.[9][11] |
| Peptide Aggregates | Peptides can form covalent or non-covalent aggregates, which can affect solubility and biological activity.[8] |
Q3: How should I properly handle and store my Gp100 (25-33) peptide to ensure its stability?
Proper handling and storage are crucial for maintaining the integrity and activity of your Gp100 (25-33) peptide.
-
Storage of Lyophilized Peptide : Upon receipt, lyophilized Gp100 (25-33) should be stored at -20°C or lower, protected from light.[1][12] For long-term storage, -80°C is preferable.[12]
-
Reconstitution : Before opening, allow the vial to warm to room temperature to prevent condensation.[13] Reconstitute the peptide using sterile, purified water or a buffer of your choice.[1][13] Given the presence of Tryptophan in the sequence, using oxygen-free solvents for reconstitution is recommended to minimize oxidation.[13]
-
Storage of Peptide Solutions : Peptide solutions are less stable than the lyophilized powder.[14] It is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or lower to avoid repeated freeze-thaw cycles, which can lead to degradation.[12][13]
Troubleshooting Guides
Peptide Solubility Issues
Problem: My Gp100 (25-33) peptide is not dissolving properly in water or my desired buffer.
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Try gentle sonication or vortexing to aid dissolution.[15] However, avoid excessive heating as it can degrade the peptide.[15] |
| pH of the Solution | The net charge of the Gp100 (25-33) peptide is +2 at neutral pH (due to Lys and Arg). If solubility is an issue in neutral buffers, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid in water) and then diluting it with your buffer.[16] |
| High Hydrophobicity of Impurities | If the peptide contains hydrophobic impurities, it may be difficult to dissolve. Consider using a small amount of an organic solvent like DMSO or acetonitrile to first dissolve the peptide, and then slowly add your aqueous buffer while vortexing.[17] |
Interpreting Analytical Data
Problem: I have received my analytical data (HPLC, MS) for Gp100 (25-33) and I am unsure how to interpret it.
HPLC Chromatogram Analysis
| Observation | Possible Interpretation |
| Multiple Peaks | This indicates the presence of impurities. The main peak should correspond to the Gp100 (25-33) peptide. The purity is calculated as the area of the main peak divided by the total area of all peaks.[18] |
| Peak Tailing or Fronting | This can be caused by column overload, the use of a strong injection solvent, or interactions with the column material.[18] |
| Shoulders on the Main Peak | This suggests the presence of closely related impurities that are not fully resolved from the main peptide, such as deamidated forms or deletion sequences.[18] |
Mass Spectrometry (MS) Spectrum Analysis
| Observation | Possible Interpretation |
| Mass does not match the expected molecular weight (1155.3 Da) | This could indicate an error in the synthesis, such as a deletion or insertion of an amino acid. It could also be due to the presence of residual protecting groups.[10] |
| Additional peaks with higher mass | Peaks with a +16 Da or +32 Da shift may indicate oxidation of the Tryptophan residue.[4] A +18 Da shift could suggest incomplete removal of a water molecule during lyophilization.[10] |
| Additional peaks with lower mass | Peaks with a mass difference corresponding to a specific amino acid may indicate deletion sequences.[10] |
| Multiple charged species (e.g., [M+2H]2+, [M+3H]3+) | This is normal in electrospray ionization mass spectrometry (ESI-MS) and represents the peptide with multiple protons attached.[10] |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for determining the purity of synthetic Gp100 (25-33).
-
Sample Preparation : Dissolve the lyophilized Gp100 (25-33) peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[15] Filter the sample through a 0.22 µm syringe filter before injection.[14]
-
HPLC System and Column : Use an HPLC system with a UV detector. A C18 reversed-phase column is typically suitable for peptide analysis.[15]
-
Mobile Phases :
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min for a standard analytical column (4.6 mm ID).[9]
-
Detection Wavelength : 214-220 nm (for peptide bonds).[18]
-
Gradient : A linear gradient from a low to a high percentage of Mobile Phase B is used. An example gradient is 5% to 65% B over 30 minutes. The gradient should be optimized to achieve good separation of the main peak from any impurities.[15]
-
-
Data Analysis : Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.[19]
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol describes how to confirm the molecular weight of Gp100 (25-33).
-
Sample Preparation : Prepare a solution of the peptide at approximately 10-100 pmol/µL in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry : Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[6]
-
Data Acquisition : Acquire the mass spectrum in the appropriate mass range for Gp100 (25-33) (e.g., m/z 500-1500).
-
Data Analysis : Compare the observed monoisotopic mass with the theoretical monoisotopic mass of Gp100 (25-33). The observed mass should be within the mass accuracy of the instrument.[20]
Protocol 3: Quantitative Amino Acid Analysis (AAA)
This is the gold standard for accurately determining the peptide concentration.[16]
-
Hydrolysis : The peptide is hydrolyzed into its constituent amino acids, typically by heating in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[11]
-
Separation : The resulting amino acid mixture is separated using ion-exchange chromatography or reversed-phase HPLC.[8][11]
-
Derivatization and Detection : The separated amino acids are derivatized, often with ninhydrin or another agent, to allow for detection by UV-Vis or fluorescence.[8][11]
-
Quantification : The amount of each amino acid is determined by comparing the peak areas to those of a known standard. The total peptide concentration is then calculated based on the known amino acid sequence of Gp100 (25-33).[21]
Visualized Workflows
Caption: Experimental workflow for Gp100 (25-33) quality control.
Caption: Troubleshooting workflow for peptide solubility issues.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Artifacts and unassigned masses encountered in peptide mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. jpt.com [jpt.com]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 18. tidelabs.co.uk [tidelabs.co.uk]
- 19. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. usp.org [usp.org]
dealing with batch-to-batch variability of Gp100 (25-33) peptide
Welcome to the technical support center for the Gp100 (25-33) peptide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliable and reproducible use of this peptide in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues, particularly those related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
What is the Gp100 (25-33) peptide and what is its primary application?
The Gp100 (25-33) peptide is a nine-amino-acid epitope derived from the human melanoma antigen glycoprotein 100. The human sequence is H-Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu-OH (KVPRNQDWL).[1] It is a well-characterized H-2Db restricted epitope recognized by CD8+ T cells.[1] Its primary application is in cancer immunotherapy research, where it is used to stimulate and study Gp100-specific T cell responses against melanoma.[1]
How should I properly store and reconstitute the Gp100 (25-33) peptide?
Proper storage and handling are critical to maintaining peptide integrity.
-
Storage of Lyophilized Peptide: Upon receipt, lyophilized Gp100 (25-33) peptide should be stored at -20°C or lower, protected from light.
-
Reconstitution: For reconstitution, it is recommended to use sterile, nuclease-free water or a buffer appropriate for your application (e.g., PBS). To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.
What are the common causes of batch-to-batch variability with synthetic peptides like Gp100 (25-33)?
Batch-to-batch variability in synthetic peptides can arise from several factors during synthesis and purification. These can significantly impact experimental outcomes.
-
Peptide Purity: The percentage of the target peptide in the final product. Impurities can include truncated or deleted sequences, or byproducts from the synthesis process.
-
Counterion Content: Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counterion in the final product. Residual TFA can be cytotoxic or affect cellular responses.
-
Post-Translational Modifications: Chemical modifications of amino acid side chains can occur during synthesis or storage. For Gp100 (25-33) (KVPRNQDWL), key residues to consider are:
-
Asparagine (Asn) and Glutamine (Gln): Prone to deamidation, a reaction that introduces a carboxyl group and a +1 Da mass shift.[2][3] This can alter the peptide's charge and structure.
-
Tryptophan (Trp): Susceptible to oxidation, which can lead to various degradation products and affect peptide activity.[4][5][6][7][8]
-
-
Peptide Quantification: Inaccurate determination of the net peptide content can lead to errors in preparing working solutions of known concentrations.
Troubleshooting Guides
Issue 1: Inconsistent T-cell activation (e.g., IFN-γ production, proliferation) with new peptide batches.
This is a common issue stemming from variability in peptide quality.
Possible Cause 1: Lower than specified purity or presence of inhibitory impurities.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch, which should include HPLC and mass spectrometry (MS) data.
-
Independent Quality Control: If you suspect issues, perform your own QC checks. A detailed protocol for HPLC-MS analysis is provided below.
-
Functional Titration: Titrate the new peptide lot against a previously validated "gold standard" lot in a functional assay (e.g., ELISpot or intracellular cytokine staining) to determine the effective concentration.
-
Possible Cause 2: Cytotoxic effects of residual TFA.
-
Troubleshooting Steps:
-
Check for TFA Information: The CoA may provide information on the counterion. If not, assume TFA is present.
-
Perform a Dose-Response Curve: High concentrations of TFA can be toxic to cells. A dose-response curve can help identify a non-toxic working concentration.
-
TFA Removal: If necessary, perform a TFA salt exchange to a more biocompatible counterion like acetate or hydrochloride. A detailed protocol is provided below.
-
Possible Cause 3: Degradation of the peptide.
-
Troubleshooting Steps:
-
Assess Peptide Integrity: Use HPLC-MS to check for the presence of degradation products, such as oxidized Tryptophan (+16 Da) or deamidated Asparagine/Glutamine (+1 Da).
-
Proper Storage: Ensure the peptide has been stored correctly at -20°C or lower and protected from light. Avoid multiple freeze-thaw cycles.
-
Workflow for Qualifying a New Batch of Gp100 (25-33) Peptide
This workflow ensures that a new batch of peptide will perform consistently in your experiments.
Caption: Workflow for qualifying new batches of Gp100 (25-33) peptide.
Experimental Protocols
Protocol 1: Quality Control of Gp100 (25-33) by HPLC-MS
Objective: To verify the purity and identity of the Gp100 (25-33) peptide.
Materials:
-
Lyophilized Gp100 (25-33) peptide
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Reversed-phase C18 column
-
HPLC system coupled to a mass spectrometer
Method:
-
Sample Preparation: Reconstitute the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Chromatography:
-
Inject 5-10 µL of the peptide solution.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Set the flow rate to 0.5 mL/min.
-
Monitor absorbance at 214 nm and 280 nm.
-
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Scan for a mass range that includes the expected molecular weight of Gp100 (25-33) (Monoisotopic mass: 1154.6 Da).
-
-
Data Analysis:
-
Purity: Calculate the peak area of the main peptide as a percentage of the total peak area in the chromatogram at 214 nm.
-
Identity: Confirm the mass of the main peak corresponds to the theoretical mass of Gp100 (25-33). Look for peaks corresponding to common modifications such as oxidation (+16 Da) or deamidation (+1 Da).
-
| Parameter | Expected Value |
| Purity (by HPLC) | >95% |
| Molecular Weight (by MS) | 1154.6 ± 0.5 Da |
Protocol 2: TFA Removal by HCl Exchange
Objective: To exchange the TFA counterion for hydrochloride.
Materials:
-
TFA salt of Gp100 (25-33) peptide
-
Sterile, nuclease-free water
-
100 mM HCl solution
-
Lyophilizer
Method:
-
Dissolve the peptide in sterile water to a concentration of 1 mg/mL.[2][4]
-
Add 100 mM HCl to the peptide solution to a final concentration of 10 mM.[2][4]
-
Let the solution stand at room temperature for 5 minutes.
-
Freeze the solution (e.g., in a dry ice/ethanol bath or liquid nitrogen).
-
Lyophilize until completely dry.
-
Repeat steps 1-5 two more times to ensure complete exchange.
-
After the final lyophilization, reconstitute the peptide in your desired buffer for the experiment.
Protocol 3: Functional Validation by ELISpot Assay
Objective: To assess the ability of Gp100 (25-33) to stimulate IFN-γ secretion from specific T cells.
Materials:
-
Gp100 (25-33) peptide (new and gold standard lots)
-
96-well PVDF plates pre-coated with anti-IFN-γ antibody
-
Splenocytes from a pmel-1 TCR transgenic mouse (or other source of Gp100-specific T cells)
-
Complete RPMI medium
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate (e.g., AEC or BCIP/NBT)
-
ELISpot reader
Method:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes.
-
Plating: Add 2x10^5 to 5x10^5 splenocytes per well.
-
Stimulation: Add Gp100 (25-33) peptide at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash and add the substrate. Monitor spot development.
-
Stop the reaction by washing with water.
-
-
Analysis: Count the number of spots per well using an ELISpot reader. Compare the dose-response curves of the new and gold standard peptide lots.
Signaling Pathway and Workflow Diagrams
MHC Class I Antigen Presentation Pathway
Exogenously supplied peptides like Gp100 (25-33) are loaded onto MHC class I molecules on the surface of antigen-presenting cells (APCs) to be presented to CD8+ T cells.
Caption: Simplified MHC Class I antigen presentation pathway for exogenous peptides.
T-Cell Receptor (TCR) Signaling Cascade
The interaction of the Gp100 (25-33)-MHC-I complex with the TCR on a CD8+ T cell initiates a signaling cascade leading to T-cell activation.
Caption: Key components of the T-cell receptor (TCR) signaling pathway.
References
- 1. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 2. Deamidation - Wikipedia [en.wikipedia.org]
- 3. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. | Semantic Scholar [semanticscholar.org]
- 5. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Human vs. Murine Gp100 (25-33) T-Cell Responses in Preclinical Models
Guide for Researchers, Scientists, and Drug Development Professionals
The glycoprotein 100 (Gp100) is a crucial melanosomal differentiation antigen expressed in both normal melanocytes and malignant melanoma cells, making it a key target for cancer immunotherapy.[1][2] The Gp100 (25-33) epitope, in particular, is a well-characterized, MHC class I H-2Db-restricted peptide recognized by CD8+ T-cells.[1][3][4] Understanding the nuances between the human and murine versions of this epitope is critical for the development of effective cancer vaccines and for the accurate interpretation of preclinical data derived from mouse models.
This guide provides an objective comparison of the T-cell responses elicited by human Gp100 (25-33) and its murine homologue, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The primary difference between the human and murine Gp100 (25-33) peptides lies in their immunogenicity, which is a direct consequence of variations in their amino acid sequences and subsequent binding affinity to the murine MHC class I molecule, H-2Db. Immunization of C57BL/6 mice with the human version of Gp100 elicits a specific CD8+ T-cell response that is cross-reactive with the murine Gp100 epitope.[2] Conversely, immunization with the murine Gp100 sequence is often non-immunogenic or poorly immunogenic.[1][2]
The enhanced immunogenicity of the human peptide is attributed to its higher affinity for the H-2Db molecule.[2] Differences in the three N-terminal amino acids result in a 2-log increase in the human peptide's ability to stabilize H-2Db molecules and a 3-log increase in its capacity to trigger IFN-γ release from T-cells compared to the murine peptide.[2][5] This phenomenon, where a foreign (xenogeneic) peptide elicits a stronger response that is cross-reactive with a self-antigen, is known as a heteroclitic response.[1][5]
| Parameter | Human Gp100 (25-33) | Murine Gp100 (25-33) | Key Finding |
| Amino Acid Sequence | KVPRNQDWL | EGSRNQDWL | Differences in the first three N-terminal amino acids.[2] |
| MHC Binding (H-2Db) | High Affinity | Low Affinity | Human peptide shows a ~100-fold increase in its ability to stabilize H-2Db molecules.[2][6] |
| T-Cell Activation (IFN-γ) | High | Very Low / None | Human peptide demonstrates a ~1,000-fold increase in triggering IFN-γ release by specific T-cells.[2][5] |
| In Vivo Anti-Tumor Efficacy | Protective Immunity | No Protective Immunity | Immunization with the human peptide can protect mice against a B16 melanoma challenge, while the murine peptide fails to do so.[1][7] |
Mandatory Visualizations
T-Cell Activation Pathway
Caption: TCR on a CD8+ T-cell recognizes the Gp100 peptide presented by MHC class I, leading to activation.
Experimental Workflow for Comparison
Caption: Workflow for comparing the in vivo efficacy and in vitro T-cell responses of hGp100 and mGp100.
Experimental Protocols
In Vivo Murine Melanoma Model
This protocol assesses the in vivo anti-tumor efficacy of Gp100-specific T-cell responses.
Materials:
-
C57BL/6 mice (6-8 weeks old).[8]
-
B16-F10 melanoma cell line.[9]
-
Gp100 (25-33) peptides (human and murine).
-
Adjuvant (e.g., Incomplete Freund's Adjuvant).
-
Phosphate Buffered Saline (PBS).
-
Matrigel (optional, for subcutaneous injection).[8]
Procedure:
-
Immunization: Emulsify the hGp100 (25-33) or mGp100 (25-33) peptide in an adjuvant. Vaccinate C57BL/6 mice subcutaneously or intraperitoneally. Administer booster immunizations as required by the study design (e.g., weekly).[10]
-
Tumor Challenge: Approximately 7-10 days after the final immunization, challenge the mice by injecting B16-F10 melanoma cells (e.g., 1 x 10⁵ cells) either subcutaneously on the flank or intravenously via the tail vein for a lung metastasis model.[8][11]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers for subcutaneous models. For metastasis models, monitor survival or quantify metastatic nodules in the lungs at a defined endpoint.[8]
-
Data Analysis: Compare tumor growth curves and survival rates between the groups immunized with human peptide, murine peptide, and a control (e.g., adjuvant only).
ELISpot Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells at a single-cell level.[12][13]
Materials:
-
96-well PVDF membrane ELISpot plates.[12]
-
Anti-mouse IFN-γ capture and detection antibodies.
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).
-
Substrate (e.g., BCIP/NBT).
-
RPMI-1640 medium with 10% Fetal Bovine Serum.
-
Gp100 (25-33) peptides for restimulation.
-
Splenocytes from immunized mice.
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at 37°C.[13]
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 1-3 x 10⁵ cells per well.[14]
-
Stimulation: Add the relevant Gp100 peptide (human or murine) to the wells at a predetermined optimal concentration to restimulate the T-cells. Include positive (e.g., Concanavalin A) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[13]
-
Detection: Lyse the cells, wash the plate, and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 1.5-2 hours at room temperature.[13]
-
Signal Development: Wash the plate and add Streptavidin-AP/HRP. After incubation and washing, add the substrate to develop colored spots.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous identification of cell surface markers and intracellular cytokine production, providing data on which specific cell subsets (e.g., CD8+ T-cells) are responding.[15]
Materials:
-
Splenocytes from immunized mice.
-
Gp100 (25-33) peptides.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).[15]
-
Fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8).
-
Fluorescently-conjugated antibody against intracellular IFN-γ.
-
FACS tubes and a flow cytometer.
Procedure:
-
Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10⁶ splenocytes per well with the Gp100 peptide for 4-6 hours at 37°C. Add a protein transport inhibitor for the final 3-4 hours of incubation.[18]
-
Surface Staining: Wash the cells and stain with antibodies for surface markers (e.g., anti-CD8) for 30 minutes at 4°C in the dark.[19]
-
Fixation and Permeabilization: Wash the cells, then resuspend in fixation buffer for 20 minutes at room temperature.[19] Wash again and resuspend in permeabilization buffer.[17]
-
Intracellular Staining: Add the anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.[20]
-
Acquisition: Wash the cells twice with permeabilization buffer, then resuspend in FACS buffer.[20] Acquire data on a flow cytometer.
-
Analysis: Gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for IFN-γ.
References
- 1. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 2. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gp100 (25-33), human - 1 mg [anaspec.com]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B16 melanoma - Wikipedia [en.wikipedia.org]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. ELISPOT protocol | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Cell sample preparation T cell ELISPOT and FluoroSpot assay | U-CyTech [ucytech.com]
- 15. lerner.ccf.org [lerner.ccf.org]
- 16. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 17. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 20. youtube.com [youtube.com]
A Comparative Guide to the Validation of Gp100 (25-33)-Specific CTL Activity
For researchers and professionals in drug development, the accurate validation of cytotoxic T lymphocyte (CTL) activity is paramount for evaluating the efficacy of novel immunotherapies. The melanoma-associated antigen Gp100, specifically the peptide spanning amino acids 25-33 (Gp100 25-33), serves as a critical target for inducing "self"-reactive CTL responses.[1] This guide provides a comprehensive comparison of methodologies to validate Gp100 (25-33)-specific CTL activity, supported by experimental data and detailed protocols.
Comparison of CTL Activity Assays
A variety of assays are available to measure CTL activity, each with distinct advantages and limitations. The choice of assay often depends on the specific experimental question, available resources, and desired throughput.
| Assay Type | Principle | Advantages | Disadvantages | Quantitative Data Example |
| Chromium-51 (⁵¹Cr) Release Assay | Measures the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis by CTLs.[2][3] | Considered the "gold standard" for quantifying cytolytic activity.[2] | Involves handling of radioactive materials, which poses safety and disposal concerns.[2][4] Can have high spontaneous release. | E:T ratio of 10:1 resulting in 60% specific lysis. |
| Luciferase-based Assay | Measures the activity of luciferase remaining in viable target cells. A decrease in luciferase activity corresponds to an increase in cell death.[2] | High sensitivity, non-radioactive, and relatively simple.[2] Luciferase has a short half-life, accurately reflecting cell viability.[2] | Requires genetic modification of target cells to express luciferase. | Luciferase activity from as few as 50 cells can be detected.[2] |
| Flow Cytometry-based Assays (CFSE) | Differentially labels target and control cell populations with varying concentrations of a fluorescent dye (e.g., CFSE). The specific loss of the target population is measured.[4][5] | Enables in vivo measurement of CTL activity.[4][5] Allows for multiparametric analysis of both effector and target cells.[6] | Can be time-consuming, especially for in vivo experiments.[4] | A 1:1 ratio of CFSEhigh (peptide-pulsed) to CFSElow (unpulsed) cells is injected. After 16 hours, a significant reduction in the CFSEhigh population is observed.[7] |
| ELISPOT Assay | Measures the frequency of cytokine-secreting (e.g., IFN-γ, Granzyme B) CTLs upon recognition of target cells.[3] | Highly sensitive for detecting low-frequency antigen-specific T cells.[3] Provides information on both CTL frequency and function.[3] | Does not directly measure cell lysis. Can be influenced by non-cytolytic cytokine-secreting cells. | 100 spot-forming units (SFUs) per 10⁶ splenocytes in response to Gp100 25-33 peptide.[8] |
| Intracellular Cytokine Staining (ICS) | Uses flow cytometry to detect the production of intracellular cytokines (e.g., IFN-γ, TNF-α) and cytotoxic molecules (e.g., Granzyme B, Perforin) within CTLs after antigen stimulation.[1][7] | Provides single-cell resolution of CTL function. Allows for phenotyping of the responding T cells. | Requires cell permeabilization, which can affect cell viability and introduce artifacts. | 5% of CD8+ T cells producing IFN-γ in response to Gp100 25-33 peptide stimulation.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the validation of Gp100 (25-33)-specific CTL activity.
In Vivo CTL Killing Assay using CFSE Labeling
This protocol is adapted from methods described for quantifying antigen-specific CD8+ T cell killing activity in vivo.[5][9][10]
1. Preparation of Target and Control Cells:
-
Isolate splenocytes from a naive congenic (e.g., CD45.1) mouse.
-
Divide the splenocytes into two populations.
-
Pulse one population with 1-10 µg/ml of Gp100 25-33 peptide (KVPRNQDWL) for 1 hour at 37°C. This will be the target population.[5][9] The other population serves as the unpulsed control.
-
Wash the cells to remove excess peptide.
2. Fluorescent Labeling:
-
Label the peptide-pulsed target cells with a high concentration of CFSE (e.g., 5 µM).
-
Label the unpulsed control cells with a low concentration of CFSE (e.g., 0.5 µM) or a different fluorescent dye like Brilliant Violet.[5][9]
3. Adoptive Transfer:
-
Mix the CFSE-high target cells and CFSE-low control cells at a 1:1 ratio.
-
Inject the cell mixture intravenously into recipient mice that have been previously immunized to generate Gp100-specific CTLs.
4. Analysis:
-
After a defined period (e.g., 16-24 hours), harvest spleens or lymph nodes from the recipient mice.[7]
-
Analyze the cell suspension by flow cytometry to determine the ratio of CFSE-high to CFSE-low cells.
-
The percentage of specific lysis is calculated using the following formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.
ELISPOT Assay for IFN-γ Secretion
This protocol is based on established methods for evaluating CTL frequency and function.[3]
1. Plate Coating:
-
Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
2. Cell Plating:
-
Prepare a single-cell suspension of effector cells (e.g., splenocytes from an immunized mouse).
-
Add the effector cells to the wells at a desired density.
-
Add Gp100 25-33 peptide (1-10 µg/ml) to stimulate the cells. Include negative (no peptide) and positive (mitogen) controls.
-
Incubate the plate at 37°C for 18-24 hours.
3. Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash and add streptavidin-alkaline phosphatase (or HRP).
-
Add a substrate solution to develop the spots.
4. Analysis:
-
Wash the plate and allow it to dry.
-
Count the spots in each well using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Visualizations
Signaling Pathway for CTL-Mediated Killing
Caption: CTL-mediated killing of a target cell expressing the Gp100 peptide.
Experimental Workflow for In Vivo CTL Assay
Caption: Workflow for an in vivo CTL killing assay using CFSE labeling.
Decision Guide for Selecting a CTL Assay
Caption: A decision tree to aid in the selection of an appropriate CTL assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 10. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
T-Cell Cross-Reactivity: A Comparative Analysis of T-Cells Stimulated with Human Gp100 (25-33)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of T-cells stimulated with the human Gp100 (25-33) peptide, a key target in melanoma immunotherapy. Understanding the off-target and cross-reactive potential of these T-cells is crucial for the development of safe and effective cancer vaccines and adoptive T-cell therapies. This document summarizes experimental data, details relevant protocols, and visualizes key pathways to offer a comprehensive resource for researchers in the field.
Comparison of Cross-Reactivity Targets
T-cells stimulated with the human Gp100 (25-33) peptide have been shown to be cross-reactive with the murine (mouse) homolog of this peptide. The human peptide is considered a heteroclitic epitope, meaning it induces a stronger immune response than the original self-antigen. This enhanced immunogenicity is primarily due to a higher binding affinity of the human Gp100 (25-33) peptide to the Major Histocompatibility Complex (MHC) class I molecule H-2Db, a critical factor for T-cell recognition.[1][2] This cross-reactivity is the basis for using the human Gp100 peptide in preclinical mouse models to generate T-cells that can recognize and attack melanoma cells expressing the native mouse Gp100.[1]
Studies have also suggested the possibility of T-cell cross-reactivity between tumor antigens, such as Gp100, and pathogen-derived peptides. This molecular mimicry could play a role in the initial activation of tumor-specific T-cells.[3][4]
Table 1: Comparison of Human Gp100 (25-33) and its Murine Cross-Reactive Counterpart
| Feature | Human Gp100 (25-33) | Murine Gp100 (25-33) |
| Amino Acid Sequence | KVPRNQDWL | EGSRNQDWL |
| Immunogenicity | High | Low (considered a "self" antigen in mice) |
| MHC Binding Affinity (H-2Db) | High | Low |
| T-Cell Response Triggering | Potent activator of specific CD8+ T-cells | Weak activator of specific CD8+ T-cells |
Quantitative Analysis of T-Cell Responses
The differential immunogenicity of the human and mouse Gp100 (25-33) peptides has been quantified in various studies. These studies typically measure cytokine release, T-cell proliferation, or the peptide concentration required for T-cell activation.
Table 2: Quantitative Comparison of T-Cell Responses
| Assay | Human Gp100 (25-33) | Murine Gp100 (25-33) | Reference |
| MHC Class I (H-2Db) Stabilization | ~100-fold lower concentration required for 50% stabilization compared to mGp100 | Baseline | [1] |
| IFN-γ Release by T-cells | Triggered at a 3-log lower peptide concentration compared to mGp100 | Baseline | [2] |
| T-cell Activation (LacZ assay) | More efficient activation of BUSA14 hybridoma cells at lower peptide concentrations | Less efficient activation, requiring higher peptide concentrations | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Gp100 (25-33) T-cell cross-reactivity.
T-Cell Activation and Cytokine Release Assay
This assay measures the activation of specific T-cells by quantifying the cytokines they release upon antigen recognition.
-
Cell Types:
-
Effector Cells: Splenocytes from pmel-1 TCR transgenic mice (containing T-cells specific for Gp100 (25-33)).
-
Antigen Presenting Cells (APCs): Irradiated splenocytes or dendritic cells (e.g., DC2.4 cell line).
-
-
Protocol:
-
Prepare a single-cell suspension of splenocytes from pmel-1 mice.
-
Culture the splenocytes with the desired concentration of human or mouse Gp100 (25-33) peptide.
-
In a separate plate, seed the APCs.
-
Add the peptide-stimulated splenocytes to the APCs.
-
Co-culture for 24-48 hours.
-
Collect the supernatant and measure the concentration of cytokines (e.g., IFN-γ, GM-CSF) using ELISA or a cytometric bead array.
-
In Vitro Cytotoxicity Assay
This assay determines the ability of stimulated T-cells to kill target cells presenting the specific peptide-MHC complex.
-
Cell Types:
-
Effector Cells: Activated pmel-1 T-cells.
-
Target Cells: B16 melanoma cells (naturally expressing mouse Gp100) or other syngeneic tumor cells pulsed with the Gp100 peptide.
-
-
Protocol:
-
Label the target cells with a radioactive isotope (e.g., 51Cr) or a fluorescent dye.
-
Incubate the labeled target cells with the effector T-cells at various effector-to-target ratios.
-
After a 4-6 hour incubation, measure the release of the label from the target cells, which indicates cell lysis.
-
Proliferation Assay using CFSE
This method tracks the proliferation of T-cells in response to antigenic stimulation.
-
Cell Types:
-
CD8+ T-cells isolated from pmel-1 mice.
-
-
Protocol:
-
Label the purified CD8+ T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture the CFSE-labeled T-cells with APCs that have been pulsed with the human or mouse Gp100 (25-33) peptide.
-
After 3-5 days, analyze the T-cells by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
-
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the processes involved in T-cell cross-reactivity, the following diagrams visualize a typical experimental workflow and the T-cell receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The good and the bad of T cell cross-reactivity: challenges and opportunities for novel therapeutics in autoimmunity and cancer [frontiersin.org]
- 4. The good and the bad of T cell cross-reactivity: challenges and opportunities for novel therapeutics in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of LacZ Inducible T Cell Hybridoma Specific for Human and Mouse gp10025–33 Peptides | PLOS One [journals.plos.org]
Specificity of Gp100 (25-33) Peptide Binding to H-2Db MHC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and analysis of the binding specificity of the Gp100 (25-33) peptide to the Major Histocompatibility Complex (MHC) class I molecule, H-2Db. The Gp100 (25-33) peptide is a key epitope in the development of immunotherapies for melanoma, and its specific interaction with H-2Db is crucial for the activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.
Binding Affinity and Specificity of Gp100 Peptides to H-2Db
The Gp100 (25-33) peptide is a well-established H-2Db restricted epitope, meaning it is preferentially presented by this specific MHC molecule.[1][2][3][4][5][6] Research has demonstrated that the human variant of this peptide exhibits a higher binding affinity for H-2Db compared to its murine counterpart. This enhanced affinity is a critical factor in its immunogenicity and its effectiveness in eliciting an anti-tumor immune response.
Studies comparing the human Gp100 (25-33) peptide (sequence: KVPRNQDWL) with the murine Gp100 (25-33) peptide (sequence: EGSRNQDWL) have consistently shown the superior ability of the human version to stabilize the H-2Db molecule.[7][8][9][10] This increased stability is attributed to amino acid substitutions at the N-terminal anchor positions of the peptide, which results in a more favorable interaction with the peptide-binding groove of H-2Db.[8][9][10]
To quantitatively assess the binding specificity, competitive binding assays and cell surface stabilization assays are commonly employed. The data below summarizes the comparative binding of human and murine Gp100 (25-33) peptides to H-2Db and includes a comparison with the H-2Kb molecule to demonstrate specificity.
| Peptide Sequence | MHC Molecule | Assay Type | Result | Reference |
| hGp100 (25-33) (KVPRNQDWL) | H-2Db | RMA-S Stabilization | Superior stabilization compared to mGp100 (25-33) (p < 0.001 at 10, 100, and 1000 nM) | [10] |
| mGp100 (25-33) (EGSRNQDWL) | H-2Db | RMA-S Stabilization | Weaker stabilization compared to hGp100 (25-33) | [10] |
| hGp100 (25-33) (KVPRNQDWL) | H-2Db | T-cell Recognition | Half-maximal recognition at ~10⁻¹¹ M | [7] |
| mGp100 (25-33) (EGSRNQDWL) | H-2Db | T-cell Recognition | Half-maximal recognition at ~10⁻⁸ M | [7] |
| hGp100 (25-33) variants | H-2Db | MHC Surface Stabilization | Peptides KGP and EGP show higher affinity and superior stabilization | [11] |
| hGp100 (25-33) (KVPRNQDWL) | H-2Kb | MHC Surface Stabilization | Used as a control to demonstrate specificity for H-2Db | [11] |
Experimental Protocols
A key experiment to determine peptide-MHC binding affinity and stability is the RMA-S Cell Surface Stabilization Assay . RMA-S cells are a mutant cell line deficient in the Transporter associated with Antigen Processing (TAP), which prevents the loading of endogenous peptides onto MHC class I molecules.[11] This results in unstable, empty MHC class I molecules on the cell surface at physiological temperatures. The addition of an exogenous peptide that can bind to the MHC molecule stabilizes it and increases its expression on the cell surface, which can be quantified by flow cytometry.
RMA-S Stabilization Assay Protocol
-
Cell Culture: RMA-S cells are cultured in appropriate media. For the assay, cells are often incubated at a reduced temperature (e.g., 26°C) overnight to promote the surface expression of empty, receptive MHC class I molecules.
-
Peptide Incubation: The cultured RMA-S cells are washed and then incubated with varying concentrations of the test peptides (e.g., Gp100 (25-33)) for several hours at the reduced temperature.
-
Temperature Shift: The cells are then shifted to 37°C for a short period. This temperature shift causes the unbound, unstable MHC class I molecules to denature, while the peptide-bound complexes remain stable.
-
Antibody Staining: The cells are stained with a fluorescently labeled monoclonal antibody specific for the MHC molecule of interest (e.g., anti-H-2Db).
-
Flow Cytometry Analysis: The mean fluorescence intensity (MFI) of the stained cells is measured using a flow cytometer. A higher MFI indicates a greater number of stable MHC molecules on the cell surface, and thus a higher binding affinity of the peptide.[10][12]
Visualizations
Experimental Workflow for RMA-S Stabilization Assay
Caption: Workflow of the RMA-S cell surface stabilization assay.
Gp100 (25-33) Presentation and T-Cell Recognition
Caption: Specific recognition of the Gp100/H-2Db complex by a CD8+ T-cell.
Conclusion
The available experimental data strongly confirms the high specificity of the Gp100 (25-33) peptide for the H-2Db MHC class I molecule. The human variant of this peptide, in particular, demonstrates a significantly higher binding affinity compared to its murine counterpart, which is a key determinant of its immunogenicity. The preferential binding to H-2Db over other MHC haplotypes, such as H-2Kb, further underscores this specificity. This precise interaction is fundamental to the mechanism of action for Gp100-based cancer immunotherapies, ensuring the targeted activation of cytotoxic T lymphocytes against melanoma cells.
References
- 1. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]
- 2. MHC class I and class II Presentation of Tumor Antigen in Retrovirally and Adenovirally Transduced Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. molnova.com [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rupress.org [rupress.org]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Functionalisation of Virus-Like Particles Enhances Antitumour Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. tandfonline.com [tandfonline.com]
Comparative Analysis of Adjuvants for Gp100 (25-33) Peptide-Based Melanoma Vaccines
A deep dive into the comparative efficacy and mechanisms of various adjuvants for the Gp100 (25-33) melanoma vaccine, providing experimental data and insights for researchers and drug development professionals.
The development of effective therapeutic vaccines against melanoma, a highly aggressive skin cancer, remains a significant challenge in immunotherapy. A key strategy involves the use of peptide antigens, such as the Gp100 (25-33) epitope, to elicit a potent and specific anti-tumor immune response. However, the inherent weak immunogenicity of peptide antigens necessitates the use of adjuvants to enhance their efficacy. This guide provides a comparative analysis of different adjuvants used in conjunction with the Gp100 (25-33) peptide vaccine, focusing on their impact on immune response, tumor growth inhibition, and survival.
Performance Comparison of Gp100 (25-33) Vaccine Adjuvants
The choice of adjuvant can significantly influence the magnitude and quality of the anti-tumor immune response. Below is a summary of quantitative data from various preclinical studies comparing the performance of different adjuvants with the Gp100 (25-33) peptide.
| Adjuvant/Delivery System | Key Performance Indicators | Study Findings |
| CpG ODN | - Increased IFN-γ secreting T cells- Reduced tumor growth- Prolonged survival | In a comparative study, vaccination with Gp100 (25-33) peptide plus CpG adjuvant was effective, though less so than peptide-pulsed dendritic cells.[1] Another study showed that a liposomal formulation of Gp100 (25-33) with CpG significantly expanded antigen-specific CD8+ T cells compared to the peptide alone.[2] |
| Montanide ISA-51 | - Enhanced CD8+ T cell responses- Modest clinical benefit in some trials | Often used in clinical trials, Montanide ISA-51, an incomplete Freund's adjuvant (IFA), has been shown to improve peptide-specific T cell responses.[3] However, one study found that CD8+ T cell responses were stronger in groups receiving a different adjuvant (DMSO-based) compared to Montanide ISA-51.[4] |
| Freund's Adjuvant | - Reduced tumor growth- Prolonged survival | In a preclinical model, Freund's adjuvant in combination with Gp100 (25-33) peptide reduced tumor growth and prolonged survival, with an efficacy comparable to CpG and β-SQDG18.[5] |
| β-SQDG18 (Sulfoglycolipid) | - Reduced tumor size- Prolonged animal survival- In vivo expansion of memory lymphocytes and APCs | This marine-derived sulfoglycolipid showed a protective effect comparable to Freund's and CpG adjuvants in a melanoma model using the Gp100 (25-33) peptide.[5] |
| Liposomal Delivery | - Enhanced antigen-specific CD8+ T cell expansion- Increased IFN-γ production and cytotoxic activity- Remarkable tumor regression (when combined with CpG and anti-PD-1) | Cationic liposomes decorated with Gp100 (25-33) and combined with CpG adjuvant significantly increased the number of tumor-infiltrating lymphocytes with high IFN-γ production and cytotoxic activity.[2][4] |
| Dendritic Cells (DCs) | - Most effective at reducing tumor mass (>50% reduction)- Higher frequency of IFN-γ secreting T cells | Vaccination with Gp100 (25-33) peptide-pulsed DCs was the most effective immunization protocol in a comparative study, inducing a significantly higher frequency of IFN-γ-secreting T cells.[1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols from the cited studies.
In Vivo Tumor Model and Vaccination
A common preclinical model for evaluating Gp100 (25-33) vaccines is the use of C57BL/6 mice challenged with B16F10 melanoma cells.
-
Tumor Challenge: Mice are typically injected subcutaneously with 1 x 10^5 B16F10 melanoma cells.[5]
-
Vaccination Protocols:
-
Peptide + Adjuvant: Mice are immunized with the Gp100 (25-33) peptide (e.g., 100 µ g/mouse ) mixed with the adjuvant. For instance, with β-SQDG18, the peptide is vigorously mixed with a suspension of the molecule (e.g., 600 µ g/mouse ) prior to injection. With CpG oligodeoxynucleotide, a typical dose is 30 µ g/injection , and with Freund's adjuvant, a 1:1 volume/volume emulsion is used. Immunizations are often administered on days -14, -7, and 0 relative to the tumor challenge.[5]
-
Liposomal Vaccine: Cationic liposomes are decorated with the Gp100 (25-33) self-antigen. Mice bearing B16F10 tumors are then vaccinated with different formulations, such as the liposomal peptide with or without CpG ODN adjuvant.[2]
-
Dendritic Cell Vaccine: Bone marrow-derived dendritic cells (DCs) are pulsed with the Gp100 (25-33) peptide. Mice are then immunized with these peptide-pulsed DCs.[1]
-
Immunological Assays
-
ELISpot Assay for IFN-γ Secretion: To quantify the frequency of antigen-specific T cells, splenocytes from immunized mice are stimulated with the Gp100 (25-33) peptide. The number of IFN-γ-secreting cells is then determined using an ELISpot assay.[1][6]
-
Flow Cytometry for T Cell Analysis: To analyze immune cell populations, splenocytes or tumor-infiltrating lymphocytes are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44) and analyzed by flow cytometry. This allows for the quantification of specific T cell subsets, such as memory T cells (CD8+CD44high).[5]
-
Cytotoxicity Assays: The cytotoxic activity of antigen-specific CD8+ T cells is assessed by their ability to lyse target cells pulsed with the Gp100 (25-33) peptide.[2]
Signaling Pathways and Mechanisms of Action
The efficacy of an adjuvant is intrinsically linked to the signaling pathways it activates within the innate immune system, which in turn shapes the adaptive immune response.
Experimental Workflow for Adjuvant Comparison
Caption: Experimental workflow for comparing Gp100 (25-33) vaccine adjuvants.
CpG ODN Signaling Pathway
CpG oligodeoxynucleotides are recognized by Toll-like receptor 9 (TLR9) within the endosomes of antigen-presenting cells (APCs), such as dendritic cells. This interaction triggers a signaling cascade that is crucial for the induction of a potent Th1-biased immune response.
Caption: CpG ODN signaling through the TLR9-MyD88 pathway in an APC.
Dendritic Cell-Mediated T Cell Activation
Dendritic cells are professional antigen-presenting cells that play a pivotal role in initiating T cell-mediated immunity. When pulsed with the Gp100 (25-33) peptide, they process and present the peptide on MHC class I molecules to CD8+ T cells.
Caption: T cell activation by a Gp100 (25-33) peptide-pulsed dendritic cell.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Liposomes as Adjuvants and Vaccine Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Montanide ISA-51: a promising adjuvant in cancer vaccine immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modes of action of Freund's adjuvants in experimental models of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Freund's adjuvant - Wikipedia [en.wikipedia.org]
Validating the Anti-Tumor Efficacy of Gp100 (25-33) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The glycoprotein 100 (gp100) peptide, specifically the 25-33 epitope, has emerged as a significant tumor-associated antigen in melanoma research. Its ability to elicit a potent anti-tumor immune response has been extensively investigated in preclinical in vivo models. This guide provides an objective comparison of various therapeutic strategies employing the Gp100 (25-33) peptide, supported by experimental data, to inform researchers and drug development professionals on its validated anti-tumor efficacy.
Comparative Efficacy of Gp100 (25-33) Immunotherapies
The in vivo anti-tumor effect of Gp100 (25-33) has been evaluated in numerous studies, primarily utilizing the B16F10 melanoma model in C57BL/6 mice. The therapeutic efficacy varies significantly depending on the formulation, delivery system, and combination with other immunomodulatory agents. Below is a summary of quantitative data from key studies, highlighting the comparative performance of different Gp100 (25-33)-based vaccination strategies.
| Therapeutic Strategy | Adjuvant/Combination | Mouse Model | Tumor Model | Key Efficacy Readouts (Tumor Volume Reduction/Survival Benefit) | Reference |
| Peptide Vaccine | L-Tyrosine microparticles | C57BL/6 | B16F10 | Single dose of gp100/L-Tyrosine was as effective as 3 doses of gp100/saline in T-cell response and showed improved tumor rejection. | [1] |
| Peptide Vaccine | Freund's Adjuvant, CpG | C57BL/6 | B16F10 | Reduced tumor growth and prolonged survival compared to control. | [2] |
| DNA Vaccine | MIP3α fusion | C57BL/6 | B16F10 | 51% reduction in average tumor size on day 14 and enhanced median survival by 10-24% compared to antigen-only or mock vaccines.[3] | [3] |
| DNA Vaccine | Ubiquitinated minigene (oral) | C57BL/6 | B16G3.26 | Marked suppression in tumor growth, with some mice showing complete tumor rejection. | [2] |
| Liposomal Vaccine | CpG ODN + anti-PD-1 mAb | C57BL/6 | B16F10 | Significant tumor regression, increased tumor-infiltrating lymphocytes (TILs) with high IFN-γ production and cytotoxic activity.[4][5][6] | [4][5][6] |
| Dendritic Cell (DC) Vaccine | Peptide-pulsed DCs + IL-2 | C57BL/6 | B16F10 (intracranial) | Significant reduction in tumor size and extended survival.[7] | [7] |
| Adoptive Cell Transfer (ACT) | Pmel-1 T cells + peptide vaccine + TLR7L + IL-2 | C57BL/6 | B16F10 | Extreme clonal expansion of T-cells and effective anti-melanoma responses, leading to significantly different survival curves compared to ACT alone. | [1] |
| Adoptive Cell Transfer (ACT) | Pmel-1 T cells + LAQ824 (HDAC inhibitor) | C57BL/6 | B16F10 | Increased intratumoral infiltration of pmel-1 cells and enhanced antigen-specific cytokine production and cytotoxic activity. | [8] |
| Adenoviral Vector Vaccine | Allogeneic DCs | C57BL/6 | Hcmel12/Hcmel3/B16-F10 | Prolonged survival in B16-F10 model when combined with pmel-1 T cell transfer. | [9] |
| Chaperone-Based Vaccine | Flagrp170-gp100 complex + anti-PD-1 | C57BL/6 | B16 | Potent suppression of tumor growth and approximately 60% of mice remained tumor-free. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are representative experimental protocols for key therapeutic strategies.
Peptide Vaccination with Adjuvant
-
Animal Model: 6-8 week old female C57BL/6J mice.
-
Tumor Cell Line: B16F10 melanoma cells.
-
Vaccination Protocol:
-
Mice are pre-treated with the adjuvanted Gp100 (25-33) peptide (e.g., 100 µg peptide with 30 µg CpG oligodeoxynucleotide) via subcutaneous injection on days -14, -7, and 0 relative to tumor challenge.
-
On day 0, mice are challenged with a subcutaneous injection of 1 x 10^5 B16F10 cells.
-
-
Efficacy Assessment:
-
Tumor volume is monitored every 2-3 days using calipers.
-
Survival rate is recorded.
-
At the end of the experiment, spleens can be harvested to analyze the frequency of Gp100 (25-33)-specific, IFN-γ-secreting T cells by ELISpot.
-
Adoptive Cell Transfer (ACT) with Pmel-1 T cells
-
Animal Model: C57BL/6 mice and pmel-1 transgenic mice (expressing a TCR specific for Gp100 25-33).
-
Tumor Cell Line: B16F10 melanoma cells.
-
Protocol:
-
Establish subcutaneous B16F10 tumors in C57BL/6 mice.
-
Induce transient lymphopenia in tumor-bearing mice via total body irradiation (e.g., 500 cGy).
-
Adoptively transfer Gp100 (25-33)-specific CD8+ T cells (Pmel-1 T cells) into the lymphodepleted mice.
-
Following T-cell transfer, vaccinate the mice with Gp100 (25-33) peptide-pulsed dendritic cells and administer systemic interleukin-2 (IL-2).
-
-
Efficacy Assessment:
-
Monitor tumor size and survival.
-
Analyze the presence and function of adoptively transferred T cells in the spleen, lymph nodes, and tumor tissue via flow cytometry or bioluminescent imaging (if T cells are transduced with a reporter gene).[7]
-
Combination Therapy: Liposomal Gp100 Vaccine with Anti-PD-1
-
Animal Model: C57BL/6 mice.
-
Tumor Cell Line: B16F10 melanoma cells.
-
Protocol:
-
Establish subcutaneous B16F10 tumors.
-
Vaccinate mice with different formulations of Gp100 (25-33) peptide (e.g., free peptide, liposomal peptide, with or without CpG ODN adjuvant).
-
Administer anti-PD-1 monoclonal antibody (e.g., 100 µ g/100 µl PBS, intraperitoneally) at specified intervals (e.g., days 11, 15, 19, and 23 post-tumor inoculation).[6]
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight every 2 days.
-
Monitor survival.
-
Analyze tumor-infiltrating lymphocytes (TILs) for the presence of Gp100-specific CD8+ T cells and their IFN-γ production and cytotoxic activity.[6]
-
Visualizing the Mechanism of Action
The anti-tumor efficacy of Gp100 (25-33) is primarily mediated by cytotoxic T lymphocytes (CTLs). The following diagrams illustrate the key steps in this process.
Caption: Experimental workflow of Gp100 (25-33) based anti-tumor immunotherapy.
Caption: Simplified signaling pathway in a CD8+ T-cell upon recognition of Gp100 (25-33).
References
- 1. Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. Liposomal gp100 vaccine combined with CpG ODN sensitizes established B16F10 melanoma tumors to anti PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor activity and trafficking of self, tumor-specific T cells against tumors located in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. diva-portal.org [diva-portal.org]
- 10. A Novel Chaperone-Based Cancer Vaccination Enhances Immunotherapeutic Responsiveness Through T Cell Amplification and Tumor Immune Remodeling [mdpi.com]
Correlating In Vitro Gp100 (25-33) Assays with In Vivo Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective immunotherapies targeting the melanoma-associated antigen Gp100 relies on the accurate prediction of in vivo efficacy through robust in vitro assays. The Gp100 (25-33) peptide epitope is a key target for CD8+ T cell-mediated anti-tumor responses. This guide provides a comparative analysis of common in vitro assays used to assess the immunogenicity of Gp100 (25-33)-based vaccines and adoptive cell therapies, correlating their readouts with in vivo anti-tumor outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, illustrating the correlation between in vitro measurements of Gp100 (25-33)-specific T cell responses and in vivo anti-tumor effects in mouse models.
| In Vitro Assay | Key Metric | Result | Correlating In Vivo Outcome | Reference |
| ELISpot | Frequency of IFN-γ secreting splenocytes | Higher number of positive cells in vaccinated mice vs. controls | Reduced melanoma growth | [1] |
| Intracellular Cytokine Staining (ICS) | Percentage of IFN-γ+ CD8+ T cells | Significantly increased percentage and total number of reactive CD8+ TILs with MIP3α-gp100 vaccine | Reduced tumor burden and enhanced survival | [2] |
| In Vivo Cytotoxicity Assay | Percentage of specific lysis of target cells | Enhanced cytotoxic activity of adoptively transferred T cells with LAQ824 treatment | Increased percentage and absolute number of Gp100 (25-33)/Db tetramer-positive cells in the spleen | [3] |
| Peptide-MHC Tetramer/Dextramer Staining | Percentage of Gp100 (25-33)/Db tetramer-positive cells | Significantly higher percentage and absolute number of tetramer-positive cells in spleen with LAQ824 treatment | Enhanced anti-tumor activity | [3] |
| T Cell Proliferation Assay (CFSE) | Degree of cell division (mean CFSE fluorescence) | Increased proliferation of pmel-1 T cells in response to modified peptides | Elicited high frequencies of Gp100-specific CTLs | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
1. Enzyme-Linked Immunospot (ELISpot) Assay
-
Objective: To quantify the frequency of cytokine-secreting T cells at the single-cell level.
-
Methodology:
-
Coat a 96-well plate with an anti-cytokine (e.g., IFN-γ) capture antibody.
-
Isolate splenocytes from immunized and control mice.
-
Add splenocytes to the wells along with the Gp100 (25-33) peptide for stimulation.
-
Incubate for a specified period to allow cytokine secretion.
-
Wash the cells and add a biotinylated anti-cytokine detection antibody.
-
Add streptavidin-alkaline phosphatase and a substrate to develop colored spots, each representing a cytokine-secreting cell.
-
Count the spots using an ELISpot reader.[1]
-
2. Intracellular Cytokine Staining (ICS) and Flow Cytometry
-
Objective: To identify and quantify cytokine-producing T cells within a mixed cell population.
-
Methodology:
-
Stimulate isolated lymphocytes (from spleen, lymph nodes, or tumor) with the Gp100 (25-33) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.
-
Analyze the cells using a flow cytometer to determine the percentage of T cells producing specific cytokines.[2][5]
-
3. In Vivo Cytotoxicity Assay
-
Objective: To measure the cytotoxic activity of antigen-specific CD8+ T cells in a living animal.
-
Methodology:
-
Prepare two populations of target cells (e.g., splenocytes).
-
Pulse one population with the Gp100 (25-33) peptide and label with a high concentration of a fluorescent dye (e.g., CFSE).
-
Label the other population (unpulsed control) with a low concentration of the same dye or a different dye (e.g., Brilliant Violet).
-
Inject an equal mixture of both cell populations intravenously into recipient mice that have been previously immunized or have received adoptive T cell transfer.
-
After a defined period (e.g., 24 hours), isolate splenocytes from the recipient mice and analyze by flow cytometry.
-
Calculate the percentage of specific lysis based on the reduction of the peptide-pulsed target cell population relative to the control population.[3][6]
-
4. Adoptive Cell Transfer (ACT) and Tumor Challenge In Vivo
-
Objective: To evaluate the therapeutic efficacy of Gp100 (25-33)-specific T cells in a tumor-bearing host.
-
Methodology:
-
Generate or isolate Gp100 (25-33)-specific T cells, often from TCR transgenic mice (e.g., pmel-1).[5][7]
-
Expand these T cells in vitro.
-
Inject a known number of tumor cells (e.g., B16 melanoma) subcutaneously or intravenously into recipient mice.
-
After the tumor is established, adoptively transfer the Gp100 (25-33)-specific T cells into the tumor-bearing mice.
-
Monitor tumor growth and survival of the mice. In some models, lymphodepletion of the recipient mice is performed prior to T cell transfer to enhance the in vivo expansion and function of the transferred cells.[8]
-
In some studies, vaccination with peptide-pulsed dendritic cells or administration of cytokines like IL-2 is combined with ACT to boost the anti-tumor response.[5][8]
-
Visualizing the Correlation
The following diagrams illustrate the experimental workflows and the logical relationships between in vitro assays and in vivo outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In-vivo gp100-specific Cytotoxic CD8+ T Cell Killing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anti-tumor activity and trafficking of self, tumor-specific T cells against tumors located in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for Gp100 (25-33), Human TFA
This guide provides crucial safety protocols and disposal procedures for researchers, scientists, and drug development professionals handling Gp100 (25-33), human TFA salt. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
The product this compound, is a synthetic peptide fragment of the human melanoma antigen gp100.[1][2][3] It is typically supplied as a lyophilized powder, which includes trifluoroacetic acid (TFA) as a counter-ion from the synthesis and purification processes.[4][5][6] While the peptide itself has specific handling requirements, the presence of TFA, a corrosive acid, necessitates stringent safety and disposal measures.[7][8]
Immediate Safety and Handling Precautions
All personnel must be trained on the hazards of and proper handling procedures for corrosive materials like TFA before working with this compound.[9] Work should always be conducted inside a properly functioning chemical fume hood.[9][10]
Personal Protective Equipment (PPE):
A tiered approach to PPE is recommended based on the quantity of the peptide being handled and the procedure.
| Tier | Quantity & Procedure | Required Personal Protective Equipment |
| 1 | Small quantities (milligrams) for routine solution preparation. | Gloves: Nitrile or latex gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.[11] |
| 2 | Larger quantities (grams) or when generating aerosols. | Gloves: Nitrile or latex gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat.Respiratory Protection: NIOSH-approved N95 or higher-rated respirator.[11] |
Storage and Handling:
-
Store lyophilized peptide at -20°C or lower in a tightly sealed container.[3]
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[11]
-
Store trifluoroacetic acid and solutions containing it in a designated acid cabinet, away from incompatible materials such as bases, oxidizers, and metals.[7][9][10]
-
Transport TFA-containing solutions in secondary containment.[9]
Spill and Exposure Procedures
Spill Response:
-
Small spills (inside a fume hood): Absorb with an inert material like vermiculite or sand. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[10]
-
Large spills (or any spill outside a fume hood): Evacuate the area immediately and alert others. If the spill is large (>500 mL), call 911.[9][10] Prevent the spill from entering drains.[12][13]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing. Seek immediate medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Proper Disposal Procedures
Disposal of this compound, and any associated materials must comply with local, state, and federal regulations for hazardous chemical waste. Do not pour any waste containing this substance down the drain. [9][12][14]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated materials, including empty vials, weighing papers, and used PPE (gloves, etc.), in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect all unused peptide solutions and solvents used for rinsing glassware in a separate, sealed, and compatible hazardous waste container (glass or plastic).[9][10][11] The container must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[9][10]
-
Labeling: All waste containers must be accurately labeled with their contents. Avoid using abbreviations.[9][10]
-
Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[9][10]
-
Disposal Request: Once the waste container is nearly full (around 80%), arrange for disposal through your institution's Environmental Health & Safety (EH&S) department by submitting a chemical waste collection request.[9][10]
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol: TFA Removal from Peptides
For many biological applications, the presence of TFA can be detrimental, potentially altering experimental results.[4][5] Therefore, it is often necessary to perform a salt exchange to replace the TFA counter-ions. The most common method is to exchange TFA with hydrochloride (HCl), a stronger acid.[5][6]
Methodology: TFA Removal via HCl Exchange and Lyophilization
This protocol is adapted from established methods for TFA salt exchange.[5][6]
-
Dissolution: Dissolve the this compound peptide in sterile, distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Note: A final HCl concentration below 2 mM may result in an incomplete exchange, while a concentration above 10 mM could risk modifying the peptide.[6]
-
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[6]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or alternatively in a -80°C freezer.[6]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed. This will yield the peptide as a hydrochloride salt.[6][15]
-
Repetition: To ensure complete removal of TFA, re-dissolve the lyophilized peptide powder in the HCl solution (Step 2) and repeat the freezing (Step 4) and lyophilization (Step 5) process at least two more times.[6]
-
Final Reconstitution: After the final lyophilization, the resulting peptide hydrochloride salt can be reconstituted in the desired experimental buffer.
Caption: Step-by-step workflow for TFA removal from synthetic peptides.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. gp100 (25-33), human - 1 mg [anaspec.com]
- 3. eurogentec.com [eurogentec.com]
- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. benchchem.com [benchchem.com]
- 12. carlroth.com [carlroth.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. targetmol.com [targetmol.com]
- 15. peptide.com [peptide.com]
Essential Safety and Operational Guide for Handling Gp100 (25-33), human TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gp100 (25-33), human TFA. The following procedures are designed to ensure the safe handling, use, and disposal of this synthetic peptide, which is supplied as a trifluoroacetic acid (TFA) salt.
Hazard Identification and Mitigation:
This compound, is a synthetic peptide. The primary hazard associated with this product is the presence of residual Trifluoroacetic acid (TFA), a strong corrosive acid.[1][2] Direct contact with TFA can cause severe skin and eye burns, and inhalation of its vapors can lead to respiratory tract irritation.[3][4][5] The peptide itself, like many fine chemical powders, can be an irritant upon inhalation or contact.[6] Therefore, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound, particularly in its lyophilized powder form.[6]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant ("Z87" marking) to protect against dust particles and splashes.[6] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during reconstitution of larger quantities.[6] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves must be changed immediately after any contact with the product.[1][6] |
| Body Protection | Laboratory Coat | A standard, fully buttoned lab coat is required to protect skin and clothing.[6][7] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to prevent inhalation.[6][8] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of the peptide and ensuring a safe laboratory environment.
Engineering Controls:
-
Always handle this compound inside a properly functioning chemical fume hood to minimize inhalation of TFA vapors and peptide dust.[1]
Handling Protocol:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including vortex, sonicator (if needed), and waste containers, readily available.
-
Donning PPE: Put on all required PPE as specified in the table above. Ensure gloves are worn over the cuffs of the lab coat.[7]
-
Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect peptide stability.
-
Reconstitution:
-
Carefully remove the cap of the vial.
-
Add the desired solvent slowly to the vial.
-
Securely cap the vial and mix gently by vortexing or sonicating in a water bath to aid dissolution. Avoid excessive heating.[6]
-
-
Storage:
-
Lyophilized Peptide: For long-term storage, keep the peptide at -20°C or colder in a tightly sealed container, protected from light.[6][9]
-
Peptide in Solution: It is not recommended to store peptides in solution for extended periods. For best results, prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][10]
-
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of in accordance with federal, state, and local environmental regulations.[11]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Place all contaminated solid waste, such as empty vials, pipette tips, and gloves, into a designated, clearly labeled, and sealed hazardous waste container.
-
If a spill of the lyophilized powder occurs, carefully sweep it up to avoid creating dust, and place it in a sealed bag for disposal as chemical waste.[6]
-
-
Liquid Waste:
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Trifluoroacetic acid-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound (212370-40-6 free base) - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
